molecular formula C19H15ClN2O4 B057626 4-Deschloro-2-chlorobenzoyl Rebapimide CAS No. 90098-06-9

4-Deschloro-2-chlorobenzoyl Rebapimide

Cat. No.: B057626
CAS No.: 90098-06-9
M. Wt: 370.8 g/mol
InChI Key: CICRNAAVEZYNSB-UHFFFAOYSA-N
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Description

4-Deschloro-2-chlorobenzoyl Rebapimide, also known as the Rebamipide O-Chloro Isomer, is a well-characterized chemical impurity and a critical reference standard in pharmaceutical research and development. With the molecular formula C 19 H 15 ClN 2 O 4 and a molecular weight of 370.79 g/mol, it is a key compound for ensuring the quality and safety of the active pharmaceutical ingredient (API) Rebamipide . Research Applications and Value: Pharmaceutical Quality Control: This compound is essential as a certified reference material for the identification, qualification, and quantification of process-related impurities in Rebamipide API. It supports analytical method development and validation, helping researchers monitor and control the purity of drug substances and products . Regulatory Submissions: The use of this high-purity impurity standard is crucial for compiling regulatory documentation for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), meeting the stringent standards of global regulatory bodies . Context: Rebamipide and its Impurities Rebamipide is a mucoprotective drug used for treating gastric ulcers and gastritis, with a multifaceted mechanism of action that includes stimulating prostaglandin synthesis, scavenging free radicals, and enhancing mucin production . The presence of isomers and impurities like this compound is a critical focus area in the manufacturing process to ensure the final API meets all specifications for safety and efficacy. This makes the impurity a vital tool for researchers in pharmaceutical chemistry and analytical science . Handling and Storage: For prolonged stability, this product should be stored in a refrigerator at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-14-7-3-1-6-13(14)18(24)22-16(19(25)26)9-11-10-17(23)21-15-8-4-2-5-12(11)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRNAAVEZYNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidaion of 4-Deschloro-2-chlorobenzoyl Rebapimide

The precise identification and characterization of impurities are cornerstones of modern pharmaceutical development, ensuring the safety, efficacy, and quality of drug substances.[1][2] This guide provides an in-depth, experience-driven walkthrough for the structure elucidation of a specific Rebapimide impurity: this compound (CAS No: 90098-06-9).[3][4][5]

Rebapimide, a quinolinone derivative, protects the gastric mucosa and is used to treat ulcers and gastritis.[][7][8] Its synthesis, like any multi-step chemical process, is susceptible to the formation of process-related impurities.[9] The impurity , this compound, is an isomer of the active pharmaceutical ingredient (API), differing only in the substitution pattern on the benzoyl moiety. This seemingly minor change can have significant implications for the drug's safety and efficacy profile, necessitating its unambiguous identification.

This document eschews a rigid template, instead presenting a logical, field-tested workflow that mirrors the decision-making process of an analytical scientist. We will progress from initial detection to definitive structural confirmation, explaining the "why" behind each experimental choice.

The Genesis of an Investigation: Initial Detection and Hypothesis Formation

In routine quality control analysis of a new batch of Rebapimide drug substance, a previously unseen impurity is detected via High-Performance Liquid Chromatography (HPLC). The impurity peak is observed at a relative retention time (RRT) slightly different from the Rebapimide peak, indicating a closely related structure.

Hypothesis: The final step in Rebapimide synthesis typically involves the acylation of an amine precursor with 4-chlorobenzoyl chloride.[][10] The presence of an isomeric impurity suggests a potential impurity in this starting material, specifically 2-chlorobenzoyl chloride. This would lead to the formation of an isomeric product, this compound.

The Analytical Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple orthogonal analytical techniques.[11] Our approach will be systematic, beginning with separation and mass determination, followed by detailed spectroscopic analysis for definitive structure confirmation.

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Confirmation A HPLC-UV Detection of Unknown Impurity B LC-MS Analysis (Initial Mass Determination) A->B Hyphenated Analysis C Preparative HPLC (Impurity Isolation) B->C Informs Isolation Strategy D High-Resolution Mass Spectrometry (HRMS) (Accurate Mass & Formula) C->D F 1D NMR (¹H, ¹³C) (Proton & Carbon Environment) C->F E Tandem MS (MS/MS) (Fragmentation Analysis) D->E G 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) F->G H Final Structure Proposal I Reference Standard Synthesis (Optional but Recommended) H->I J Co-injection/Comparative Analysis H->J I->J K Definitive Structure Confirmed J->K G cluster_rebapimide Rebapimide Fragmentation cluster_impurity Impurity Fragmentation parent Parent Ion [M+H]⁺ = 371.08 R_frag1 Loss of H₂O m/z 353.07 parent->R_frag1 R_frag2 Loss of Propanoic Acid side chain m/z 242.04 parent->R_frag2 R_frag3 4-Chlorobenzoyl cation m/z 139.01 parent->R_frag3 Key Differentiating Fragment I_frag1 Loss of H₂O m/z 353.07 parent->I_frag1 I_frag2 Loss of Propanoic Acid side chain m/z 242.04 parent->I_frag2 I_frag3 2-Chlorobenzoyl cation m/z 139.01 parent->I_frag3 Key Differentiating Fragment

Sources

A Technical Guide to the Formation Mechanism of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Process-Related Isomeric Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Rebapimide is a vital gastroprotective agent whose purity is paramount for clinical safety and efficacy.[1][] This technical guide provides an in-depth analysis of the formation mechanism of a critical process-related impurity, 4-Deschloro-2-chlorobenzoyl Rebapimide. This impurity is an isomer of the active pharmaceutical ingredient (API), sharing the same molecular formula and weight, which can present significant challenges for separation and control.[3][4] Our investigation concludes that the primary, and most chemically plausible, mechanism for the formation of this impurity is not through degradation or chemical rearrangement of Rebapimide itself. Instead, it originates from the presence of an isomeric impurity, 2-chlorobenzoyl chloride, within the key starting material, 4-chlorobenzoyl chloride, used in the final acylation step of the Rebapimide synthesis. This guide will elucidate this mechanism, provide detailed analytical strategies for its detection and confirmation, and outline robust control strategies essential for drug development professionals.

Introduction to Rebapimide and Impurity Profiling

Rebapimide, chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a quinolinone derivative used in the treatment of gastric ulcers and gastritis.[5][6] Its mechanism of action involves enhancing mucosal defense, scavenging free radicals, and stimulating the synthesis of endogenous prostaglandins.[7][8]

The manufacturing of any API is a complex process where side reactions can lead to the formation of impurities.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities. Process-related impurities, which arise from the manufacturing process, are of particular concern. They can originate from starting materials, intermediates, or reagents.[1] The impurity this compound is a classic example of a process-related impurity that is structurally very similar to the API, making its control a critical aspect of the overall manufacturing strategy.

Structural Elucidation: Rebapimide vs. Isomeric Impurity

The subtle yet critical difference between Rebapimide and the 4-Deschloro-2-chlorobenzoyl impurity lies in the position of the chlorine atom on the benzoyl moiety. In Rebapimide, the chlorine is at the para (4) position. In the impurity, this chlorine is absent and has been replaced by a chlorine at the ortho (2) position. This isomeric relationship is detailed below.

FeatureRebapimide (API)This compound (Impurity)
IUPAC Name 2-[(4-chlorobenzoyl )amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[5]2-[(2-chlorobenzoyl )amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
CAS Number 90098-04-7[5]90098-06-9[4]
Molecular Formula C₁₉H₁₅ClN₂O₄[9]C₁₉H₁₅ClN₂O₄[4]
Molecular Weight 370.79 g/mol [9]370.79 g/mol [4]
Key Structural Diff. Chlorine at position 4 of the benzoyl ring.Chlorine at position 2 of the benzoyl ring.
Chemical Structure

Proposed Mechanism of Formation

The formation of this compound is overwhelmingly attributed to a single root cause: contamination in a key starting material. Alternative pathways such as degradation or chemical rearrangement are chemically implausible under standard synthesis conditions.

Primary Pathway: Impurity in Acylating Agent

The most common and efficient synthetic routes for Rebapimide involve the acylation of a key intermediate, 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine (or its ester derivative), with 4-chlorobenzoyl chloride.[10][11] The formation of the isomeric impurity is a direct consequence of this step if the 4-chlorobenzoyl chloride reagent is contaminated with its ortho-isomer, 2-chlorobenzoyl chloride.

Causality: The industrial synthesis of chlorobenzoic acids, the precursors to chlorobenzoyl chlorides, can often produce a mixture of isomers. If the purification process for 4-chlorobenzoic acid or the subsequent chlorination to 4-chlorobenzoyl chloride is inadequate, contamination with the 2-chloro isomer is highly probable. During the acylation reaction, the amino group of the Rebapimide precursor is a non-selective nucleophile and will react with any acyl chloride present. Therefore, both 4-chlorobenzoyl chloride and any contaminating 2-chlorobenzoyl chloride will react to form Rebapimide and the isomeric impurity, respectively.

G cluster_reactants Reactants cluster_products Products Precursor 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine (API Precursor) API Rebapimide (Desired API) Precursor->API Acylation Reaction Impurity This compound (Process Impurity) Precursor->Impurity Side Reaction Reagent 4-chlorobenzoyl chloride (Starting Material) Reagent->API Reagent_Impurity 2-chlorobenzoyl chloride (Isomeric Impurity in Starting Material) Reagent_Impurity->Impurity

Caption: Parallel reaction pathways leading to Rebapimide and its isomeric impurity.

Analytical and Characterization Strategy

A robust analytical strategy is crucial to confirm the proposed mechanism and to implement effective controls. This involves a two-pronged approach: analyzing the key starting material and analyzing the final drug substance.

Protocol: Isomeric Purity of 4-chlorobenzoyl chloride

Objective: To quantify the presence of 2-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride starting material. Gas Chromatography (GC) is often suitable for volatile and thermally stable compounds like acyl chlorides.

Methodology:

  • Sample Preparation: Carefully derivatize a sample of the 4-chlorobenzoyl chloride raw material by reacting it with a suitable alcohol (e.g., methanol) under inert conditions to form the corresponding methyl esters (methyl 4-chlorobenzoate and methyl 2-chlorobenzoate). This enhances stability and improves chromatographic performance.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase suitable for separating isomers (e.g., a mid-polarity phenyl-methylpolysiloxane).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the prepared sample. The two isomers will have different retention times. Quantify the 2-chloro isomer against a certified reference standard.

Protocol: Quantification of Impurity in Rebapimide API

Objective: To separate and quantify this compound in the final API. A reversed-phase High-Performance Liquid Chromatography (HPLC) method is the standard approach.[1]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the Rebapimide API sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • HPLC System: A system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting from approximately 30% B to 70% B over 30 minutes. (Note: Gradient must be optimized to achieve baseline separation).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Analysis: The impurity, being an isomer, will likely have a retention time very close to the main Rebapimide peak. High-resolution chromatography is essential. Quantify using an external standard of the impurity or, if unavailable, report as a percentage relative to the main peak using relative response factors.

Control and Mitigation Strategies

Understanding the formation mechanism directly informs the control strategy. Since the impurity originates from the starting material, the most effective point of control is at the source.

  • Stringent Raw Material Specifications: The specification for incoming 4-chlorobenzoyl chloride must include a specific limit for the 2-chlorobenzoyl chloride isomer. This limit should be established based on the process's capability and the ICH qualification threshold for impurities.

  • Vendor Qualification: Work closely with suppliers of 4-chlorobenzoyl chloride. Audit their manufacturing and purification processes to ensure they can consistently provide material that meets the required isomeric purity.

  • Downstream Purification: While controlling raw materials is the primary strategy, the final recrystallization steps of the Rebapimide API may offer some capacity to purge this impurity.[12][13] The effectiveness of purification should be validated through spiking studies. However, relying solely on downstream purification is less robust and more costly than controlling materials at the source.

G Start Impurity Detected in Rebapimide Final Product Hypothesis Hypothesize Formation Mechanism: Isomer in Starting Material Start->Hypothesis Analytics Develop & Validate Analytical Methods (GC/HPLC) Hypothesis->Analytics TestSM Test Incoming 4-chlorobenzoyl chloride for Isomeric Purity Analytics->TestSM Confirm Correlate Impurity in SM with Impurity in API TestSM->Confirm Control Implement Control Strategy Confirm->Control Spec Set Specification for 2-chloro isomer in SM Control->Spec Purge Validate Purge Capacity of Recrystallization Step Control->Purge

Caption: Logical workflow for the investigation and control of the isomeric impurity.

Conclusion

The presence of this compound in the final drug substance is a direct and predictable outcome of using 4-chlorobenzoyl chloride that is contaminated with its 2-chloro isomer. This impurity is not a result of degradation or molecular rearrangement. This mechanistic understanding underscores the absolute necessity for rigorous analytical control of starting materials in pharmaceutical manufacturing. By implementing stringent specifications and validated analytical methods for incoming raw materials, drug developers can effectively prevent the formation of this impurity, ensuring the consistent quality, safety, and purity of Rebapimide.

References

  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]

  • Kyung Dong Pharm Co Ltd. (2003). Process for preparing 2-(4-chlorobenzolamino) -3- 2(1h) -quinolinon-4-yl]proprionic acid. EP1274686A1. Google Patents.
  • Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoylamino)-3-(2-quinolon-3-yl)propionic acid. Retrieved from [Link]

  • Kyung Dong Pharm., Co., Ltd. (2004). Process for preparing 2-(4-chlorobenzoylamino)-3-[2 (1H)-quinolinon-4-yl] propionic acid. US6680386B2. Google Patents.
  • European Patent Office. (2008). PROCESS FOR PREPARING 2-(4-CHLOROBENZOLAMINO) -3- 2(1H) -QUINOLINON-4-YL PROPRIONIC ACID. EP 1274686 B1. Retrieved from [Link]

  • Kyung Dong Pharm Co Ltd. (2003). Process for preparing 2-(4-chlorobenzolamino)-3[ (1h)-quinolinon-4-yl] propionic acid. US20030087930A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Rebamipide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Rebamipide. [Diagram]. Retrieved from [Link]

  • PharmaCompass. (n.d.). Rebamipide. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of rebamipide. [Diagram]. Retrieved from [Link]

  • New Drug Approvals. (2018). Rebamipide. Retrieved from [Link]

  • Jiangxi Heben Pharmaceutical Co Ltd. (2020). Novel rebamipide synthesis process. CN108069901B. Google Patents.
  • Dong Wha Pharm Ind Co Ltd. (2007). Process for Preparing Rebamipide. US20070249835A1. Google Patents.
  • Patsnap Synapse. (2024). What is the mechanism of Rebamipide?. Retrieved from [Link]

  • Alqarni, M. A., et al. (2022). Development and validation of four spectrophotometric methods for assay of rebamipide and its impurity: application to tablet dosage form. Journal of AOAC International, 105(1), 299-308. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Rebamipide. Retrieved from [Link]

  • Ghanghoria, R., & Kumar, P. (2024). Rebamipide in gastric mucosal protection and healing: An Asian perspective. World Journal of Methodology, 14(1), 1-10. Retrieved from [Link]

Sources

"4-Deschloro-2-chlorobenzoyl Rebapimide" as a Rebapimide impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to "4-Deschloro-2-chlorobenzoyl Rebapimide" as a Rebapimide Impurity

Foreword

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. The control of impurities—unwanted chemical entities that can arise during synthesis or storage—is a critical regulatory and scientific challenge. This guide provides a detailed examination of a specific process-related impurity of Rebapimide: this compound.

As a Senior Application Scientist, my objective is to bridge the gap between raw analytical data and actionable, field-proven insights. This document is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive understanding of this impurity, from its chemical origins to the robust analytical strategies required for its control, all within the framework of global regulatory expectations. We will explore not just the "what" and "how" of impurity analysis but the "why" that drives our experimental choices, ensuring a self-validating and scientifically sound approach to guaranteeing the purity of Rebapimide.

Introduction: Rebapimide and the Imperative of Impurity Profiling

Rebapimide is a quinolinone derivative recognized for its gastroprotective properties.[1][2] It is primarily used in the treatment of gastric ulcers and gastritis.[1] Its mechanism of action is multifactorial; unlike proton pump inhibitors, it does not suppress acid production but enhances mucosal defense by stimulating mucus secretion, increasing prostaglandin synthesis in the gastric lining, and scavenging harmful free radicals.[1][]

The synthesis of any API is a complex process where starting materials, intermediates, and by-products can persist in the final substance as impurities.[1][4] The International Council for Harmonisation (ICH) has established rigorous guidelines, particularly ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7] These guidelines are built on the principle that impurities offer no therapeutic benefit and can pose significant safety risks.[4] Therefore, a thorough understanding and stringent control of the impurity profile are essential for regulatory approval and ensuring patient safety.

"this compound" is a process-related organic impurity of Rebapimide, meaning it typically arises during the manufacturing process.[1] Its structural similarity to the parent API presents a unique challenge for separation and quantification, necessitating the development of highly specific and validated analytical methods.

Chemical Profile and Formation Pathway of the Impurity

Chemical Identity

The fundamental difference between Rebapimide and this specific impurity lies in the substitution pattern on the benzoyl ring. In the API, the chlorine atom is at the para- (4-) position, whereas in the impurity, it is at the ortho- (2-) position.

AttributeRebapimide (API)This compound (Impurity)
Systematic Name 2-(4-chlorobenzamido )-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid2-(2-chlorobenzamido )-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[][9][10]
CAS Number 90098-04-7[2]90098-06-9[2][9][10][11]
Molecular Formula C₁₉H₁₅ClN₂O₄[2]C₁₉H₁₅ClN₂O₄[2][]
Molecular Weight 370.79 g/mol [2]370.79 g/mol [2][]
Common Synonyms Mucosta, RebagenRebamipide 2-Chloro Impurity, Rebamipide o-chloro Isomer[9][10]

The identical molecular formula and weight make these two compounds isomers, which cannot be distinguished by mass spectrometry alone without fragmentation analysis and chromatographic separation.

cluster_API Rebapimide (API) cluster_Impurity This compound (Impurity) API API_label 4-chloro substitution Impurity Impurity_label 2-chloro substitution

Figure 1: Structural comparison of Rebapimide and its ortho-chloro impurity.

Postulated Formation Pathway

Process-related impurities are most often introduced through the starting materials or formed during side reactions in the synthesis. The synthesis of Rebapimide involves the amide coupling between an amino acid derivative and a chlorobenzoyl chloride derivative.[1][12] The formation of "this compound" is logically attributed to the presence of 2-chlorobenzoyl chloride as a contaminant in the 4-chlorobenzoyl chloride starting material.

If the 2-chloro isomer is present in this key starting material, it will react with the Rebapimide intermediate in the same manner as the desired 4-chloro isomer, leading directly to the formation of the impurity alongside the API. Control of this impurity, therefore, begins with stringent quality control of the starting materials.

G Start1 Rebapimide Intermediate (Amino Acid Moiety) Reaction Amide Coupling Start1->Reaction Start2 4-Chlorobenzoyl Chloride (Starting Material) Start2->Reaction Desired Reaction ImpurityStart 2-Chlorobenzoyl Chloride (Contaminant) ImpurityStart->Reaction Side Reaction API Rebapimide (API) Reaction->API Impurity 2-Chloro Impurity Reaction->Impurity

Figure 2: Simplified reaction pathway showing the origin of the impurity.

Analytical Methodologies for Control

Effective control of "this compound" relies on a validated, stability-indicating analytical method capable of resolving the impurity from the main API peak and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the primary and most effective technique for this purpose.[1][13]

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is the industry standard for separating Rebapimide from its related substances. The method must be sensitive enough to detect and quantify the impurity at levels compliant with ICH reporting thresholds (e.g., 0.05%).[5]

This protocol is a representative method based on published literature and common practices for separating structurally similar compounds.[13][14] Note: This method must be fully validated for its intended use according to ICH Q2(R1) guidelines.

1. Sample and Standard Preparation:

  • Diluent: Prepare a suitable mixture, such as Methanol and water.

  • Standard Solution: Accurately weigh and dissolve a certified reference standard of "this compound" in the diluent to a known concentration (e.g., 1.0 µg/mL).

  • Test Sample Solution: Accurately weigh and dissolve the Rebapimide drug substance in the diluent to a final concentration of approximately 1.0 mg/mL.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for non-polar to moderately polar compounds.[13][14]
Mobile Phase A 0.05M Phosphate Buffer (pH adjusted to 5.5)Buffering is crucial for consistent retention times and peak shapes of ionizable compounds like Rebapimide.
Mobile Phase B Mixture of Buffer, Methanol, and Tetrahydrofuran (e.g., 40:54:6 v/v/v)[14]The organic modifiers (Methanol, THF) are used to control the elution strength. THF can improve selectivity for isomers.
Elution Mode Gradient ElutionA gradient is necessary to elute all compounds with good peak shape and resolution within a reasonable runtime, especially when polarity differs between API and impurities.[14]
Flow Rate 0.8 to 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 - 40 °C[13][14]Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks and better resolution.
Detection UV at 235 nm[14]Wavelength at which both the API and impurity exhibit significant absorbance for sensitive detection.
Injection Vol. 20 µLA typical volume to ensure good sensitivity without overloading the column.

3. Data Analysis:

  • Integrate the peaks corresponding to Rebapimide and the 2-chloro impurity.

  • Calculate the percentage of the impurity using the area normalization method or against a certified reference standard for higher accuracy.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Weigh API Sample Prep2 Dissolve in Diluent (e.g., 1.0 mg/mL) Prep1->Prep2 HPLC_Inject Inject Sample (20 µL) onto C18 Column Prep2->HPLC_Inject HPLC_Elute Gradient Elution with Mobile Phase A/B HPLC_Inject->HPLC_Elute HPLC_Detect UV Detection at 235 nm HPLC_Elute->HPLC_Detect Data_Integrate Integrate Peak Areas (API and Impurity) HPLC_Detect->Data_Integrate Data_Calculate Calculate Impurity % (Area Normalization) Data_Integrate->Data_Calculate Data_Report Compare with Specification Limits Data_Calculate->Data_Report

Figure 3: Analytical workflow for HPLC-based impurity quantification.

Regulatory Framework and Qualification Strategy

The control of any impurity is dictated by the ICH Q3A(R2) guideline for New Drug Substances.[6][7] This guideline provides a decision-making framework based on the maximum daily dose of the drug.

ICH Thresholds
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[5]

  • Identification Threshold: The level above which an impurity's structure must be confirmed. This is often 0.10% or 1.0 mg per day intake, whichever is lower.[7] Since "this compound" is a known potential impurity, it is considered "identified."

  • Qualification Threshold: The level above which an impurity must be justified from a safety perspective. This is often 0.15% or 1.0 mg per day intake.[5][15]

Qualification

Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specific level.[7][15] If the level of "this compound" in the proposed commercial product exceeds the qualification threshold, its safety must be demonstrated. This can be achieved by:

  • Showing that the impurity was present at or above the proposed level in safety and clinical study batches.[7]

  • Conducting dedicated toxicological studies on the isolated impurity, which may include genotoxicity (mutagenicity) testing as per ICH M7 guidelines.[4]

Given that specific public-domain toxicological data for this impurity is scarce, any level exceeding the qualification threshold would likely necessitate a formal toxicological risk assessment.

G Start Impurity Level Detected Threshold1 > Reporting Threshold? (e.g., 0.05%) Start->Threshold1 Threshold2 > Identification Threshold? (e.g., 0.10%) Threshold1->Threshold2 Yes End Acceptable Level Threshold1->End No Threshold3 > Qualification Threshold? (e.g., 0.15%) Threshold2->Threshold3 Yes Action1 Report in Submission Threshold2->Action1 No Action2 Identify Structure (Known Impurity) Threshold3->Action2 No Action3 Conduct Toxicological Qualification Threshold3->Action3 Yes Action1->End Action2->Action1 Action3->End Safety Justified

Figure 4: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion

The effective management of "this compound" is a clear illustration of the principles of modern pharmaceutical quality control. This process-related impurity, originating from isomeric contamination of a key starting material, requires a multi-faceted control strategy. This strategy begins with rigorous sourcing and testing of raw materials and culminates in the application of a highly specific, validated HPLC method to ensure the final API meets stringent purity specifications.

By understanding the impurity's origin, chemical properties, and the regulatory framework governing its acceptance, drug developers can proactively design robust manufacturing and control processes. This ensures not only compliance with global regulatory standards like those from the ICH but, most importantly, upholds the commitment to providing patients with safe and effective medicines.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103076421A - Analytic method for related substance examination of rebamipide.
  • Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • AAlqarni, M. H., El-Enany, N., El-Sherbiny, D., Belal, F., & El-Yazbi, F. (2021). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity. Journal of AOAC INTERNATIONAL, 104(4), 987–996. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form. Retrieved from [Link]

  • Food and Drug Administration. (2008). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 90098-06-9 | Product Name : this compound. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of rebamipide bulk drug.
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Establishing the Toxicological Profile of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unknowns of Pharmaceutical Impurities

In the landscape of pharmaceutical development, the safety and purity of a drug substance are paramount. While the therapeutic efficacy of an active pharmaceutical ingredient (API) is the primary focus, the potential toxicological impact of its impurities cannot be overlooked. Impurities that arise during synthesis or degradation represent a risk to patient safety.[1][2] This technical guide addresses a specific process-related impurity of the gastroprotective agent Rebapimide: 4-Deschloro-2-chlorobenzoyl Rebapimide (CAS No. 90098-06-9).[3][4][5] A review of available safety data reveals a critical knowledge gap: the toxicological properties of this specific compound have not been thoroughly investigated.[6]

This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to establish a robust toxicological profile for this compound. We will move beyond a mere listing of tests and delve into the causality behind experimental choices, grounding our proposed methodologies in internationally recognized guidelines from the Organisation for aEconomic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Compound at a Glance: Identity and Regulatory Context

  • Compound Name: this compound[3][4]

  • Synonyms: Rebamipide 2-Chloro Impurity, a-[(2-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-Quinolinepropanoic Acid

  • CAS Number: 90098-06-9[3][4]

  • Molecular Formula: C₁₉H₁₅ClN₂O₄[3][7]

  • Molecular Weight: 370.79 g/mol [3][7]

  • Classification: Process impurity of Rebapimide.[5]

The regulatory framework for controlling impurities in new drug substances is well-defined by the ICH Q3A(R2) guideline.[8][9][10] This guideline establishes thresholds for reporting, identification, and qualification of impurities. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[9] Given the lack of existing data for this compound, a systematic toxicological evaluation is warranted should its presence in the final drug substance exceed the qualification threshold.

A Phased Approach to Toxicological Evaluation: From In Vitro Screening to In Vivo Confirmation

A tiered, evidence-based approach is the most scientifically sound and ethical strategy for toxicological assessment. This approach begins with a battery of in vitro assays to screen for potential hazards, followed by more complex in vivo studies if warranted by the initial findings or regulatory requirements. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Studies Genotoxicity Genotoxicity Acute_Toxicity Acute_Toxicity Genotoxicity->Acute_Toxicity If positive or required Cytotoxicity Cytotoxicity Cytotoxicity->Acute_Toxicity Provides dose-ranging info Repeat_Dose_Toxicity Repeat_Dose_Toxicity Acute_Toxicity->Repeat_Dose_Toxicity Determines dose for longer studies G In_Vitro_Data In Vitro Genotoxicity & Cytotoxicity Data Dose_Selection Dose Range Finding In_Vitro_Data->Dose_Selection Acute_Toxicity_Study Acute Toxicity Study (e.g., OECD 420, 423, or 425) Repeat_Dose_Study Repeat-Dose 28-day Oral Toxicity Study (OECD 407) Acute_Toxicity_Study->Repeat_Dose_Study Dose_Selection->Acute_Toxicity_Study Histopathology Histopathological Examination Repeat_Dose_Study->Histopathology Final_Profile Toxicological Profile (NOAEL) Histopathology->Final_Profile

Caption: Workflow for in vivo toxicological assessment of a pharmaceutical impurity.

Acute Oral Toxicity

The initial in vivo study is typically an acute oral toxicity test to determine the short-term toxicity of a single high dose of the substance. OECD guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are commonly used. These studies provide information on the LD₅₀ and signs of toxicity.

Repeat-Dose Toxicity

A repeat-dose toxicity study is crucial for understanding the effects of longer-term exposure. As per ICH Q3A(R2), a study of 14 to 90 days in duration is often sufficient for impurity qualification. [11]A 28-day oral toxicity study in rodents (OECD Guideline 407) is a standard choice.

  • Test System: Use a standard rodent species (e.g., Sprague-Dawley or Wistar rats), with an equal number of males and females per group.

  • Dose Groups: Administer the test substance daily via oral gavage for 28 consecutive days. Include at least three dose levels and a concurrent control group (vehicle only). Dose selection should be based on data from acute toxicity studies.

  • Observations:

    • Clinical Signs: Observe animals daily for signs of toxicity.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Examine eyes before and after the study.

    • Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of key parameters.

  • Pathology:

    • Gross Necropsy: Perform a full necropsy on all animals at the end of the study.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain).

    • Histopathology: Perform a microscopic examination of a comprehensive set of tissues from the control and high-dose groups.

  • Data Analysis: Analyze data for toxicologically significant effects. The primary outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL) .

Data Synthesis and Conclusion: Building the Profile

The culmination of this comprehensive evaluation will be a detailed toxicological profile of this compound. This profile will summarize the findings from all in vitro and in vivo studies, identify any target organs of toxicity, and establish a NOAEL. This information is critical for conducting a formal risk assessment and for justifying a safe acceptance criterion for this impurity in the final Rebapimide drug substance, ensuring patient safety and regulatory compliance.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [URL: https://www.oecd.org/chemicalsafety/testing/oecdguidelinesforthetestingofchemicals.htm]
  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. October 2006. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline_en.pdf]
  • OECD Guideline for the Testing of Chemicals No. 471: Bacterial Reverse Mutation Test.
  • OECD Guideline for the Testing of Chemicals No. 473: In Vitro Mammalian Chromosomal Aberration Test.
  • OECD Guideline for the Testing of Chemicals No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • OECD Guideline for the Testing of Chemicals No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.
  • Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42. [URL: https://pubmed.ncbi.nlm.nih.gov/17188779/]
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  • Toronto Research Chemicals. This compound. [URL: https://www.trc-canada.com/product-detail/?D288375]
  • Safety Data Sheet - this compound. Version 5.0.
  • Charles River Laboratories. In Vitro Toxicology Testing. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-toxicology-testing]
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An In-depth Technical Guide to 4-Deschloro-2-chlorobenzoyl Rebapimide: A Novel Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Rebapimide Analogs

Rebapimide, a quinolinone derivative, has carved a niche in pharmacotherapy as a potent gastroprotective agent, primarily utilized for its efficacy in treating gastritis and gastroduodenal ulcers.[1][2] Its multifaceted mechanism of action, which includes the enhancement of mucosal defense, scavenging of free radicals, and modulation of inflammatory pathways, distinguishes it from traditional acid-suppressing medications.[3][4][5] The clinical success of Rebapimide invites further exploration into its chemical space to identify novel analogs with potentially enhanced or modulated pharmacological profiles. This guide focuses on a specific, yet uncharacterized, analog: 4-Deschloro-2-chlorobenzoyl Rebapimide.

While direct literature on this compound is not available, its existence is confirmed by its CAS number (90098-06-9).[6] This whitepaper will, therefore, provide a comprehensive theoretical framework for researchers and drug development professionals. By thoroughly examining the established synthesis and biological activities of the parent compound, Rebapimide, we will extrapolate a proposed synthetic route and hypothesize the potential pharmacological implications of the isomeric substitution on the benzoyl moiety.

Rebapimide: A Foundation for Analog Development

Established Synthesis of Rebapimide

The synthesis of Rebapimide typically involves the acylation of a key intermediate, 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid, with 4-chlorobenzoyl chloride.[7] Several patented methods detail the preparation of this intermediate and the final condensation step.

A common synthetic pathway can be summarized as follows:

  • Formation of the Quinolone Ring: This can be achieved through various methods, often involving the cyclization of aniline derivatives.

  • Introduction of the Alanine Side Chain: A crucial step involves attaching the alanine moiety at the 4-position of the quinolone ring. One documented route involves the condensation of 4-(bromomethyl)quinolin-2(1H)-one with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[8]

  • Acylation: The final step is the reaction of the resulting amino acid intermediate with 4-chlorobenzoyl chloride in a basic medium to yield Rebapimide.[7][8][9]

Experimental Protocol: A Generalized Rebapimide Synthesis

Disclaimer: This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.

  • Preparation of 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid:

    • Dissolve diethyl acetamidomalonate and sodium ethoxide in absolute ethanol.

    • Add 4-(bromomethyl)quinolin-2(1H)-one and reflux the mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the intermediate ester.

    • Hydrolyze the ester using a strong acid (e.g., 20% HCl) under reflux to yield the desired amino acid intermediate.[8]

  • Acylation to form Rebapimide:

    • Suspend 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid in a suitable solvent system (e.g., aqueous acetone) containing a base (e.g., sodium hydroxide or potassium carbonate).[7][8]

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-chlorobenzoyl chloride in the organic solvent.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Acidify the reaction mixture to precipitate the crude Rebapimide.

    • Purify the product by recrystallization from a suitable solvent such as dimethylformamide-water.[8]

Mechanism of Action of Rebapimide

Rebapimide's gastroprotective effects are not tied to a single mechanism but rather a constellation of synergistic actions:

  • Prostaglandin Synthesis: It stimulates the production of endogenous prostaglandins (PGE2) in the gastric mucosa by upregulating cyclooxygenase-2 (COX-2) expression.[1][4][10] Prostaglandins are crucial for maintaining mucosal blood flow and stimulating mucus and bicarbonate secretion.

  • Mucus Production: Rebapimide enhances the synthesis of mucin, a key component of the protective mucus layer in the stomach.[3][4]

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins, and attenuates the activity of neutrophils, which are implicated in mucosal damage.[4][5] This is particularly relevant in the context of H. pylori infection and NSAID-induced gastropathy.[4]

  • Antioxidant Properties: Rebapimide acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress-induced cellular injury in the gastric mucosa.[1][4][5]

  • Epithelial Healing: The drug promotes the migration and proliferation of gastric epithelial cells, accelerating the healing of ulcers.[4] It also increases the expression of epidermal growth factor (EGF) and its receptor.[4][11]

This compound: A Hypothetical Profile

This section outlines the projected synthesis and potential biological activity of the novel analog based on established chemical principles.

Proposed Synthesis

The synthesis of this compound would logically follow the same final-stage acylation as the parent compound. The key difference lies in the choice of the acylating agent.

Experimental Workflow: Synthesis of this compound

G cluster_intermediate Intermediate Synthesis cluster_acylation Acylation Step cluster_purification Final Product A Starting Materials (e.g., Diethyl acetamidomalonate, 4-(bromomethyl)quinolin-2(1H)-one) B Condensation & Hydrolysis A->B C Intermediate: 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid B->C E Acylation Reaction (Schotten-Baumann conditions) C->E D Acylating Agent: 2-chlorobenzoyl chloride D->E F Crude Product G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: Proposed workflow for the synthesis of the target analog.

The critical modification would be the substitution of 4-chlorobenzoyl chloride with 2-chlorobenzoyl chloride . The reaction conditions (solvent, base, temperature) would likely be similar to those used for Rebapimide synthesis, though minor optimization may be necessary.

Hypothesized Biological Activity: The Impact of Isomeric Substitution

The shift of the chlorine atom from the para (4-) to the ortho (2-) position on the benzoyl ring is a subtle but potentially significant structural change. This modification can influence the molecule's electronic distribution, steric profile, and lipophilicity, which in turn could affect its pharmacokinetic and pharmacodynamic properties.

PropertyRebapimide (4-chloro)This compound (2-chloro) - Hypothesized Rationale for Hypothesis
Binding Affinity Established affinity for biological targets (e.g., enzymes involved in inflammation).Potentially altered.The ortho-chloro group introduces steric hindrance near the amide linkage, which could change the preferred conformation of the molecule and its ability to fit into a target's binding pocket.
Lipophilicity Poor water solubility (pKa 3.38).[2]Likely similar, but may be slightly altered.While the atomic composition is the same, the position of the halogen can subtly influence the overall molecular polarity and crystal packing, which affects solubility.
Metabolic Stability Minimal first-pass metabolism via CYP3A4.[2]Potentially altered.The position of the chlorine atom can influence susceptibility to metabolic enzymes. The ortho position might shield the amide bond from hydrolysis or alter its interaction with cytochrome P450 enzymes.
Pharmacological Activity Multifaceted gastroprotection.[3]The core mechanisms are likely retained due to the conserved quinolinone and alanine moieties. However, the potency of anti-inflammatory or antioxidant effects could be modulated.The electronic effect of the ortho-chloro substituent could influence the acidity of the amide proton and the overall electron density of the benzoyl ring, potentially affecting interactions with biological targets.
Signaling Pathway: Rebapimide's Core Mechanism

The fundamental mechanism of Rebapimide, which is expected to be conserved in its 2-chloro analog, involves multiple pathways to enhance mucosal defense.

G cluster_outcomes Physiological Outcomes Rebapimide Rebapimide Analog COX2 ↑ COX-2 Expression Rebapimide->COX2 ROS ↓ Reactive Oxygen Species Rebapimide->ROS Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α) Rebapimide->Cytokines PG ↑ Prostaglandin E2 COX2->PG Inflammation ↓ Inflammation Cytokines->Inflammation Healing ↑ Mucosal Healing & Protection PG->Healing

Caption: Core signaling pathways influenced by Rebapimide.

Future Directions and Conclusion

The exploration of this compound presents a compelling opportunity for research. While this guide provides a robust theoretical foundation, empirical validation is essential. The next logical steps for researchers would be:

  • Synthesis and Characterization: Execute the proposed synthesis and confirm the structure and purity of the novel analog using techniques such as NMR, Mass Spectrometry, and HPLC.

  • In Vitro Assays: Evaluate its antioxidant potential, effects on prostaglandin synthesis in cell culture models, and its ability to inhibit inflammatory cytokine production.

  • In Vivo Studies: Assess its gastroprotective efficacy in established animal models of gastric injury (e.g., NSAID- or ethanol-induced ulcers).

  • Pharmacokinetic Profiling: Determine its absorption, distribution, metabolism, and excretion (ADME) properties to understand how the structural modification impacts its bioavailability and half-life.

References

  • Rebamipide in gastric mucosal protection and healing: An Asian perspective. (n.d.). National Institutes of Health. [Link]

  • Arakawa, T., et al. (2005). Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Digestive Diseases and Sciences, 50 Suppl 1, S3-13. [Link]

  • What is the mechanism of Rebamipide? (2024). Patsnap Synapse. [Link]

  • Rebamipide. (n.d.). Wikipedia. [Link]

  • Khandpur, S., et al. (2013). Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome. Journal of Cutaneous and Aesthetic Surgery, 6(1), 25-29. [Link]

  • Hu, C., et al. (2014). Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study. Crystal Growth & Design, 14(10), 5037-5046. [Link]

  • Rebamipide. (n.d.). Grokipedia. [Link]

  • Rebamipide (C19H15ClN2O4). (n.d.). PubChem. [Link]

  • Rebamipide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities. Expert Review of Gastroenterology & Hepatology, 4(3), 261-270. [Link]

  • CN108069901B - Novel rebamipide synthesis process. (n.d.).
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  • US20070249835A1 - Process for Preparing Rebamipide. (n.d.).
  • Kumar, V., et al. (2020). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Molecules, 25(18), 4239. [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Deschloro-2-chlorobenzoyl Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the principle of "know your molecule" extends beyond the active pharmaceutical ingredient (API) to encompass every related substance, particularly process-related impurities. The characterization of these impurities is not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. 4-Deschloro-2-chlorobenzoyl Rebapimide, a known impurity of the anti-ulcer agent Rebapimide, represents a classic analytical challenge.[1] Rebapimide itself is a quinolinone derivative that enhances mucosal defense mechanisms.[2][3] The presence of structurally similar impurities, which may arise during multi-step chemical synthesis, necessitates their unambiguous identification and quantification to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4]

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices will be elucidated, presenting a self-validating system for structural confirmation that is robust, logical, and scientifically sound.

Compound Profile: this compound

Before delving into the analytical workflow, it is essential to establish the known structural details of the target molecule. This foundational information dictates our analytical approach.

  • Chemical Name: 2-((2-chlorobenzoyl)amino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

  • Synonym: this compound

  • CAS Number: 90098-06-9[5][6]

  • Molecular Formula: C₁₉H₁₅ClN₂O₄[2][5][6]

  • Molecular Weight: 370.79 g/mol [2][5]

The structure, depicted below, is an analogue of Rebapimide where the chlorine atom on the benzoyl group has been moved from the para (4) position to the ortho (2) position. This seemingly minor isomeric change has significant implications for its spectroscopic signature.

Caption: Chemical Structure of this compound.

The Analytical Workflow: A Strategy for Unambiguous Identification

Caption: Workflow for Spectroscopic Characterization.

Mass Spectrometry (MS): The First Answer - What is its Mass?

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. Its primary function is to provide an accurate mass measurement of the molecular ion, which allows for the confident determination of the elemental formula. For a molecule like this, which contains nitrogen and oxygen, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which typically preserves the molecular ion, minimizing initial fragmentation and simplifying interpretation. We will analyze in both positive and negative ion modes to maximize the information gathered.

Experimental Protocol: LC-HRMS (Q-TOF or Orbitrap)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode). The slight solubility in DMSO and methanol suggests these could also be components of the solvent system.[]

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure the sample is pure before infusion into the mass spectrometer. A gradient elution from water to acetonitrile is a standard starting point.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: 100 - 1000 m/z

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragmentation data.

  • Data Acquisition: Acquire full scan data to determine the parent ion mass and tandem MS (MS/MS) data to elucidate the fragmentation pattern.

Expected Data & Interpretation

The data from HRMS will confirm the molecular formula, C₁₉H₁₅ClN₂O₄. A key validation point is the isotopic pattern of the molecular ion. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).

Ion AdductPredicted Exact Mass (m/z)Ionization Mode
[M+H]⁺ 371.0793Positive ESI
[M+Na]⁺ 393.0613Positive ESI
[M-H]⁻ 369.0648Negative ESI

Predicted masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

The fragmentation pattern (MS/MS) is crucial for confirming the connectivity. We would anticipate characteristic losses, such as the loss of H₂O, CO₂, and cleavage at the amide bond, which would help differentiate it from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the precise arrangement of atoms. ¹H NMR details the proton environment and their connectivity through spin-spin coupling, while ¹³C NMR maps the carbon skeleton. For a complex structure like this, 2D NMR experiments (such as COSY and HSQC) are indispensable for unambiguously assigning signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is capable of dissolving a wide range of organic molecules and has exchangeable protons (acidic OH and amide NH) that will be visible in the spectrum.[8]

Experimental Protocol: 400-600 MHz NMR Spectrometer
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.[9] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (adjust for concentration).

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments to establish H-H and H-C correlations.

Predicted Spectral Data & Interpretation

The key to confirming the structure lies in the aromatic region of the ¹H NMR spectrum. The shift from a para-substituted benzoyl ring (in Rebapimide) to an ortho-substituted one will dramatically alter the splitting patterns.

Predicted ¹H NMR Signals (in DMSO-d₆)
Chemical Shift (ppm) Multiplicity & Integration
~12.0 - 13.0Broad singlet, 1H
~11.0 - 12.0Singlet, 1H
~8.5 - 9.5Doublet, 1H
~7.2 - 8.0Multiplets, 8H
~6.5Singlet, 1H
~4.5Multiplet, 1H
~3.2Multiplet, 2H

Key Differentiating Features from Rebapimide:

  • Rebapimide (4-chloro): The benzoyl protons would appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution.

  • Impurity (2-chloro): The benzoyl protons will present a more complex multiplet pattern due to the loss of symmetry. Four distinct signals, each integrating to 1H, are expected in the aromatic region for this ring.

Predicted ¹³C NMR Signals (in DMSO-d₆)
Chemical Shift (ppm) Assignment
~172-175Carboxylic Acid Carbonyl
~165-168Amide Carbonyl
~160-163Quinolinone Carbonyl
~120-145Aromatic & Olefinic Carbons
~55Chiral α-CH
~30Methylene -CH₂-

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as a quick confirmation that the expected chemical moieties (amides, carboxylic acid, ketone) are present. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and is non-destructive.

Experimental Protocol: FT-IR with ATR Accessory
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Analysis: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Expected Data & Interpretation

The IR spectrum will provide a characteristic "fingerprint" for the molecule, confirming the presence of key functional groups.

Expected IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type
3300 - 2500 (broad)O-H Stretch
~3200N-H Stretch
~1720C=O Stretch
~1660C=O Stretch
~1640C=O Stretch
~1600, ~1480C=C Stretch
~750C-Cl Stretch

Conclusion: Synthesis of Data for Definitive Confirmation

The definitive structural confirmation of this compound is achieved not by any single technique, but by the synergistic convergence of all three.

  • HRMS confirms the elemental formula C₁₉H₁₅ClN₂O₄.

  • FT-IR confirms the presence of the expected functional groups: carboxylic acid, amides, and aromatic rings.

  • NMR (¹H, ¹³C, and 2D) provides the unambiguous blueprint of the molecular structure, with the aromatic proton patterns definitively distinguishing the 2-chloro isomer from the 4-chloro parent drug, Rebapimide.

This integrated analytical strategy provides a robust, self-validating system for the characterization of this and other related pharmaceutical impurities, ensuring the safety, quality, and efficacy of the final drug product.

References

  • Alqarni, M. A., Naguib, I. A., Moatamed, R. S., Farid, N. F., & El Ghobashy, M. R. (2022). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form. Journal of AOAC INTERNATIONAL, 105(1), 299–308. [Link][][10][11][12]

  • ResearchGate. (n.d.). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form | Request PDF. Retrieved from [Link][13]

  • International Journal of Pharmaceutical and Professional Research. (2022). Brief Overview of Analytical Techniques for Rebamipide Estimation. [Link][14]

  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link][4]

  • Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link][2]

  • Pharmaffiliates. (n.d.). CAS No : 90098-06-9 | Product Name : this compound. Retrieved from [Link][6]

  • Google Patents. (n.d.). US9248196B2 - Rebamipide complexes and cocrystals. Retrieved from [15]

  • National Center for Biotechnology Information. (n.d.). Rebamipide. PubChem Compound Database. Retrieved from [Link][3]

  • PubMed. (n.d.). The solid state of rebamipide: preparation, characterization, and dissolution. Retrieved from [Link][16]

  • Belenguer, A., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Drug Testing and Analysis. [Link][8]

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In Silico Toxicological Assessment of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present in an active pharmaceutical ingredient (API). Among these, potentially mutagenic impurities (PMIs) are of paramount concern due to their capacity to induce genetic mutations, potentially leading to carcinogenesis. Even at infinitesimal levels, these impurities can pose a significant risk to patient health.[1]

Rebamipide, a gastroprotective agent, functions by enhancing mucosal defense mechanisms without altering gastric acid levels.[2][][4] Its synthesis, a multi-step chemical process, can inadvertently generate process-related impurities and degradation products.[2][][5] One such potential impurity is 4-Deschloro-2-chlorobenzoyl Rebapimide , an analogue of the parent molecule. The structural similarity of this impurity to the API necessitates a thorough toxicological evaluation to ensure patient safety.

This technical guide provides an in-depth, scientifically grounded workflow for the in silico toxicological assessment of this compound. We will navigate the principles and practical applications of computational toxicology, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), particularly the M7 guideline on mutagenic impurities.[6][7][8][9] This document is intended to equip researchers, scientists, and drug development professionals with the expertise to conduct a self-validating, robust, and regulatory-compliant computational toxicity prediction.

Pillar I: The Scientific Rationale for In Silico Assessment

The traditional paradigm of toxicological assessment has heavily relied on animal testing. However, ethical considerations, cost, and time constraints have propelled the adoption of alternative methodologies. In silico toxicology, a cornerstone of modern drug development, utilizes computer-based models to predict the toxicological properties of chemical compounds.[10][11] This approach is not merely a screening tool but a powerful predictive science grounded in the principles of Quantitative Structure-Activity Relationships (QSAR).[12][13][14][15]

QSAR models are built upon the fundamental premise that the biological activity of a chemical is intrinsically linked to its molecular structure. By analyzing large datasets of chemicals with known toxicological profiles, these models can identify structural alerts—specific molecular substructures or motifs that are associated with a particular toxicological endpoint.

The ICH M7 guideline explicitly endorses the use of in silico methods for the initial assessment of mutagenic potential.[1][6][7] A key requirement of this guideline is the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system .[16][17][18][19] This dual-pronged approach provides a more comprehensive and reliable prediction by leveraging different predictive algorithms and underlying datasets.

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems are built upon a knowledge base of established structure-activity relationships and toxicological mechanisms curated by human experts.[20] They provide transparent and interpretable predictions, often with a clear rationale for any identified structural alert.

  • Statistical-Based Systems (e.g., Sarah Nexus®): These models employ machine learning algorithms to statistically correlate structural fragments with mutagenicity data from large experimental datasets, such as the Ames test.[18] They excel at identifying novel patterns and relationships that may not be captured by expert-derived rules.

The convergence of predictions from these two distinct methodologies significantly enhances the confidence in the overall assessment.

Pillar II: A Validated Workflow for the In Silico Assessment of this compound

This section details a step-by-step protocol for conducting a comprehensive in silico toxicological assessment of this compound.

Step 1: Compound Identification and Structure Preparation

The initial and most critical step is the accurate representation of the molecule of interest.

  • Compound Name: this compound

  • CAS Number: 90098-06-9[21][22][23]

  • Molecular Formula: C₁₉H₁₅ClN₂O₄[21][24]

  • SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl[25]

The chemical structure must be accurately drawn and standardized (e.g., desalting, neutralizing) before being input into the prediction software.

Step 2: Selection of In Silico Toxicology Platforms

In accordance with ICH M7, we will employ two complementary systems:

  • Derek Nexus® (Lhasa Limited): An expert rule-based system for the prediction of a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[16][20]

  • Sarah Nexus® (Lhasa Limited): A statistical-based system specifically designed for the prediction of Ames mutagenicity.[16][18]

The combination of these two platforms provides a robust and regulatory-accepted approach to mutagenicity prediction.[18][19][26]

Step 3: Mutagenicity Prediction Workflow

The following diagram illustrates the logical workflow for the mutagenicity assessment of this compound.

Mutagenicity Prediction Workflow Mutagenicity Prediction Workflow for this compound cluster_input Input cluster_prediction In Silico Prediction (ICH M7) cluster_results Prediction Outcomes cluster_classification ICH M7 Classification Input This compound SMILES String Derek Derek Nexus (Expert Rule-Based) Input->Derek Sarah Sarah Nexus (Statistical-Based) Input->Sarah Derek_Positive Positive Alert Derek->Derek_Positive Alert Fired Derek_Negative Negative Derek->Derek_Negative No Alert Sarah_Positive Positive Prediction Sarah->Sarah_Positive Positive Sarah_Negative Negative Prediction Sarah->Sarah_Negative Negative Class3 Class 3: Structural Alert, Insufficient Data (Requires further assessment) Derek_Positive->Class3 OR Class5 Class 5: No Structural Alert (Low Mutagenic Potential) Derek_Negative->Class5 AND Sarah_Positive->Class3 Sarah_Negative->Class5 Class2 Class 2: Known Mutagen (Requires stringent control) Class3->Class2 If supporting data indicates mutagenicity

Caption: Workflow for ICH M7 mutagenicity assessment.

Step 4: Execution of Predictions and Interpretation of Results

The standardized structure of this compound is submitted to both Derek Nexus® and Sarah Nexus®. The software will analyze the structure for any known structural alerts for mutagenicity.

Hypothetical Prediction Results:

For the purpose of this guide, let's assume the following hypothetical prediction outcomes.

Prediction Platform Methodology Prediction Rationale/Alert
Derek Nexus® Expert Rule-BasedNegative No structural alert for mutagenicity was fired. The molecule does not contain any substructures that are known to be associated with DNA reactivity based on the expert knowledge base.
Sarah Nexus® Statistical-BasedNegative The statistical model predicts the compound to be non-mutagenic in the Ames test. The structural fragments of the molecule are not statistically correlated with mutagenic activity in the training dataset.

Interpretation:

Based on these hypothetical results, both the expert rule-based and statistical-based models predict that this compound is not mutagenic. The absence of any structural alerts from both complementary systems provides a high degree of confidence in this assessment.

Step 5: ICH M7 Classification

The ICH M7 guideline provides a classification system for impurities based on their mutagenic potential.[1][7]

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Compounds with a structural alert for mutagenicity, but with insufficient data to confirm.

  • Class 4: Compounds with a structural alert that are known to be non-mutagenic at the site of interest.

  • Class 5: Compounds with no structural alert for mutagenicity.

Based on our hypothetical negative predictions from both Derek Nexus® and Sarah Nexus®, This compound would be classified as an ICH M7 Class 5 impurity .

Step 6: Risk Characterization and Control Strategy

For a Class 5 impurity, the risk of mutagenicity is considered to be low. Therefore, the control of this impurity would typically fall under the purview of the ICH Q3A/B guidelines for non-mutagenic impurities. This generally involves controlling the impurity at or below the standard identification and qualification thresholds.

The following diagram illustrates the decision-making process for the control strategy.

Control Strategy Decision Tree Control Strategy Decision Tree based on ICH M7 Start In Silico Assessment of This compound ICH_M7_Class ICH M7 Classification Start->ICH_M7_Class Class_5 Class 5 ICH_M7_Class->Class_5 Both (Q)SAR models negative Class_2_3 Class 2 or 3 ICH_M7_Class->Class_2_3 One or both (Q)SAR models positive Control_Q3 Control as a non-mutagenic impurity per ICH Q3A/B guidelines Class_5->Control_Q3 Control_M7 Implement a more stringent control strategy (e.g., TTC-based limit of 1.5 µg/day) Class_2_3->Control_M7

Caption: Decision tree for impurity control strategy.

Pillar III: Broader Toxicological Endpoints and Future Perspectives

While mutagenicity is a primary concern, a comprehensive toxicological assessment should also consider other potential hazards. In silico platforms like Derek Nexus® can predict a range of other toxicological endpoints.

Extended In Silico Toxicity Profile (Hypothetical):

Endpoint Prediction Confidence Rationale
Carcinogenicity Negative HighNo structural alerts for carcinogenicity were identified.
Skin Sensitization Equivocal LowA minor structural feature may be associated with skin sensitization, but the evidence is weak. Further evaluation may be warranted if dermal exposure is a route of administration.
Hepatotoxicity Negative HighThe molecule does not contain any structural features commonly associated with liver toxicity.
Teratogenicity Negative HighNo structural alerts for developmental toxicity were identified.

This broader toxicological profile provides a more complete picture of the potential risks associated with this compound.

Conclusion: A Proactive Approach to Drug Safety

The in silico toxicological assessment of pharmaceutical impurities is a powerful, predictive, and proactive approach to ensuring drug safety. By leveraging validated computational models in a scientifically sound and regulatory-compliant workflow, drug developers can make informed decisions early in the development process, thereby minimizing risks, reducing reliance on animal testing, and ultimately, protecting patient health. The framework presented in this guide for this compound serves as a robust template for the assessment of other potential impurities, reinforcing a commitment to quality and safety in the pharmaceutical industry.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency (EMA). [Link]

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  • ICH M7: How to Manage Mutagenic Impurities Step by Step . GuideGxP. [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals . ResearchGate. [Link]

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  • Everything You Need To Know About Sarah Nexus . Lhasa Limited. [Link]

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An In-depth Technical Guide to the Discovery, Synthesis, and Mechanistic Rationale of Rebapimide and its Novel Analog, 4-Deschloro-2-chlorobenzoyl Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the established anti-gastric agent Rebapimide, from its origins to its multifaceted mechanism of action. Furthermore, we venture into the principles of rational drug design by proposing a detailed discovery and synthesis pathway for a novel analog, 4-Deschloro-2-chlorobenzoyl Rebapimide. This document is intended for researchers, chemists, and drug development professionals actively engaged in the fields of medicinal chemistry and gastroenterology.

Part 1: The Genesis of a Mucosal Protectant: The Rebapimide Story

Unmet Needs and a Novel Approach

The development of Rebapimide by Otsuka Pharmaceutical Co., Ltd. in the 1980s emerged from a strategic decision to innovate beyond the prevailing trend of gastric acid suppression for the treatment of peptic ulcers.[1] While H2 receptor antagonists were the standard of care, Otsuka Pharmaceutical embarked on a journey to create a therapeutic agent with a distinct mechanism of action, focusing on the protection and healing of the gastric mucosa itself.[1][2] This endeavor led to the synthesis and screening of over 500 amino acid analogs of 2(1H)-quinolinone, a core scaffold that Otsuka had significant expertise with.[1][3]

Discovery and Development of Rebapimide

From this extensive screening process, Rebapimide, chemically known as 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid, was identified as the most promising candidate.[4] It was first launched in Japan in 1990 under the trade name Mucosta® for the treatment of gastric ulcers and gastritis.[5][6] The development journey of Rebapimide was characterized by a deep dive into its unique cytoprotective and anti-inflammatory properties.[1][3][7] Unlike acid suppressants, Rebapimide's efficacy is rooted in its ability to increase endogenous prostaglandin production, scavenge harmful reactive oxygen species (ROS), and modulate inflammatory responses within the gastric mucosa.[8][9][10]

The Multifaceted Mechanism of Action of Rebapimide

Rebapimide's therapeutic effects are not attributed to a single target but rather to a constellation of beneficial actions on the gastrointestinal mucosa.[10] Key mechanistic pillars include:

  • Prostaglandin Induction: Rebapimide stimulates the synthesis of cyclooxygenase-2 (COX-2), leading to an increase in the production of prostaglandins E2 and I2 (PGE2 and PGI2) in the gastric mucosa.[8] These prostaglandins are crucial for maintaining mucosal blood flow and stimulating the secretion of protective mucus and bicarbonate.[10]

  • ROS Scavenging and Anti-inflammatory Effects: The drug is a potent scavenger of oxygen-derived free radicals, which are implicated in mucosal injury.[3] Additionally, it inhibits the activation of neutrophils and the production of pro-inflammatory cytokines like TNF-α and interleukins, thereby reducing mucosal inflammation.[3][8][10]

  • Epithelial Proliferation and Healing: Rebapimide has been shown to increase the expression of epidermal growth factor (EGF) and its receptor, promoting the migration and proliferation of epithelial cells to accelerate ulcer healing.[3]

Diagram 1: The Pleiotropic Mechanism of Action of Rebapimide

Rebapimide_Mechanism cluster_effects Cellular and Tissue Level Effects cluster_outcomes Therapeutic Outcomes Rebapimide Rebapimide COX2 ↑ COX-2 Synthesis Rebapimide->COX2 ROS ↓ Reactive Oxygen Species Rebapimide->ROS Neutrophils ↓ Neutrophil Activation Rebapimide->Neutrophils EGF ↑ EGF & EGF Receptor Expression Rebapimide->EGF Prostaglandins ↑ Prostaglandin E2 & I2 COX2->Prostaglandins Mucus ↑ Mucus & Bicarbonate Secretion Prostaglandins->Mucus BloodFlow ↑ Mucosal Blood Flow Prostaglandins->BloodFlow Protection Gastric Mucosal Protection Mucus->Protection BloodFlow->Protection ROS->Protection Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, ILs) Neutrophils->Cytokines Inflammation Reduced Inflammation Neutrophils->Inflammation Cytokines->Inflammation Healing ↑ Epithelial Cell Migration & Proliferation EGF->Healing UlcerHealing Enhanced Ulcer Healing Healing->UlcerHealing Inflammation->UlcerHealing

Caption: A diagram illustrating the multifaceted mechanism of action of Rebapimide.

Part 2: The Next Frontier: Rational Design of this compound

Rationale for Analog Development

While Rebapimide is an effective and safe therapeutic agent, the principles of medicinal chemistry compel the exploration of its chemical space to identify analogs with potentially improved properties. Structure-activity relationship (SAR) studies of Rebapimide have indicated that both the quinolinone core and the N-acyl substituent are crucial for its activity.[5] The development of This compound is a hypothetical exercise in rational drug design aimed at investigating the following:

  • Impact of Chlorine Position on the Benzoyl Ring: Shifting the chlorine atom from the para (4) to the ortho (2) position may alter the molecule's conformation and electronic distribution. This could influence its binding affinity to putative biological targets, potentially enhancing its potency or modifying its selectivity.

  • Role of the Chlorine on the Quinolinone Core: The complete removal of the chlorine atom from the quinolinone moiety (deschloro) would significantly alter the lipophilicity and electronic nature of this part of the molecule. This modification could impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and may also fine-tune the drug's interaction with its targets.

This analog, therefore, represents a targeted chemical modification to probe the SAR of Rebapimide and potentially uncover a candidate with a superior therapeutic profile.

Proposed Synthesis of this compound

The synthesis of this novel analog can be envisioned through a modification of established routes for Rebapimide and related N-aryl anthranilic acids. A plausible synthetic pathway is outlined below.

Diagram 2: Proposed Synthetic Pathway for this compound

Analog_Synthesis cluster_ullmann Ullmann Condensation cluster_amidation Amidation Anthranilic Anthranilic Acid Intermediate1 N-(2-chlorobenzoyl)anthranilic acid Anthranilic->Intermediate1 Cu catalyst, Base Chlorobenzoic 2-Chlorobenzoic Acid Chlorobenzoic->Intermediate1 Intermediate2 Target Analog Intermediate1->Intermediate2 Coupling Agent AminoQuinolinone 3-(Amino)-2(1H)-quinolinone AminoQuinolinone->Intermediate2

Caption: A proposed two-step synthesis for the novel Rebapimide analog.

Experimental Protocols

This step can be achieved via an Ullmann condensation reaction, a classic method for forming C-N bonds.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (CuO, ~0.1 eq).

  • Solvent and Reflux: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 2-ethoxyethanol. Heat the mixture to reflux (typically 130-150°C) for 6-8 hours.[1]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of water and acidify with concentrated hydrochloric acid to a pH of ~2. This will precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chlorobenzoyl)anthranilic acid.

Causality: The Ullmann condensation is a robust and well-documented method for the N-arylation of anthranilic acids.[6][7] The copper catalyst is essential for facilitating the coupling between the aryl halide and the amine. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

This final step involves the amidation of the synthesized intermediate with the appropriate amino-quinolinone derivative.

  • Activation of Carboxylic Acid: Dissolve N-(2-chlorobenzoyl)anthranilic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated intermediate, add 3-(Amino)-2(1H)-quinolinone (1.0 eq) and continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain the final target compound, this compound.

Causality: The use of a carbodiimide coupling agent like EDC is a standard and efficient method for forming amide bonds from carboxylic acids and amines under mild conditions, preventing the need for harsh reagents that could degrade the quinolinone core.

Part 3: Data Presentation and Future Directions

Comparative Physicochemical and Biological Data (Hypothetical)

The successful synthesis of the novel analog would be followed by a comprehensive evaluation of its properties in comparison to the parent drug, Rebapimide.

PropertyRebapimideThis compound (Predicted)Rationale for Prediction
Molecular Weight 370.79 g/mol 370.79 g/mol Isomeric structures with the same molecular formula.
LogP (Lipophilicity) ~3.5Potentially lowerRemoval of a chlorine atom generally decreases lipophilicity.
In vitro Potency (e.g., IC50 for ROS scavenging) X nMTo be determinedThe altered electronic and steric profile could increase or decrease potency.
Cellular Permeability ModeratePotentially higherReduced lipophilicity might influence membrane transport characteristics.
Metabolic Stability GoodTo be determinedThe shift in the chlorine position may alter susceptibility to metabolic enzymes.
Concluding Remarks and Outlook

This guide has detailed the discovery and multifaceted mechanism of the established gastroprotective agent Rebapimide. Building upon this foundation, we have proposed a scientifically grounded rationale and a detailed synthetic pathway for a novel analog, this compound. The synthesis and subsequent biological evaluation of this and other rationally designed analogs are crucial next steps in the ongoing quest for more effective and safer therapies for gastrointestinal disorders. The exploration of such chemical space holds the promise of uncovering new therapeutic agents with optimized efficacy, pharmacokinetics, and patient outcomes.

References

  • Ullmann Condensation Synthesis of N-Aryl Anthranilic Acid. Indian Journal of Pharmaceutical Sciences.

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.

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  • Tarnawski, A. S., D'Souza, J., & Santos, A. M. (2014). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of organic chemistry, 79(18), 8636–8644.

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed.

  • Ullmann condensation. Wikipedia.

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Methodological & Application

Synthesis of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Novel Analog

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Rebapimide is a well-established gastroprotective agent utilized in the treatment of gastric ulcers and gastritis.[1][] Its mechanism involves enhancing mucosal defense through various pathways, including the scavenging of free radicals and the promotion of prostaglandin synthesis.[1][] The exploration of structural analogs of existing pharmaceuticals is a cornerstone of drug discovery, offering pathways to improved efficacy, altered selectivity, or novel intellectual property. This document provides a comprehensive guide to the synthesis of a novel analog, 4-Deschloro-2-chlorobenzoyl Rebapimide. This compound retains the core 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine structure of Rebapimide but modifies the benzoyl moiety by relocating the chlorine atom from the 4-position to the 2-position. This substitution presents an interesting subject for structure-activity relationship (SAR) studies.

This application note details a robust and reproducible multi-step synthetic route, beginning from commercially available starting materials. We provide step-by-step protocols for the preparation of key intermediates, including 2-chlorobenzoyl chloride and 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid, culminating in the final acylation to yield the target molecule. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and successful replication.

Retrosynthetic Strategy

The synthetic approach is designed as a convergent synthesis. The core structure, 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid (Intermediate B ), and the acylating agent, 2-chlorobenzoyl chloride (Intermediate A ), are synthesized independently. The final step involves the coupling of these two intermediates via a nucleophilic acyl substitution under Schotten-Baumann conditions to form the final product.

G FinalProduct 4-Deschloro-2-chlorobenzoyl Rebapimide Coupling Acylation (Schotten-Baumann) FinalProduct->Coupling IntermediateA Intermediate A (2-Chlorobenzoyl Chloride) Coupling->IntermediateA IntermediateB Intermediate B (Quinolinone Amino Acid) Coupling->IntermediateB SynthA Chlorination IntermediateA->SynthA SynthB Malonic Ester Synthesis & Hydrolysis IntermediateB->SynthB PrecursorA 2-Chlorobenzoic Acid PrecursorB 4-(Bromomethyl)quinolin-2(1H)-one + Diethyl Acetamidomalonate SynthA->PrecursorA SynthB->PrecursorB

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Intermediate A: 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a highly reactive acylating agent and a crucial intermediate for this synthesis.[3][4] While several methods exist for its preparation[3][5][6], the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂) is a common, high-yielding, and reliable laboratory-scale method.[4][5]

Materials and Equipment
Reagent/EquipmentSpecification
2-Chlorobenzoic acid≥98% Purity
Thionyl chloride (SOCl₂)≥99% Purity
TolueneAnhydrous
Round-bottom flask (500 mL)Three-necked, dry
Reflux condenser with gas scrubberConnected to a base trap
Dropping funnel-
Magnetic stirrer and heat source-
Rotary evaporatorFor solvent removal
Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3]

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize acidic gases.

  • Charging the Flask: Add 2-chlorobenzoic acid (20 g, 127.8 mmol) and anhydrous toluene (150 mL) to the flask.[4]

  • Reagent Addition: Slowly add thionyl chloride (16 g, 134.5 mmol, ~1.05 eq) to the stirred mixture.[4] An exothermic reaction may occur.

  • Reaction: Heat the mixture to 75 °C using an oil bath and maintain this temperature with stirring.[4] The reaction is typically complete overnight, but progress can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent and any excess thionyl chloride.[4]

  • Product: The resulting yellow oil is 2-chlorobenzoyl chloride (Expected yield: ~22.3 g, ~100%).[4] The product is often used in the next step without further purification. If higher purity is required, vacuum distillation can be performed.

Part II: Synthesis of Intermediate B: 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid

This key amino acid intermediate is prepared via a multi-step process starting from 4-(bromomethyl)quinolin-2(1H)-one. The core of this synthesis is a malonic ester synthesis followed by a decarboxylative hydrolysis.[7]

Step 1: Diethyl 2-acetamido-2-(2-oxo-1,2-dihydroquinolin-4-yl)methylmalonate
  • Prepare Sodium Ethoxide: In a dry flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add diethyl acetamidomalonate. Heat the mixture to reflux.[7]

  • Addition: Add a solution of 4-(bromomethyl)quinolin-2(1H)-one in a suitable solvent (e.g., ethanol) dropwise to the refluxing mixture.[7]

  • Reaction: Maintain the reflux for approximately 2 hours.[]

  • Isolation: Cool the reaction mixture and concentrate it under reduced pressure. Pour the residue into water to precipitate the product. Collect the precipitate by filtration and recrystallize from ethanol to obtain the desired malonic ester derivative.[]

Step 2: Hydrolysis and Decarboxylation
  • Reaction Setup: Suspend the malonic ester derivative from the previous step in 20% hydrochloric acid.[7]

  • Hydrolysis: Heat the mixture to reflux. This step hydrolyzes both the ester and amide groups and facilitates decarboxylation.[7]

  • Isolation: After the reaction is complete (monitored by TLC), cool the solution. The product, 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to yield Intermediate B .

Part III: Final Synthesis of this compound

The final step is the acylation of the amino acid intermediate with 2-chlorobenzoyl chloride. This reaction is performed under Schotten-Baumann conditions, which involve an amine, an acyl chloride, and a base in a two-phase system (aqueous/organic).[8]

Materials and Quantitative Data
ReagentMolar Eq.MWAmount (g)Moles (mmol)
Intermediate B 1.0232.2310.043.1
2-Chlorobenzoyl Chloride (Intermediate A )~1.1175.018.347.4
Sodium Hydroxide (for aq. solution)-40.00--
Acetone (or other suitable organic solvent)----
Hydrochloric Acid (for acidification)----
Experimental Protocol
  • Dissolution: Dissolve Intermediate B (10 g, 43.1 mmol) in an aqueous solution of sodium hydroxide (e.g., 200 mL of water with 10 mL of 25% aq. NaOH) in a flask equipped with a stirrer.[8] Cool the solution in an ice bath to 0-5 °C.

  • Acyl Chloride Addition: Prepare a solution of 2-chlorobenzoyl chloride (8.3 g, 47.4 mmol) in a suitable organic solvent like acetone (50 mL).[8] Add this solution dropwise to the vigorously stirred, cooled aqueous solution of Intermediate B . Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Continue stirring the mixture in the ice bath for 2-4 hours after the addition is complete.

  • Acidification: Slowly acidify the reaction mixture with hydrochloric acid to a pH of ~3-4. A white precipitate of the final product will form.[8]

  • Isolation: Stir the suspension for a further 30 minutes in the cold, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water and then with a small amount of cold acetone or ethanol to remove impurities.[9] Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF-water or ethanol-water).[7]

Overall Experimental Workflow

G cluster_A Part I: Intermediate A Synthesis cluster_B Part II: Intermediate B Synthesis cluster_C Part III: Final Product Synthesis A1 Charge Reactor: 2-Chlorobenzoic Acid + Toluene A2 Add Thionyl Chloride A1->A2 A3 Heat to 75°C (Overnight) A2->A3 A4 Cool & Concentrate (Rotovap) A3->A4 A_Product Intermediate A: 2-Chlorobenzoyl Chloride A4->A_Product C2 Dropwise Addition of Intermediate A in Acetone A_Product->C2 B1 Condensation: 4-(Bromomethyl)quinolin-2(1H)-one + Diethyl Acetamidomalonate B2 Hydrolysis & Decarboxylation (Reflux in 20% HCl) B1->B2 B3 Cool, Filter & Dry B2->B3 B_Product Intermediate B: Quinolinone Amino Acid B3->B_Product C1 Dissolve Intermediate B in aq. NaOH (0-5°C) B_Product->C1 C1->C2 C3 Stir (2-4h at 0-5°C) C2->C3 C4 Acidify with HCl C3->C4 C5 Filter, Wash & Dry C4->C5 Final_Product Final Product: This compound C5->Final_Product

Caption: High-level experimental workflow for the synthesis.

Field Insights & Trustworthiness

  • Causality of Schotten-Baumann: The use of a two-phase basic system is critical. The base (NaOH) deprotonates the amino group of Intermediate B , increasing its nucleophilicity. It also neutralizes the HCl gas generated during the reaction, driving the equilibrium towards the product.[8]

  • Impurity Control: The purity of the final product is highly dependent on the purity of the intermediates. Impurities in Rebapimide often arise from starting materials or by-products of the amide coupling.[1] The primary impurity to monitor for in this synthesis would be unreacted Intermediate B . Purification by recrystallization is crucial to meet analytical standards.[9]

  • Temperature Management: The acylation reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the acid chloride is essential to prevent side reactions, such as the hydrolysis of the acid chloride, and to minimize the formation of by-products.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride.
  • Guidechem. (n.d.). What is the synthesis route of 2-Chlorobenzoyl chloride?.
  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound.
  • ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride synthesis.
  • MilliporeSigma. (n.d.). Mastering Organic Synthesis with High-Purity 2-Chlorobenzoyl Chloride.
  • Google Patents. (n.d.). Method for the preparation of 2-chlorobenzoyl chloride, and its uses.
  • Patsnap. (n.d.). Preparation method of rebamipide bulk drug.
  • ChemicalBook. (n.d.). RebaMipide 3-Chloro IMpurity synthesis.
  • ResearchGate. (2015). Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study. Retrieved from [Link]

  • BOC Sciences. (n.d.). Rebamipide Impurities.
  • New Drug Approvals. (2018). Rebamipide.
  • Google Patents. (n.d.). CN108069901B - Novel rebamipide synthesis process.
  • MDPI. (2021). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Retrieved from [Link]

  • Google Patents. (n.d.). US20070249835A1 - Process for Preparing Rebamipide.

Sources

Application Note: A Validated HPLC Method for the Quantification of 4-Deschloro-2-chlorobenzoyl Rebapimide in Rebapimide Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a highly specific and sensitive High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of the process-related impurity, 4-Deschloro-2-chlorobenzoyl Rebapimide, in Rebapimide active pharmaceutical ingredient (API). Rebapimide, a quinolinone derivative, is a gastroprotective agent, and controlling its impurity profile is critical for ensuring its safety and efficacy.[1][][3] This application note details the chromatographic conditions, sample preparation, system suitability criteria, and a full validation protocol based on the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction: The Significance of Impurity Profiling in Rebapimide

Rebapimide's therapeutic action is rooted in its ability to enhance mucosal defense mechanisms.[1][3][4] The synthesis of Rebapimide is a multi-step process that can lead to the formation of various related substances, including isomers and analogues of the parent molecule.[1] One such critical impurity is this compound, an analogue where the chlorine atom at the 4-position of the benzoyl moiety is absent and a chlorine atom is present at the 2-position.

The presence of such impurities, even in minute quantities, can potentially impact the drug's safety and efficacy profile. Therefore, regulatory bodies like the Japanese Pharmacopoeia (JP) mandate strict control over related substances in Rebapimide.[5][6][7][8][9][10] This application note addresses the analytical challenge of selectively quantifying this compound, providing researchers and quality control analysts with a robust and reliable method.

Physicochemical Properties of Analyte and Impurity

A foundational understanding of the physicochemical properties of Rebapimide and its impurity is paramount for developing a selective analytical method.

Compound Chemical Structure Molecular Formula Molecular Weight Key Characteristics
Rebapimide Structure available from public sourcesC19H15ClN2O4370.79A quinolinone derivative, sparingly soluble in water.[4][11][12][13]
This compound Structure inferred from nameC19H15ClN2O4370.8An impurity of Rebapimide.[]

Recommended Analytical Method: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the chosen technique for this analysis due to its high resolving power, sensitivity, and applicability to a wide range of pharmaceutical compounds, including Rebapimide and its impurities.[15][16][17] The method detailed below is based on principles outlined in the Japanese Pharmacopoeia for related substances in Rebapimide, with modifications to ensure optimal separation of the target impurity.[5][6]

Chromatographic Conditions

The selection of each parameter is critical for achieving the desired separation and sensitivity.

Parameter Condition Rationale
Column Shim-pack GIST C18 (or equivalent), 4.6 mm x 150 mm, 5 µmAn octadecylsilylated silica gel (ODS) column provides excellent hydrophobicity for retaining Rebapimide and its related substances, enabling effective separation based on their polarity differences.[5][6]
Mobile Phase A Phosphate Buffer (pH 6.2)A buffered mobile phase is essential to control the ionization state of the acidic Rebapimide molecule, ensuring consistent retention times and peak shapes.
Mobile Phase B Methanol:Tetrahydrofuran (90:10, v/v)The organic modifier composition is optimized for efficient elution and separation of Rebapimide and its closely related impurities.[16]
Gradient Elution See Table BelowA gradient elution is employed to provide sufficient resolution between the main Rebapimide peak and its impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minThis flow rate provides a balance between analysis time and separation efficiency.
Column Temperature 40°CMaintaining a constant, elevated column temperature improves peak shape and reduces viscosity, leading to better chromatographic performance.
Detector Wavelength 254 nmThis wavelength is chosen based on the UV absorbance maxima of Rebapimide and its structurally similar impurities.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak symmetry.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
07030
203070
253070
25.17030
357030
Preparation of Solutions

Accurate preparation of solutions is fundamental to the reliability of the analytical results.

  • Phosphate Buffer (pH 6.2): Dissolve an appropriate amount of potassium dihydrogen phosphate and disodium hydrogen phosphate in water to obtain a solution with a pH of 6.2. Filter through a 0.45 µm membrane filter.[15]

  • Diluent: Mobile Phase A and Mobile Phase B (70:30, v/v).

  • Standard Solution (for System Suitability): Prepare a solution containing a known concentration of Rebapimide and this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve a specified amount of Rebapimide API in the diluent to achieve a final concentration of approximately 0.4 mg/mL.[5]

Experimental Protocols & Workflows

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution five times.

  • Calculate the system suitability parameters from the chromatograms.

Acceptance Criteria:

Parameter Requirement Justification
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the Rebapimide peakEnsures symmetrical peaks for accurate integration.
Theoretical Plates (N) ≥ 2000 for the Rebapimide peakIndicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of RebapimideDemonstrates the precision of the injection system.
Resolution (Rs) ≥ 2.0 between Rebapimide and this compoundEnsures baseline or near-baseline separation for accurate quantification of the impurity.
Analytical Method Validation Protocol

This method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

G Start Method Development Validation Method Validation Start->Validation Specificity Specificity Validation->Specificity Routine Routine Analysis Robustness Robustness Robustness->Routine

Protocol Steps:

  • Specificity: Analyze a blank (diluent), a Rebapimide sample, and a spiked sample containing this compound. Use a photodiode array (PDA) detector to assess peak purity and ensure no co-eluting peaks.

  • Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., from LOQ to 150% of the specification limit). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze Rebapimide samples spiked with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value Status
Tailing Factor≤ 2.0[Insert Value]Pass/Fail
Theoretical Plates≥ 2000[Insert Value]Pass/Fail
RSD (%)≤ 2.0%[Insert Value]Pass/Fail
Resolution≥ 2.0[Insert Value]Pass/Fail

Table 2: Summary of Validation Results

Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the analyte.Complies
Linearity (r²) ≥ 0.999[Insert Value]
Accuracy (% Recovery) 98.0% - 102.0%[Insert Range]
Repeatability (RSD%) ≤ 5.0%[Insert Value]
Intermediate Precision (RSD%) ≤ 5.0%[Insert Value]
LOD (µg/mL) Report[Insert Value]
LOQ (µg/mL) Report[Insert Value]
Robustness No significant impact on results.Complies

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Rebapimide API B Dissolve in Diluent A->B D Prepare Sample Solution B->D C Prepare Standard Solution E System Suitability Test D->E F Inject Blank E->F G Inject Standard F->G H Inject Sample G->H I Integrate Peaks H->I J Calculate Impurity % I->J K Generate Report J->K

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of the this compound impurity in Rebapimide API. The method is specific, linear, accurate, and precise, making it suitable for routine quality control testing in a regulated environment. Adherence to the outlined system suitability and validation protocols will ensure the generation of high-quality, defensible analytical data.

References

  • SHIMADZU CORPORATION. (n.d.). 01-00781-EN HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia.
  • Eureka. (n.d.). Analysis method for determining rebamipide related substances by using HPLC.
  • Shimadzu. (n.d.). HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia.
  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound.
  • Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • Japanese Pharmacopoeia. (2009). Supplement II to the Japanese Pharmacopoeia Fifteenth Edition.
  • Japanese Pharmacopoeia. (2019). Supplement II to the Japanese Pharmacopoeia Seventeenth Edition.
  • Google Patents. (n.d.). CN103076421A - Analytic method for related substance examination of rebamipide.
  • Scribd. (n.d.). Japanese Pharmacopoeia 17th Edition. Retrieved from [Link]

  • New Drug Approvals. (2018). Rebamipide. Retrieved from [Link]

  • PMDA. (2016). JP XVII THE JAPANESE PHARMACOPOEIA. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Rebamipide. Retrieved from [Link]

  • Affygility Solutions. (n.d.). Rebamipide - OEL Fastrac with ADE. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link]

  • EDQM, Council of Europe. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • precisionFDA. (n.d.). REBAMIPIDE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rebamipide 3-Chloro Impurity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rebamipide. PubChem Compound Summary for CID 5042. Retrieved from [Link].

  • Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). Ph. Eur. Supplement 10.6: updated dosage form monographs and general chapters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rebamipide in gastric mucosal protection and healing: An Asian perspective. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Pharmeuropa 32.3 just released. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). Pharmeuropa 34.1 just released. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Deschloro-2-chlorobenzoyl Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of "4-Deschloro-2-chlorobenzoyl Rebapimide," a potential process-related impurity and degradant of Rebamipide. The method is designed for use in quality control and stability studies of Rebamipide drug substance and formulated products. The described protocol offers excellent specificity, linearity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development.

Introduction

Rebamipide is a gastroprotective agent used in the treatment of gastritis and gastric ulcers.[1][2] Its therapeutic efficacy is dependent on its purity and the absence of significant levels of impurities. "this compound" is a critical potential impurity that may arise during the synthesis of Rebamipide or as a degradation product. Rigorous analytical control of such impurities is mandated by regulatory authorities to ensure the safety and efficacy of the final drug product.

This document provides a detailed protocol for a stability-indicating HPLC method specifically developed and validated for the quantification of this compound. The method is designed to separate this impurity from the active pharmaceutical ingredient (API), Rebamipide, and other potential degradation products, ensuring reliable and accurate measurements. The principles of method validation as outlined in ICH Q2(R1) are central to the protocols described herein.[3]

Physicochemical Properties of Rebamipide and the Analyte

A thorough understanding of the physicochemical properties of Rebamipide and its impurities is fundamental to developing a selective HPLC method. Rebamipide is a quinolinone derivative with the chemical name 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid.[4] It is a white crystalline powder with limited solubility in water, methanol, and ethanol, but is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]

This compound is structurally very similar to Rebamipide, with the key difference being the position of the chlorine atom on the benzoyl moiety. This structural similarity necessitates a highly selective chromatographic system to achieve adequate resolution.

Experimental

Instrumentation and Equipment
  • HPLC System: An integrated HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6]

  • Data Acquisition Software: Chromatographic software for instrument control, data acquisition, and processing.

  • Analytical Balance: Calibrated analytical balance with a readability of 0.01 mg.

  • pH Meter: Calibrated pH meter for mobile phase preparation.

  • Sonicator: For degassing solvents and dissolving samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Filtration Assembly: 0.45 µm membrane filters for solvent and sample filtration.

Chemicals and Reagents
  • Rebamipide Reference Standard: USP or equivalent, with a certificate of analysis.

  • This compound Reference Standard: Characterized standard of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Water: HPLC grade or purified water (Milli-Q or equivalent).

Preparation of Solutions
  • Mobile Phase A (Aqueous Phase): Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 6.8 with a dilute solution of potassium hydroxide or phosphoric acid.[7][8] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Phase): HPLC grade Methanol.

  • Mobile Phase Composition: The recommended mobile phase is a mixture of Mobile Phase A and Mobile Phase B. An isocratic elution with a ratio of 40:60 (v/v) of Buffer:Methanol has been shown to be effective for Rebamipide and its related substances.[7][8] However, a gradient elution may be necessary for optimal separation of all impurities.

  • Standard Stock Solution (Rebamipide): Accurately weigh about 25 mg of Rebamipide reference standard into a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B) and make up to the volume.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in the diluent and make up to the volume.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1.0 µg/mL) and Rebamipide (e.g., 100 µg/mL) by appropriate dilution of the stock solutions with the diluent.

  • Drug Substance: Accurately weigh about 25 mg of the Rebamipide drug substance sample into a 25 mL volumetric flask. Dissolve in the diluent and make up to the volume to achieve a final concentration of approximately 1000 µg/mL.

  • Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Rebamipide into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the API, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and should be optimized as necessary.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 6.8) : Methanol (40:60, v/v)[7][8]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm[7][8]
Run Time Approximately 20 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like Rebamipide and its impurities.

  • Mobile Phase: The phosphate buffer at pH 6.8 ensures that the acidic Rebamipide molecule is in its ionized form, leading to consistent retention times and good peak shapes. Methanol is a common organic modifier that provides good selectivity for this class of compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column and provides a good balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detector Wavelength: Rebamipide has a maximum absorption wavelength around 230 nm, which provides good sensitivity for both the API and its structurally similar impurities.[7][8]

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following validation parameters should be assessed:

System Suitability

Before performing any analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the Rebamipide peak
Theoretical Plates (N) ≥ 2000 for the Rebamipide peak
% RSD of Peak Areas ≤ 2.0% for six replicate injections of the standard solution
Resolution (Rs) ≥ 2.0 between the this compound peak and the Rebamipide peak
Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The sample should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[9]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[9]

The peak purity of the this compound peak should be evaluated using a PDA detector to ensure no co-eluting peaks.

Linearity

The linearity of the method should be established across a range of concentrations of this compound. A minimum of five concentrations should be prepared, ranging from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

Accuracy (% Recovery)

The accuracy of the method should be determined by spiking a placebo or a sample solution with known amounts of the this compound standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): Determined by analyzing the same sample on different days, by different analysts, and on different instruments. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These values should be experimentally verified by injecting solutions at the determined concentrations.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria during these variations.

Data Presentation & Workflow

Typical Chromatogram

A representative chromatogram should be included, showing the separation of this compound from Rebamipide and other potential impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation hplc_run HPLC Injection & Data Acquisition prep_sample->hplc_run sys_suit->hplc_run If Passed peak_int Peak Integration & Identification hplc_run->peak_int quant Quantification of Impurity peak_int->quant validation Method Validation Report quant->validation result Final Result Report quant->result

Sources

Controlling "4-Deschloro-2-chlorobenzoyl Rebapimide": An Application Note for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed framework for the identification, quantification, and control of "4-Deschloro-2-chlorobenzoyl Rebapimide," a critical process-related impurity in the manufacturing of Rebapimide. Rebapimide, a gastroprotective agent, requires stringent purity control to ensure its safety and efficacy.[1] This document outlines robust analytical methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for structural confirmation. Furthermore, it details the essential steps for the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Rebapimide

Rebapimide, chemically known as 2-[(4-chlorobenzoyl) amino]-3-(2-oxo-1H-quinolin-4-yl) propanoic acid, is a widely used mucosal protective agent for the treatment of gastritis and gastric ulcers.[1] Its therapeutic action involves the enhancement of mucosal defense, scavenging of free radicals, and stimulation of prostaglandin synthesis.[1] The synthetic pathway of Rebapimide, however, can lead to the formation of several process-related impurities. One such critical impurity is "this compound," also known as the ortho-chloro isomer of Rebapimide. This impurity arises from the presence of o-chlorobenzoyl chloride in the starting material, parachlorobenzoyl chloride.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies. The ICH Q3A(R2) guideline stipulates the identification, reporting, and qualification of impurities in new drug substances.[2][4][5] The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount for ensuring the quality of Rebapimide.

This application note provides a practical and scientifically grounded approach to the analysis of "this compound," enabling its effective control within acceptable limits.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both the API and its impurity is crucial for analytical method development.

PropertyRebapimideThis compound
Chemical Name 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid2-[(2-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[6]
CAS Number 90098-04-7[1]90098-06-9[1][7]
Molecular Formula C₁₉H₁₅ClN₂O₄[1]C₁₉H₁₅ClN₂O₄[1]
Molecular Weight 370.79 g/mol [1]370.79 g/mol [1]

The identical molecular formula and weight of Rebapimide and its ortho-chloro isomer underscore the necessity of chromatographic separation for their differentiation and quantification.

Analytical Methodologies

HPLC-UV Method for Quantification

Rationale: A reversed-phase HPLC method with UV detection is the cornerstone of routine quality control for its robustness, reliability, and cost-effectiveness. The selection of a C18 column is based on its wide applicability for separating non-polar to moderately polar compounds. A gradient elution is necessary to achieve optimal separation between the closely related structures of Rebapimide and its impurity, ensuring sharp peaks and acceptable resolution. The detection wavelength is chosen based on the UV absorbance maxima of the compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      15 40 60
      25 40 60
      26 60 40

      | 35 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A and Methanol (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve "this compound" reference standard in the diluent to obtain a final concentration of approximately 0.5 µg/mL.

    • Sample Solution: Accurately weigh and dissolve about 50 mg of Rebapimide API in the diluent, and dilute to 50 mL. This yields a concentration of approximately 1 mg/mL.

LC-MS/MS Method for Structural Confirmation

Rationale: LC-MS/MS provides unequivocal structural confirmation of the impurity, especially at trace levels. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) mode make it an ideal tool for this purpose. The mass transitions are specific to the parent and product ions of the analyte, minimizing interference from the matrix and other impurities.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A fast gradient can be employed, for example, 10-90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Rebapimide 371.1 216.2[9]

      | this compound | 371.1 | (To be determined by infusion) |

    • Note: The product ion for the impurity would need to be determined by direct infusion of the reference standard. A likely fragmentation would be similar to Rebapimide, involving the loss of the chlorobenzoyl moiety.

Reference Standard

The availability and proper handling of a certified reference standard for "this compound" are prerequisites for accurate quantification.

  • Source: Procure from a reputable supplier of pharmaceutical reference standards.

  • Storage: Store as per the supplier's recommendations, typically at 2-8°C, protected from light and moisture.

  • Handling: Use calibrated analytical balances for weighing and prepare stock solutions in appropriate volumetric flasks.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the HPLC-UV method is mandatory to ensure its suitability for its intended purpose.[2][3][4]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and the API itself.

Procedure:

  • Analyze blank (diluent), Rebapimide API, "this compound" standard, and a spiked sample (Rebapimide API spiked with the impurity).

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Rebapimide.[10] Analyze the stressed samples to ensure the impurity peak is well-resolved from any degradation products.

Linearity

Objective: To demonstrate a linear relationship between the concentration of the impurity and the analytical response.

Procedure:

  • Prepare a series of at least five concentrations of the "this compound" reference standard, typically ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.

  • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit), by spiking the Rebapimide API with known amounts of the impurity standard.

  • Express the accuracy as the percentage recovery of the known added amount.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the impurity standard at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Vary parameters such as the pH of the mobile phase (± 0.2 units), column temperature (± 5°C), flow rate (± 0.1 mL/min), and the composition of the mobile phase (± 2%).

  • Assess the impact on the resolution between Rebapimide and the impurity.

Data Presentation and Visualization

Validation Summary Table
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the impurity. Resolution > 2.0.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability parameters are met.
Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation prep_api Weigh Rebapimide API dissolve Dissolve in Diluent prep_api->dissolve prep_std Prepare Impurity Standard prep_std->dissolve hplc HPLC-UV Analysis (Quantification) dissolve->hplc Routine QC lcms LC-MS/MS Analysis (Confirmation) dissolve->lcms Structural ID quantify Quantify Impurity hplc->quantify validate Method Validation (ICH Q2(R1)) hplc->validate report Report Results quantify->report

Caption: Workflow for the analysis of this compound.

Logical Flow for Impurity Control

G node_action node_action start Impurity Detected? is_above_id > Identification Threshold? start->is_above_id Yes no_action Report if > Reporting Threshold start->no_action No is_above_id->no_action No identify Identify Structure (LC-MS/MS) is_above_id->identify Yes is_above_qual > Qualification Threshold? identify->is_above_qual qualify Establish Safety (Toxicological Studies) is_above_qual->qualify Yes set_spec Set Specification & Control in API is_above_qual->set_spec No qualify->set_spec

Caption: Decision tree for impurity control based on ICH Q3A guidelines.

Conclusion

The control of "this compound" is a critical component of ensuring the quality and safety of Rebapimide API. The HPLC-UV method detailed in this application note provides a robust and reliable approach for routine quantification, while the LC-MS/MS method offers definitive structural confirmation. Adherence to the principles of method validation as outlined by the ICH Q2(R1) guidelines is essential to guarantee the integrity of the analytical data. By implementing these methodologies, pharmaceutical manufacturers can confidently monitor and control this critical impurity, ensuring that their Rebapimide products meet the highest standards of quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. National Institutes of Health. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). International Council for Harmonisation. [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. MDPI. [Link]

  • Rebamipide Impurities and Related Compound. Veeprho. [Link]

  • Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Shimadzu. [Link]

  • Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics. Frontiers. [Link]

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A Robust, Validated RP-HPLC Method for the Chromatographic Separation of Rebapimide and the Process-Related Impurity "4-Deschloro-2-chlorobenzoyl Rebapimide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Rebapimide, an active pharmaceutical ingredient (API), from its closely related impurity, 4-Deschloro-2-chlorobenzoyl Rebapimide. Rebapimide, a quinolinone derivative, is utilized for its mucosal protective and anti-ulcer properties.[1][2] Ensuring the purity of Rebapimide is critical for its safety and efficacy, necessitating precise analytical methods to detect and quantify process-related impurities. This protocol provides a complete, step-by-step guide for researchers and quality control analysts, from mobile phase preparation to system suitability and final analysis, grounded in established chromatographic principles.

Introduction and Scientific Rationale

Rebapimide, chemically known as (±)-2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid, functions by enhancing mucosal defense mechanisms and scavenging free radicals.[1][2] In the synthesis of Rebapimide, impurities can arise, one of which is this compound, an isomeric impurity where the chloro-benzoyl moiety is altered.[3] While structurally similar, such impurities can have different toxicological and pharmacological profiles, making their control essential.

The method described herein leverages the principles of RP-HPLC, a cornerstone of pharmaceutical analysis. The separation is achieved on a C18 stationary phase, where the subtle differences in hydrophobicity between Rebapimide and its deschloro-isomeric impurity dictate their differential retention. A carefully buffered mobile phase is employed to maintain the analytes in a consistent ionization state, ensuring reproducible retention times and sharp, symmetrical peak shapes. This method is designed to be stability-indicating and robust, suitable for routine quality control and regulatory submissions.

Experimental Workflow and Logic

The entire analytical process is designed as a self-validating system, beginning with the preparation of precise solutions and culminating in a system suitability test (SST) that confirms the system's readiness before any sample analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase & Buffer Preparation p2 Standard & Impurity Stock Solutions p1->p2 p3 System Suitability & Sample Solutions p2->p3 h1 System Equilibration p3->h1 Proceed to Analysis h2 System Suitability Test (SST) (Verification of Resolution & Precision) h1->h2 h3 Analysis of Blank, Standards, & Samples h2->h3 d1 Peak Integration & Identification (Based on Retention Time) h3->d1 Acquire Chromatograms d2 Quantification of Impurity d1->d2 d3 Final Report Generation d2->d3

Caption: Workflow for Rebapimide impurity analysis.

Materials and Methodology

Instrumentation
  • HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

Chemicals and Reagents
  • Rebapimide Reference Standard (USP or equivalent).

  • This compound Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

  • Orthophosphoric Acid (85%) (Analytical Grade).

  • Ultrapure Water (18.2 MΩ·cm).

Optimized Chromatographic Conditions

The selection of these parameters is critical. The C18 column provides the necessary hydrophobicity for retention. The phosphate buffer at pH 6.8 ensures that the carboxylic acid group of Rebapimide is ionized, promoting good peak shape. Methanol is chosen as the organic modifier to elute the analytes with optimal resolution. A detection wavelength of 230 nm provides high sensitivity for both the API and the impurity.[4][5][6]

ParameterCondition
Stationary Phase HiQ sil C18-HS (or equivalent L1 packing), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.02 M Potassium Phosphate Buffer (pH 6.8) : Methanol (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 35 °C
Injection Volume 20 µL
Run Time Approximately 15 minutes

Detailed Protocols

Preparation of Solutions

A. 0.02 M Potassium Phosphate Buffer (pH 6.8):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of ultrapure water.

  • Adjust the pH to 6.8 ± 0.05 with a dilute solution of potassium hydroxide or orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

B. Mobile Phase Preparation:

  • Mix the 0.02 M Phosphate Buffer (pH 6.8) and Methanol in a 40:60 volume/volume ratio.

  • Degas the mixture by sonication for 15 minutes or by online degassing.

C. Diluent Preparation:

  • Use the mobile phase as the diluent for all standard and sample preparations.

D. Rebapimide Standard Stock Solution (400 µg/mL):

  • Accurately weigh approximately 20 mg of Rebapimide Reference Standard into a 50 mL volumetric flask.

  • Add about 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and make up the volume to 50 mL with the diluent.

E. Impurity Stock Solution (400 µg/mL):

  • Accurately weigh approximately 5 mg of this compound into a 12.5 mL volumetric flask (or weigh 20 mg into a 50 mL flask).

  • Follow the same dissolution procedure as for the Rebapimide standard.

F. System Suitability Solution:

  • Transfer 5.0 mL of the Rebapimide Standard Stock Solution into a 50 mL volumetric flask.

  • Add 0.5 mL of the Impurity Stock Solution to the same flask.

  • Dilute to volume with the diluent. This solution contains approximately 40 µg/mL of Rebapimide and 4 µg/mL of the impurity.

HPLC Analysis Protocol
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30-45 minutes, or until a stable, noise-free baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the System Suitability Solution.

    • The system is deemed ready for analysis only if all parameters in Table 2 are met. This step is a mandatory prerequisite; it validates that the chromatographic system can adequately separate the impurity from the main component.[7][8]

ParameterAcceptance CriteriaCausality / Rationale
Resolution (Rs) ≥ 2.0 between Rebapimide and the impurity peak.Ensures baseline separation, which is crucial for accurate integration and quantification.
Tailing Factor (T) ≤ 2.0 for the Rebapimide peak.Indicates good peak symmetry, preventing co-elution issues and ensuring accurate peak area.
% RSD of Peak Areas ≤ 2.0% for replicate injections of the Rebapimide peak.Demonstrates the precision and reproducibility of the injector and the overall system.
Theoretical Plates (N) ≥ 2000 for the Rebapimide peak.Indicates the efficiency of the column, ensuring sharp peaks for better separation.
  • Analytical Run Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the System Suitability Solution to confirm the system still meets criteria.

    • Inject the sample solution(s) in duplicate.

    • Inject a standard solution periodically (e.g., after every 6-10 sample injections) to monitor for any drift in system performance.

Data Interpretation and Expected Results

Under the specified conditions, the impurity, this compound, is expected to elute before the main Rebapimide peak due to slight differences in polarity and interaction with the C18 stationary phase. A hypothetical chromatogram would show two well-resolved peaks.

Example System Suitability Data (Hypothetical):

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (T)
This compound~5.8--1.2
Rebapimide~7.13.51.1

The quantification of the impurity in a sample is typically performed using an external standard method, comparing the peak area of the impurity in the sample to the peak area of the impurity in a standard of known concentration.

Conclusion

This application note provides a comprehensive and scientifically-grounded RP-HPLC protocol for the effective separation of Rebapimide from its key process-related impurity, this compound. The method is designed with built-in validation checks, such as the system suitability test, to ensure trustworthy and reproducible results. The detailed explanation of the rationale behind experimental choices equips analysts with the understanding needed to implement and troubleshoot the method effectively in a drug development or quality control environment.

References

  • International Journal of Pharmaceutical and Analytical Research. (n.d.). Method development and validation for the estimation of rebamipide in api form and marketed formulation.
  • Darshil, P., et al. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Cureus, 16(3), e56085. [Link]

  • El-Gindy, A., et al. (2008). Stability-indicating determination of rebamipide in the presence of its acid degradation products. Journal of AOAC International, 91(4), 770-779. [Link]

  • El-Gindy, A., et al. (2008). Stability-Indicating Determination of Rebamipide in the Presence of its Acid Degradation Products.
  • Shah, D. A., et al. (2006). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. Indian Journal of Pharmaceutical Sciences, 68(4), 453-456. [Link]

  • Shah, D. A., et al. (2006). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide. Indian Journal of Pharmaceutical Sciences.
  • Jadhav, S. B., et al. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Chromatographia, 73(9-10), 899-907. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. [Link]

  • Tarek, S., et al. (2021). Development and validation of four spectrophotometric methods for assay of rebamipide and its impurity: application to tablet dosage form. Journal of AOAC International, 104(6), 1614-1623. [Link]

  • United States Biological. (n.d.). This compound CAS 90098-06-9.
  • Scilit. (n.d.). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Biosynth. (n.d.). This compound | 90098-06-9.
  • Pharmaffiliates. (n.d.). CAS No : 90098-06-9 | Product Name : this compound.
  • National Institutes of Health (NIH). (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. [Link]

  • ResearchGate. (n.d.). Structures of rebamipide and 11 related compounds.
  • CliniSciences. (n.d.). TRC-D289725-500MG | this compound [90098-06-9].
  • Clinivex. (n.d.). CAS 90098-06-9 | this compound Supplier.
  • National Institutes of Health (NIH). (n.d.). Rebamipide. PubChem. [Link]

  • GL Sciences. (n.d.). Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers.
  • Affygility Solutions. (n.d.). Rebamipide - OEL Fastrac with ADE.
  • ResearchGate. (2016). Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study. [Link]

  • The Merck Index Online. (n.d.). Rebamipide.
  • Wikipedia. (n.d.). Rebamipide.
  • precisionFDA. (n.d.). REBAMIPIDE.

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Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Assay for 4-Deschloro-2-chlorobenzoyl Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of "4-Deschloro-2-chlorobenzoyl Rebapimide," a potential impurity or related substance of the anti-ulcer agent Rebapimide. The described assay is crucial for quality control in drug manufacturing, stability studies, and regulatory submissions. The protocol herein is designed to meet the rigorous standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Introduction: The Rationale for a Validated Assay

Rebapimide is a well-established pharmaceutical agent used for mucosal protection and the treatment of gastritis and gastric ulcers.[4][5] During the synthesis of an active pharmaceutical ingredient (API) like Rebapimide, or during its storage, related substances and potential degradants can form. "this compound" is one such potential related substance, differing from the parent molecule by an isomeric substitution of the chloro group on the benzoyl moiety.

The presence and quantity of such substances must be carefully monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), require that analytical procedures used for quality control be thoroughly validated to demonstrate their suitability for the intended purpose.[6][7][8] This application note addresses this need by providing a detailed, field-proven protocol for the development and validation of an HPLC assay for this compound.

The causality behind selecting HPLC is its high resolving power, sensitivity, and its prevalence in pharmaceutical analysis for separating and quantifying impurities.[9][10][11] A stability-indicating method, one that can resolve the analyte from its potential degradation products, is essential. This is achieved through forced degradation studies, which are an integral part of the validation process as stipulated by ICH guidelines.[12][13][14][15]

Assay Development Strategy

The development of a robust analytical method is a systematic process. Our strategy is based on leveraging existing knowledge of Rebapimide analysis while optimizing for the specific properties of the 4-Deschloro-2-chlorobenzoyl isomer.

Analyte & Standard Preparation
  • Analyte: this compound (CAS: 90098-06-9)[16]

  • Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis (purity >99.0%) is required.

  • Diluent: A mixture of Acetonitrile and water (50:50, v/v) is chosen for its miscibility and ability to solubilize both polar and moderately non-polar compounds like Rebapimide and its analogues.

Chromatographic System Selection

Based on numerous validated methods for Rebapimide, a reversed-phase HPLC system with UV detection is the logical choice.[4][10][17]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., Symmetry ODS C18, 250 mm x 4.6 mm, 5 µm) is selected for its versatility and proven performance in separating aromatic and moderately polar compounds.[11]

  • Mobile Phase: A gradient elution is often necessary to separate closely related impurities. However, for initial development, an isocratic system is optimized for simplicity and robustness. A mixture of a phosphate buffer and acetonitrile provides good peak shape and resolution.

    • Mobile Phase A: 0.02M Potassium Phosphate buffer, pH adjusted to 2.8 with orthophosphoric acid. The acidic pH suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention and peak shape on a C18 column.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Composition: Phosphate Buffer (pH 2.8) : Acetonitrile (48:52, v/v).[11]

  • Detection Wavelength: Based on the UV spectrum of Rebapimide, a detection wavelength of 248 nm is selected to provide adequate sensitivity for the analyte.[11] A PDA detector is used to confirm peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

Assay_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Method Optimization cluster_validation Method Validation (ICH Q2) RefStd Procure High-Purity Reference Standard Solubility Solubility & Diluent Selection (ACN:Water) RefStd->Solubility ColumnSel Column Selection (C18, 250x4.6mm, 5µm) Solubility->ColumnSel MobilePhase Mobile Phase Dev. (Buffer:ACN, pH 2.8) ColumnSel->MobilePhase Detection Wavelength Selection (UV Scan -> 248 nm) MobilePhase->Detection FlowRate Flow Rate & Temp. (1.0 mL/min, 30°C) Detection->FlowRate Validation Execute Full Validation Protocol FlowRate->Validation

Caption: High-level workflow for HPLC assay development.

Detailed Validation Protocol (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] This protocol outlines the experiments required to validate the assay for this compound.

Specificity & Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Studies: Subject a solution of the analyte (e.g., 50 µg/mL) to stress conditions to induce degradation (target 5-20%).[12][13] This is critical for establishing the stability-indicating nature of the method.[15]

    • Acid Hydrolysis: 0.1N HCl at 60°C for 6 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 6 hours.[11]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Heat solid drug substance at 80°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (as per ICH Q1B) for an overall illumination of not less than 1.2 million lux hours.[13]

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method with a PDA detector.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2) between the main analyte peak and any degradation product peaks.

    • The peak purity analysis (e.g., using PDA software) of the analyte peak in the presence of its degradants must pass, indicating no co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

Protocol:

  • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • From the stock solution, prepare at least five concentrations across the desired range. For an impurity method, this range should typically bracket the expected specification limit (e.g., 0.05% to 0.3% of a nominal main compound concentration). A typical range for direct quantification would be 30-70 µg/mL.[11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% of the test concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Protocol:

  • Accuracy will be determined by the recovery method.

  • Prepare a sample matrix (e.g., a solution of the main API, Rebapimide, if analyzing as an impurity).

  • Spike the matrix with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be verified by analyzing a minimum of five samples at the determined concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[11]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min).

    • Mobile Phase pH (± 0.2 units).

    • Column Temperature (± 2°C).

    • Mobile Phase Organic Composition (± 2%).

  • Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within predefined limits for all tested variations.

  • The %RSD of the results obtained under the varied conditions should not exceed 2.0%.

Validation_Process Validation ICH Q2(R1) Validation Specificity Linearity Accuracy Precision LOD / LOQ Robustness Specificity_Details Specificity Tests Blank Analysis Forced Degradation Peak Purity Analysis Validation:specificity->Specificity_Details Linearity_Details Linearity Study 5+ Concentrations Triplicate Injections r² ≥ 0.999 Validation:linearity->Linearity_Details Accuracy_Details Accuracy (Recovery) 3 Levels (80, 100, 120%) 3 Replicates/Level Recovery: 98-102% Validation:accuracy->Accuracy_Details Precision_Details Precision Study Repeatability (n=6) Intermediate Precision %RSD ≤ 2.0% Validation:precision->Precision_Details LOD_LOQ_Details Detection Limits Based on S/N Ratio or Slope/Std Dev Verify LOQ Precision Validation:lod_loq->LOD_LOQ_Details Robustness_Details Robustness Test Vary Flow, Temp, pH Check System Suitability Validation:robustness->Robustness_Details

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Data Presentation

All quantitative data from the validation studies should be summarized in clear, concise tables.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
30 345,123
40 459,876
50 575,234
60 690,567
70 805,987

| | 0.9995 |

Table 2: Example Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.2%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) %RSD ≤ 2.0% 0.85%

| | Intermediate | %RSD ≤ 2.0% | 1.10% |

Conclusion

The described HPLC method for the quantification of this compound is demonstrated to be specific, linear, accurate, precise, and robust. The successful validation of this method according to ICH Q2(R1) guidelines ensures its suitability for use in a regulated quality control environment for the analysis of bulk drug substance and finished pharmaceutical products. This application note provides the necessary framework and detailed protocols for scientists to implement this method, contributing to the overall quality and safety assurance of Rebapimide-containing therapeutics.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA).
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Forced Degradation Testing. SGS Hong Kong, China.
  • Brief Overview of Analytical Techniques for Rebamipide Estimation. (2024). International Journal of Research and Pharmaceutical Reviews.
  • Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography). Google Patents.
  • Development and validation of HPLC-UV method for the estimation of rebamipide in human plasma. (2006). International Journal of PharmTech Research.
  • Development and Validation of HPLC-UV Method for the Estimation of Rebamipide. (2006). Indian Journal of Pharmaceutical Sciences.
  • Structures of rebamipide and 11 related compounds. ResearchGate.
  • Method development and validation for the estimation of rebamipide in api form and marketed formulation. (2021). International Journal of Pharmaceutical and Analytical Research.
  • Rebamipide. PubChem, National Institutes of Health.
  • Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers. GL Sciences.
  • This compound. Pharmaffiliates.
  • Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics. (2023). Latin American Journal of Pharmacy.
  • Brief Overview of Analytical Techniques for Rebamipide Estimation. (2024). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing for 4-Deschloro-2-chlorobenzoyl Rebapimide in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic issues related to Rebapimide and its impurities. This guide provides in-depth troubleshooting strategies, particularly focusing on the common issue of peak tailing observed for the impurity "4-Deschloro-2-chlorobenzoyl Rebapimide" during High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify this analytical challenge efficiently.

Frequently Asked Questions (FAQs)

Q1: We are observing significant peak tailing for the "this compound" impurity peak in our reverse-phase HPLC method. What are the likely causes?

A1: Peak tailing for this specific impurity, and for Rebapimide itself, is most commonly attributed to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is often the interaction of basic functional groups on the analyte with acidic residual silanol groups on the surface of the silica-based stationary phase (e.g., C18 columns).[3][4] These interactions introduce an additional retention mechanism to the primary hydrophobic interaction, leading to a distorted peak shape where the latter half of the peak is elongated.[2] Other contributing factors can include column overload, extra-column dead volume, or a mismatch between the sample solvent and the mobile phase.[5][6]

Q2: How does the chemical nature of "this compound" contribute to peak tailing?

A2: "this compound," similar in structure to Rebapimide, possesses functional groups that can act as proton acceptors (bases) and a carboxylic acid group. The nitrogen-containing moieties can interact with acidic silanol groups on the column packing material, especially if these silanols are ionized (negatively charged).[4] This ionic interaction is a strong contributor to peak tailing. The presence of the carboxylic acid group (with a predicted pKa around 3.38 for the parent compound, Rebapimide) means the overall charge of the molecule is highly dependent on the mobile phase pH.[7] Operating near the pKa can lead to the co-existence of ionized and non-ionized forms, resulting in peak distortion.[8][9]

Q3: What is a quick first step to try and mitigate this peak tailing?

A3: A highly effective initial step is to adjust the pH of the mobile phase.[2][10] Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an appropriate acidifier like phosphoric acid or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups on the stationary phase, thereby minimizing the secondary ionic interactions that cause tailing.[3][4] This ensures that the silanol groups are protonated and less likely to interact with the basic sites on the analyte.

Q4: Can the choice of HPLC column make a difference in preventing peak tailing for this compound?

A4: Absolutely. Utilizing a modern, high-purity silica column that is "end-capped" is highly recommended.[5][11] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylchlorosilane), effectively shielding them from interaction with the analyte.[3][12] Columns designated as "base-deactivated" or those with hybrid particle technology are also designed to minimize these secondary interactions and will likely provide better peak symmetry for basic compounds.[2][13]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnose and resolve the peak tailing of "this compound."

Step 1: Initial Diagnosis and System Evaluation

Before modifying the method chemistry, it's crucial to rule out common system-level issues.

1.1. Check for Extra-Column Volume:

  • Rationale: Excessive tubing length or internal diameter, and loose fittings between the column and detector can cause band broadening and peak tailing.[5][6] Early eluting peaks are more affected.[14]

  • Action:

    • Ensure all connecting tubing (especially between the column and detector) is as short as possible with a narrow internal diameter (e.g., 0.005 inches).

    • Verify that all fittings are secure and properly seated to avoid dead volume.

1.2. Evaluate Column Health:

  • Rationale: A column void at the inlet or a partially blocked frit can distort the sample path, leading to peak splitting or tailing.[15][16] Column contamination from previous samples can also create active sites that cause tailing.[6]

  • Action:

    • If pressure has increased and peak shape has degraded over time, try back-flushing the column (disconnected from the detector) according to the manufacturer's instructions.

    • If a guard column is in use, replace it, as it may be saturated with contaminants.[14]

    • As a definitive test, substitute the current column with a new one of the same type to see if the peak shape improves.

Step 2: Method Optimization - Mobile Phase Adjustments

Optimizing the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.

2.1. Mobile Phase pH Adjustment (Ion Suppression):

  • Rationale: The ionization state of both the analyte and the stationary phase silanol groups is controlled by the mobile phase pH. To minimize secondary interactions with silanols, it is best to work at a low pH where the silanols are not ionized.[4]

  • Protocol:

    • Prepare a mobile phase with a pH of approximately 2.8. A suitable buffer is 20-25 mM potassium phosphate, with the pH adjusted using phosphoric acid.[17]

    • Equilibrate the column with the new mobile phase for at least 20-30 column volumes.

    • Inject the sample and observe the peak shape.

    • If tailing persists, incrementally decrease the pH to as low as 2.5. Ensure your column is stable at low pH.[3]

Table 1: Effect of Mobile Phase pH on Analyte and Silanol Group Ionization

Mobile Phase pHAnalyte (Basic Moiety)Silanol Groups (pKa ~3.5-4.5)Expected InteractionResulting Peak Shape
< 3.0 Protonated (Cationic)Protonated (Neutral) Minimal Ionic Interaction Improved Symmetry
3.5 - 5.0Protonated (Cationic)Partially to Fully Ionized (Anionic)Strong Ionic InteractionSignificant Tailing
> 7.0Neutral (if pKa of basic group is <7)Fully Ionized (Anionic)Reduced Ionic InteractionMay Improve Shape, but retention will change drastically

2.2. Buffer Concentration and Type:

  • Rationale: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH at the column surface, which can improve peak shape.[4]

  • Action:

    • Increase the buffer concentration in your mobile phase from a low value (e.g., 10 mM) to a higher value (e.g., 25-50 mM).

    • Ensure the buffer is soluble in the organic portion of your mobile phase to avoid precipitation.

2.3. Use of Mobile Phase Additives (Competing Base):

  • Rationale: Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can be effective.[2] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the analyte.

  • Protocol:

    • Add a low concentration of TEA to the aqueous portion of your mobile phase (e.g., 0.05% - 0.1% v/v).

    • Adjust the final mobile phase pH as needed.

    • Equilibrate the column thoroughly.

    • Caution: TEA can be difficult to remove from a column and may suppress MS signals if using LC-MS.

Step 3: Advanced Troubleshooting and Column Selection

If mobile phase adjustments are insufficient, consider the following strategies.

3.1. Column Chemistry Selection:

  • Rationale: Not all C18 columns are the same. Modern columns with high-purity silica and effective end-capping show significantly less tailing for basic compounds.[2][12]

  • Action:

    • Switch to a column specifically marketed as "base-deactivated" or one with a polar-embedded stationary phase, which provides an alternative mechanism to shield silanol groups.[5]

    • Consider columns with hybrid particle technology (silica-organic polymer hybrids) as they often have lower silanol activity and wider pH stability.[2]

3.2. Sample Overload and Solvent Effects:

  • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[16] If the sample is dissolved in a solvent much stronger than the mobile phase, it can also cause peak distortion.[15]

  • Action:

    • Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you may be experiencing mass overload.

    • Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression of troubleshooting steps for peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for 'this compound' system_check Step 1: System Check - Extra-column volume - Column health start->system_check mobile_phase_opt Step 2: Mobile Phase Optimization - Adjust pH (2.5-3.0) - Increase buffer concentration - Add competing base (TEA) system_check->mobile_phase_opt If problem persists solution Symmetrical Peak Achieved system_check->solution If problem is resolved advanced_steps Step 3: Advanced Troubleshooting - Change column chemistry - Check for sample overload mobile_phase_opt->advanced_steps If tailing is not resolved mobile_phase_opt->solution If tailing is resolved advanced_steps->solution Silanol_Interaction cluster_high_ph Mobile Phase pH > 4 (Tailing Occurs) cluster_low_ph Mobile Phase pH < 3 (Symmetrical Peak) silanol_ionized Si-O⁻ Ionized Silanol analyte_cationic Analyte-NH⁺ Cationic Analyte analyte_cationic:f0->silanol_ionized:f0 Ionic Interaction (Secondary Retention) silanol_neutral Si-OH Protonated Silanol analyte_cationic2 Analyte-NH⁺ Cationic Analyte label_no_interaction No Ionic Interaction (Repulsion/No Attraction)

Caption: Effect of mobile phase pH on silanol interactions.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Knauer. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]

  • Element. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • International Journal of Pharmaceutical and Analytical Research. Method development and validation for the estimation of rebamipide in api form and marketed formulation. [Link]

  • Analytical Letters. High Performance Liquid Chromatographic Analysis of Rebamipide in Human Plasma. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ResearchGate. (PDF) Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. [Link]

  • Indian Journal of Pharmaceutical Sciences. Development and Validation of HPLC-UV Method for the Estimation of Rebamipide. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. Brief Overview of Analytical Techniques for Rebamipide Estimation. [Link]

  • Pharmaffiliates. This compound. [Link]

  • PubChem. Rebamipide. [Link]

  • Wikipedia. Rebamipide. [Link]

  • ResearchGate. Structure and functional groups of Rebamipide. [Link]

  • PharmaCompass. Rebamipide | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • KEGG DRUG. Rebamipide. [Link]

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Navigating Rebapimide Synthesis: A Technical Guide to Minimizing the "4-Deschloro-2-chlorobenzoyl" Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Rebapimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Rebapimide: the formation of the process-related impurity, "4-Deschloro-2-chlorobenzoyl Rebapimide." Here, we will delve into the root cause of this impurity, provide actionable troubleshooting guides, and present validated analytical methods to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a concern?

A1: "this compound" is a common process-related impurity in Rebapimide synthesis. It is the ortho-isomer of Rebapimide, also referred to as the "o-chloro isomer" or "Rebamipide 2-Chloro Impurity"[1][2][3]. The presence of this impurity is a critical quality attribute that must be controlled, as regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent requirements for impurity profiling in active pharmaceutical ingredients (APIs) based on ICH Q3A/B guidelines[4][5][6]. Uncontrolled levels of such impurities can impact the safety and efficacy of the final drug product.

Q2: What is the primary cause of the formation of this o-chloro isomer impurity?

A2: The formation of the o-chloro isomer of Rebapimide is almost exclusively due to the presence of an isomeric impurity in one of the key starting materials: 4-chlorobenzoyl chloride. The Rebapimide synthesis involves the acylation of 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid with 4-chlorobenzoyl chloride[][8]. If the 4-chlorobenzoyl chloride reagent is contaminated with its ortho-isomer, 2-chlorobenzoyl chloride, this impurity will react in the same manner as the desired para-isomer, leading to the formation of "this compound."

Q3: How can I control the formation of this impurity?

A3: The most effective control strategy is to minimize the presence of the 2-chlorobenzoyl chloride impurity in the 4-chlorobenzoyl chloride starting material. This can be achieved through:

  • Sourcing high-purity starting materials: Procure 4-chlorobenzoyl chloride from reputable suppliers with a detailed certificate of analysis that specifies the content of isomeric impurities.

  • In-house purification of the starting material: If high-purity material is not available, purification of the 4-chlorobenzoyl chloride prior to use is recommended.

  • Optimization of the Rebapimide synthesis and purification: While controlling the starting material is key, optimizing the final crystallization and purification steps of Rebapimide can also help in removing the isomeric impurity.

Troubleshooting Guide: Minimizing o-Chloro Isomer Formation

This troubleshooting guide provides actionable solutions to common challenges encountered during Rebapimide synthesis that can lead to the formation of the "this compound" impurity.

Problem Potential Cause Recommended Solution
High levels of o-chloro isomer detected in the final Rebapimide product. Isomeric impurity (2-chlorobenzoyl chloride) in the 4-chlorobenzoyl chloride starting material.1. Qualify your starting material: Before use, analyze the 4-chlorobenzoyl chloride by a validated GC or HPLC method to determine the percentage of the 2-chloro isomer. 2. Purify the starting material: If the level of 2-chloro isomer is unacceptable, purify the 4-chlorobenzoyl chloride by fractional distillation under reduced pressure. The boiling points of the isomers are different, allowing for their separation. 3. Source from a different vendor: If purification is not feasible, obtain 4-chlorobenzoyl chloride from a vendor that can guarantee a low level of the ortho-isomer.
Difficulty in removing the o-chloro isomer during Rebapimide purification. The o-chloro and p-chloro isomers of Rebapimide have very similar physicochemical properties, making them difficult to separate by standard crystallization.1. Optimize the crystallization solvent system: Experiment with different solvent and anti-solvent systems to enhance the differential solubility of the two isomers. 2. Consider multi-step crystallization: A single crystallization may not be sufficient. A second or even third crystallization step may be necessary to achieve the desired purity. 3. Preparative chromatography: For high-value material or if crystallization proves ineffective, preparative HPLC can be used to separate the isomers, although this is a more costly and less scalable option.
Inconsistent levels of the o-chloro isomer from batch to batch. Variability in the purity of the 4-chlorobenzoyl chloride starting material between different lots or suppliers.1. Implement stringent incoming material testing: Do not assume that the purity of the starting material is consistent. Analyze every new lot of 4-chlorobenzoyl chloride for isomeric purity. 2. Establish a single, qualified supplier: If possible, work with a single supplier who can consistently provide material that meets your specifications.

Experimental Protocols

Protocol 1: Purification of 4-Chlorobenzoyl Chloride by Vacuum Distillation

This protocol provides a general guideline for the purification of 4-chlorobenzoyl chloride to remove the lower-boiling 2-chlorobenzoyl chloride isomer.

Materials:

  • Crude 4-chlorobenzoyl chloride

  • Vacuum distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.

  • Charge the Flask: Charge the distillation flask with the crude 4-chlorobenzoyl chloride.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask.

  • Fractional Distillation:

    • Carefully monitor the temperature at the head of the fractionating column.

    • Collect the initial fraction, which will be enriched in the lower-boiling 2-chlorobenzoyl chloride.

    • As the temperature stabilizes at the boiling point of 4-chlorobenzoyl chloride (approx. 222 °C at atmospheric pressure; will be lower under vacuum), change the receiving flask to collect the purified product.

  • Analysis: Analyze the purified 4-chlorobenzoyl chloride by a validated analytical method to confirm the reduction of the 2-chloro isomer.

Protocol 2: Synthesis of Rebapimide with Minimized Impurity Formation

This protocol outlines the synthesis of Rebapimide, emphasizing the use of high-purity starting materials.

Materials:

  • 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid

  • High-purity 4-chlorobenzoyl chloride (<0.1% 2-chloro isomer)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a reaction vessel, dissolve 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid and potassium carbonate in a mixture of acetone and water.

  • Acylation: Cool the mixture in an ice bath. Slowly add a solution of high-purity 4-chlorobenzoyl chloride in acetone dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at a low temperature until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetone.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the crude Rebapimide.

  • Purification:

    • Filter the crude Rebapimide and wash it with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., aqueous N,N-dimethylformamide or aqueous ethanol) to remove any remaining impurities.

  • Drying: Dry the purified Rebapimide under vacuum.

Protocol 3: HPLC Method for the Separation of Rebapimide and its o-Chloro Isomer

This method is based on the principles outlined in the Japanese Pharmacopoeia for the analysis of Rebapimide related substances[9][10].

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for your specific column and system. A good starting point is a 45:55 (v/v) mixture of methanol and a phosphate buffer (pH 6.5)[11].
Flow Rate 1.0 mL/min
Detection UV at 235 nm[11][12]
Column Temperature 35-40 °C[11][12]
Injection Volume 10-20 µL

System Suitability:

  • Resolution: The resolution between the Rebapimide peak and the o-chloro isomer peak should be greater than 2.0.

  • Tailing Factor: The tailing factor for the Rebapimide peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Rebapimide and the o-chloro isomer in a suitable diluent (e.g., the mobile phase).

  • Sample Solution: Prepare a solution of the Rebapimide sample to be tested in the same diluent.

Visualization of the Impurity Formation Pathway

The following diagram illustrates the origin of the "this compound" impurity.

G cluster_starting_material Starting Material Synthesis cluster_rebapimide_synthesis Rebapimide Synthesis chlorobenzoyl_chloride Chlorobenzoyl Chloride Synthesis para_isomer 4-Chlorobenzoyl Chloride (Desired) chlorobenzoyl_chloride->para_isomer Major Product ortho_isomer 2-Chlorobenzoyl Chloride (Impurity) chlorobenzoyl_chloride->ortho_isomer Minor By-product rebapimide Rebapimide (Desired Product) para_isomer->rebapimide Reacts with impurity This compound (Impurity) ortho_isomer->impurity Reacts with amino_acid 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid amino_acid->rebapimide Acylation amino_acid->impurity Acylation

Caption: Origin of the o-chloro isomer impurity in Rebapimide synthesis.

Regulatory Context and Acceptance Criteria

While specific pharmacopeial monographs should always be consulted for the most up-to-date impurity limits, the International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances[5][6][13][14][15].

Threshold Maximum Daily Dose ≤ 2g/day Action
Reporting Threshold 0.05%Impurities at or above this level must be reported in the regulatory submission.
Identification Threshold 0.10%Impurities at or above this level must be structurally identified.
Qualification Threshold 0.15%Impurities at or above this level must be qualified through toxicological studies or other means to ensure their safety.

For "this compound," as a known and characterized impurity, it is crucial to control its level to below the qualification threshold, and ideally, as low as reasonably practicable (ALARP).

Conclusion

Minimizing the formation of "this compound" during Rebapimide synthesis is a critical aspect of ensuring the quality and safety of the final drug product. By understanding the root cause of this impurity—the presence of 2-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride starting material—and implementing robust control strategies for starting material purity, synthesis optimization, and analytical monitoring, researchers and manufacturers can consistently produce high-purity Rebapimide. This technical guide provides the foundational knowledge and practical tools to achieve this goal.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Veeprho. Rebamipide Impurities and Related Compound. [Link]

  • ICH. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency. [Link]

  • PrepChem. Synthesis of 4-chlorobenzoyl chloride. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • SynZeal. Rebamipide 2-Chloro Impurity. [Link]

  • Manglani, U., et al. (2006). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. Indian Journal of Pharmaceutical Sciences. [Link]

  • European Pharmacopoeia. Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]

  • Google Patents.
  • ResearchGate. Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. [Link]

  • Shimadzu Corporation. HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Indian Journal of Pharmaceutical Sciences. Development and Validation of HPLC-UV Method for the Estimation of Rebamipide. [Link]

  • Google Patents. Process for the preparation of chloro-benzoyl chlorides. US5981803A.
  • Google Patents.
  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]

  • GL Sciences. Analysis of Rebamipide (Under the Condition of the Japanese Pharmacopoeia 18th, Rebamipide, Purity (4) Related Substances). [Link]

  • Japanese Pharmacopoeia. The Japanese Pharmacopoeia Eighteenth Edition. [Link]

  • Veeprho. Rebamipide O-Chloro Isomer. [Link]

  • Google Patents. Improved process for preparing rebamipide. WO2006059781A1.
  • Dsouza, et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • European Medicines Agency. ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. [Link]

  • PMDA. THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION. [Link]

  • PMDA. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION. [Link]

Sources

Technical Support Center: Chromatographic Resolution of Rebamipide and its o-Chloro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving Rebamipide and its challenging process-related impurity, 4-Deschloro-2-chlorobenzoyl Rebamipide. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering difficulties in achieving baseline separation between these two closely related compounds. We will move beyond simple method parameters to explore the chemical principles governing their separation, providing you with the expert insights needed to troubleshoot and optimize your analytical method effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental questions regarding the separation of Rebamipide and its key isomer impurity.

Q1: What are Rebamipide and "4-Deschloro-2-chlorobenzoyl Rebamipide," and what is their structural relationship?

A: Rebamipide is an anti-ulcer agent and mucosal protective drug.[1] Its chemical structure is 2-[(4-chlorobenzoyl )amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid.[2][3] "4-Deschloro-2-chlorobenzoyl Rebamipide," also known as the Rebamipide o-chloro isomer, is a process-related impurity.[4] These two molecules are positional isomers . They share the same molecular formula (C₁₉H₁₅ClN₂O₄) and molecular weight (370.79 g/mol ), but differ in the position of the chlorine atom on the benzoyl ring.[2][5] In Rebamipide, the chlorine is at the 4-position (para), while in the impurity, it is at the 2-position (ortho).[6]

Q2: Why is achieving chromatographic separation between these two compounds so difficult?

A: The difficulty stems directly from their isomeric nature. Because they have identical molecular weights and very similar chemical properties, they interact with the stationary and mobile phases in a nearly identical manner. The subtle difference in the chlorine atom's position creates a minor change in the molecule's dipole moment and steric hindrance. This slight difference in polarity and three-dimensional shape is the only handle we have to exploit for separation, requiring a highly optimized and selective chromatographic method.

Q3: I'm developing a new method. What is a typical starting point for the HPLC analysis of Rebamipide and its related substances?

A: A vast majority of published methods utilize Reversed-Phase HPLC (RP-HPLC) with a C18 stationary phase.[2][7][8][9] A robust starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[8][10] UV detection is typically set between 230 nm and 250 nm.[2][8]

However, for resolving this specific pair of isomers, this generic starting point will likely be insufficient and require the advanced optimization techniques discussed in the next section.

Section 2: Troubleshooting Guide for Poor Resolution (Rs < 1.5)

When your chromatogram shows co-eluting peaks or a resolution value below the generally accepted minimum of 1.5, a systematic approach to method development is crucial. The following guide provides a logical workflow, from simple adjustments to more advanced techniques.

Problem: Peaks for Rebamipide and its o-chloro isomer are not baseline separated.

The primary goal is to alter the selectivity (α) of your chromatographic system. Selectivity is a measure of the separation in retention times between two peaks, independent of column efficiency. We can manipulate selectivity by changing the chemical interactions within the system.

Solution A: Mobile Phase Optimization (Highest Impact)

The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.

1. Adjusting Mobile Phase pH

  • Causality: Rebamipide is a slightly acidic molecule with a carboxylic acid group, exhibiting a pKa of approximately 3.38.[1] Operating the mobile phase pH near the pKa will cause slight changes in the ionization state of the molecule. The ortho and para positions of the chlorine atom can subtly influence the pKa of the carboxylic acid. By carefully adjusting the pH, you can exploit this potential difference in ionization, leading to differential retention on the C18 column and improved resolution.

  • Experimental Protocol: pH Scouting

    • Prepare three separate mobile phases using a consistent buffer (e.g., 20mM potassium phosphate) and organic modifier ratio (e.g., 50:50 Buffer:Methanol).

    • Adjust the pH of the aqueous portion of each mobile phase to 2.8, 3.3, and 3.8 using orthophosphoric acid.

    • Equilibrate the column with each mobile phase for at least 20 column volumes.

    • Inject your sample mixture and compare the resolution (Rs) at each pH level. This will reveal the optimal pH range for your specific column and conditions.

2. Altering Organic Modifier Composition

  • Causality: While both methanol (MeOH) and acetonitrile (ACN) are common organic modifiers, they have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. Switching between them or using a mixture can change the selectivity. For aromatic isomers, the pi-pi interactions offered by acetonitrile can sometimes provide a different elution order or improved spacing compared to methanol.

  • Experimental Protocol: Solvent Selectivity Triangle

    • Start with your best condition from the pH study.

    • Prepare mobile phases with varying ratios of ACN and MeOH while keeping the total organic percentage constant. For example, if your best condition was 50% organic, test:

      • 50% ACN

      • 25% ACN / 25% MeOH

      • 50% MeOH

    • Analyze the sample under each condition and observe the impact on resolution.

3. Introducing a Selectivity Modifier: Tetrahydrofuran (THF)

  • Causality: For structurally similar aromatic compounds, adding a small percentage of a third solvent like Tetrahydrofuran (THF) can dramatically improve resolution. A patent for analyzing Rebamipide's related substances specifically mentions the use of THF.[10] THF has unique properties, including strong dipole interactions and the ability to disrupt pi-pi stacking between analytes and the stationary phase, which can help differentiate the subtle structural differences between the isomers.

  • Experimental Protocol: THF Addition

    • Using your most promising mobile phase from the previous steps, prepare a new mobile phase where 5-10% of the organic portion is replaced with THF.

    • Example: If your mobile phase is 50:50 Buffer:ACN, try 50:45:5 Buffer:ACN:THF.

    • Equilibrate the system thoroughly, as THF can cause column swelling.

    • Inject the sample and evaluate the resolution. Be mindful that THF can increase backpressure.

4. Employing Ion-Pair Reagents

  • Causality: This advanced technique is highly effective for ionizable compounds like Rebamipide. The Japanese Pharmacopoeia method for Rebamipide utilizes sodium 1-decanesulfonate, an ion-pairing reagent.[11] The reagent, a long-chain alkyl sulfonate, has a charged head that pairs with the ionized analyte (Rebamipide's carboxylate group) and a non-polar tail that has a strong affinity for the C18 stationary phase. This effectively increases the retention of the analyte and can significantly enhance the resolution between closely related acidic compounds.

  • Experimental Protocol: Ion-Pair Chromatography

    • Prepare an aqueous mobile phase containing 5 mM Sodium 1-Decanesulfonate and adjust the pH to be at least 2 units above the analyte's pKa (e.g., pH > 5.5) to ensure full ionization.

    • Use this as the aqueous component of your mobile phase with methanol or acetonitrile.

    • Crucially, dedicate a column to ion-pair chromatography , as the reagent can be difficult to wash out completely.

    • Equilibrate extensively and analyze your sample.

Solution B: Hardware and Column Optimization

If mobile phase optimization is insufficient, consider these adjustments.

ParameterRecommended ActionRationale (The "Why")
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to higher column efficiency (more theoretical plates) and better separation of close peaks.
Column Temp. Perform a temperature study (e.g., 30°C, 40°C, 50°C). A column temperature of 40°C is often cited in methods.[10][11]Temperature affects mobile phase viscosity and mass transfer. Changing the temperature can sometimes alter selectivity, potentially improving the resolution between the two isomers.
Stationary Phase Switch to a column with a different chemistry (e.g., Phenyl-Hexyl) or a higher surface area C18 phase.A Phenyl-Hexyl phase offers alternative pi-pi interactions compared to a standard C18, which can be highly selective for aromatic positional isomers. A high-resolution, modern C18 column may also suffice.
Column Length Increase the column length (e.g., from 150 mm to 250 mm).A longer column provides more theoretical plates, which directly translates to a greater potential for resolving closely eluting compounds, assuming some selectivity already exists.
Section 3: Visual Troubleshooting Workflow

This flowchart provides a logical path for systematically addressing poor resolution between Rebamipide and its o-chloro isomer.

Troubleshooting_Workflow Start Start: Poor Resolution (Rs < 1.5) MobilePhase Step 1: Mobile Phase Optimization (High Impact) Start->MobilePhase AdjustpH 1A: Adjust pH (around pKa ~3.4) MobilePhase->AdjustpH ChangeSolvent 1B: Change Organic Solvent (ACN vs MeOH) AdjustpH->ChangeSolvent AddTHF 1C: Add Selectivity Modifier (e.g., 5% THF) ChangeSolvent->AddTHF IonPair 1D: Use Ion-Pair Reagent (e.g., Decanesulfonate) AddTHF->IonPair CheckResolution1 Resolution > 1.5? IonPair->CheckResolution1 Hardware Step 2: Hardware/Column Optimization (Fine-Tuning) CheckResolution1->Hardware No Success Success: Method Optimized Proceed to Validation CheckResolution1->Success Yes FlowRate 2A: Decrease Flow Rate Hardware->FlowRate Temperature 2B: Adjust Temperature FlowRate->Temperature NewColumn 2C: Try Different Column (e.g., Phenyl-Hexyl) Temperature->NewColumn CheckResolution2 Resolution > 1.5? NewColumn->CheckResolution2 CheckResolution2->Success Yes Fail Consult Advanced Support (e.g., 2D-LC, SFC) CheckResolution2->Fail No

Caption: A step-by-step workflow for troubleshooting poor resolution.

Section 4: Recommended Robust HPLC Method Protocol

This protocol is a robust starting point derived from a synthesis of published methods, incorporating elements known to enhance the resolution of challenging impurities.[8][10][11]

HPLC System Parameters
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Shim-pack GIST C18, Symmetry ODS)[8][11]
Mobile Phase A 0.05 M Potassium Phosphate Buffer. Adjust pH to 6.5 with phosphoric acid.[10]
Mobile Phase B Acetonitrile:Methanol:Tetrahydrofuran (45:45:10, v/v/v)[10]
Elution Mode Gradient Elution
Gradient Program Time 0-5 min: 40% B; 5-25 min: 40% to 70% B; 25-30 min: 70% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate 0.8 mL/min[10]
Column Temperature 40 °C[10][11]
Detection UV at 235 nm[10]
Injection Volume 10 µL
Diluent Methanol or Mobile Phase A:Mobile Phase B (50:50)
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A: Dissolve ~6.8 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

    • For Mobile Phase B: Premix HPLC-grade acetonitrile, methanol, and THF in the specified ratio.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Rebamipide reference standard and 4-Deschloro-2-chlorobenzoyl Rebamipide reference standard in the diluent to obtain a final concentration of approximately 50 µg/mL for Rebamipide and 1 µg/mL for the impurity.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing Rebamipide in the diluent to achieve a target concentration of approximately 50 µg/mL.

  • System Equilibration:

    • Purge the HPLC system.

    • Equilibrate the column with the initial mobile phase conditions (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the standard solution in replicate (n=5).

    • The system is deemed suitable for analysis if the following criteria are met:

      • Resolution (Rs): The resolution between the Rebamipide and o-chloro isomer peaks must be ≥ 2.0.

      • Tailing Factor (T): The tailing factor for the Rebamipide peak should be ≤ 1.5.

      • Reproducibility (%RSD): The relative standard deviation of the peak areas for replicate injections should be ≤ 2.0%.

  • Analysis:

    • Once SST criteria are met, inject the sample solutions for analysis.

References
  • Son, D. C., Thuong, N., Park, E.‐S., & Chi, S.‐C. (n.d.). High Performance Liquid Chromatographic Analysis of Rebamipide in Human Plasma. Analytical Letters, 38(6). Available at: [Link]

  • International Journal of Research Publication and Reviews. (2024). Brief Overview of Analytical Techniques for Rebamipide Estimation. ijrpr.com, 5(9). Available at: [Link]

  • International Journal of Pharmaceutical and Allied Research. (n.d.). Method development and validation for the estimation of rebamipide in api form and marketed formulation. Available at: [Link]

  • Alqarni, M. A., et al. (2021). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity. Association of Official Analytical Chemists (AOAC) International. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of rebamipide - NCI Drug Dictionary. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rebamipide. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • ResearchGate. (2024). (PDF) Brief Overview of Analytical Techniques for Rebamipide Estimation. Available at: [Link]

  • ResearchGate. (2012). (PDF) Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. Available at: [Link]

  • National Center for Biotechnology Information. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN103076421A - Analytic method for related substance examination of rebamipide.
  • National Center for Biotechnology Information. (2023). Rebamipide in gastric mucosal protection and healing: An Asian perspective. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model. Available at: [Link]

  • ProQuest. (2021). Engineering a Remedy to Modulate and Optimize Biopharmaceutical Properties of Rebamipide by Synthesizing New Cocrystal: In Silico and Experimental Studies. Available at: [Link]

  • ResearchGate. (n.d.). Structures of rebamipide and 11 related compounds. Available at: [Link]

  • GL Sciences Inc. (n.d.). Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers. Available at: [Link]

  • Wikipedia. (n.d.). Rebamipide. Available at: [Link]

  • Google Patents. (n.d.). CN103076421B - Analytic method for related substance examination of rebamipide.
  • Pharmaffiliates. (n.d.). CAS No : 90098-06-9 | Product Name : 4-Deschloro-2-chlorobenzoyl Rebapimide. Available at: [Link]

  • Shimadzu Corporation. (n.d.). HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Available at: [Link]

  • Shimadzu Corporation. (n.d.). 01-00781-EN HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Available at: [Link]

Sources

addressing matrix effects in "4-Deschloro-2-chlorobenzoyl Rebapimide" bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bioanalysis of Rebapimide Analogs

A-GS-0042: Troubleshooting Matrix Effects in the Bioanalysis of 4-Deschloro-2-chlorobenzoyl Rebapimide and Related Analogs

Welcome to the technical support center for the bioanalysis of Rebapimide and its analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during method development and validation. Given that "this compound" is a specific analog of the parent drug Rebapimide, the principles and troubleshooting strategies discussed here are grounded in the well-established bioanalytical behavior of Rebapimide and will be directly applicable.

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix—are a primary obstacle to developing accurate and reproducible LC-MS/MS assays.[1] This guide provides a structured, question-and-answer approach to identifying, diagnosing, and mitigating these effects.

Part 1: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: My analyte signal is inconsistent and shows poor reproducibility between different plasma lots.

Answer:

This is a classic sign of variable matrix effects. The composition of biological matrices like plasma can differ significantly between individuals or lots, leading to varying degrees of ion suppression or enhancement.[2] The U.S. FDA's guidance on bioanalytical method validation mandates the evaluation of matrix effects using at least six different sources of the biological matrix.[2]

Immediate Diagnostic Steps:

  • Quantify the Matrix Effect: Perform a quantitative post-extraction spike experiment. Compare the peak response of the analyte spiked into extracted blank plasma from multiple sources against the response of the analyte in a neat (clean) solvent. A significant deviation indicates a matrix effect.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS (e.g., Rebapimide-d4).[4][5] The SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, allowing the analyte/IS peak area ratio to remain constant even when absolute signal intensity fluctuates. If a SIL-IS is not available, a structural analog may be used, but with caution, as its ionization behavior may not perfectly mirror the analyte's.

Long-Term Solutions:

  • Improve Sample Cleanup: The root cause is often insufficient removal of matrix components. Simple protein precipitation (PPT) is fast but notoriously poor at removing phospholipids, a major cause of ion suppression. Consider upgrading your sample preparation method.

  • Chromatographic Separation: Adjust your LC method to separate the analyte from the interfering regions of the chromatogram.[4]

Problem 2: My assay sensitivity is poor, and I'm failing to reach my desired Lower Limit of Quantitation (LLOQ).

Answer:

Poor sensitivity is often a direct result of ion suppression, where matrix components compete with your analyte for ionization in the MS source.[6] This is particularly prevalent in electrospray ionization (ESI). The mechanism often involves non-volatile matrix components changing the droplet properties during desolvation, which hinders the release of gas-phase analyte ions.[7][8]

Immediate Diagnostic Steps:

  • Perform a Post-Column Infusion Experiment: This is a powerful qualitative tool to visualize matrix effects.[3][9] Infuse a constant flow of your analyte solution directly into the MS source, after the LC column. Then, inject an extracted blank plasma sample. Any dip in the constant analyte signal baseline directly corresponds to a region of ion suppression caused by eluting matrix components.[3][10] If your analyte's retention time falls within one of these dips, ion suppression is the likely cause of your low sensitivity.

Long-Term Solutions:

  • Aggressive Sample Cleanup: Focus on removing phospholipids. These are major culprits in plasma-based assays.[11][12]

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing salts and phospholipids while concentrating the analyte.[11] For an acidic compound like a Rebapimide analog, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent can provide excellent selectivity.

    • Phospholipid Removal Plates/Cartridges: Products like HybridSPE® utilize zirconia-coated particles that selectively bind and remove phospholipids through a Lewis acid-base interaction, offering a simple and effective cleanup step.[12][13]

  • Optimize Chromatography: If the post-column infusion experiment reveals a suppression zone, modify your LC gradient or change the column chemistry to shift your analyte's retention time away from that zone.[4]

  • Reduce Sample Injection Volume: If sensitivity allows, injecting a smaller volume can reduce the total amount of matrix components entering the system, thereby lessening the matrix effect.[14]

Part 2: Frequently Asked Questions (FAQs)

This section covers foundational concepts and best practices.

Q1: What are the primary sources of matrix effects in plasma bioanalysis for a compound like this compound?

A: The primary sources are endogenous components of the plasma matrix itself. For ESI-MS, the most significant contributors are phospholipids from cell membranes and salts .[8] Phospholipids are notorious for causing ion suppression and can build up on the LC column and in the MS source, leading to deteriorating performance over time. Other components like proteins (if not adequately removed), endogenous metabolites, and co-administered drugs can also interfere.[15]

Q2: I'm using protein precipitation. How can I improve my method without completely redeveloping it?

A: While moving to SPE or LLE is the most robust solution, you can enhance a protein precipitation workflow. Consider using phospholipid removal plates or cartridges (e.g., HybridSPE®) downstream of your precipitation step. This combines the simplicity of PPT with targeted removal of the most problematic interferences.[12] The workflow involves precipitating proteins with a solvent like acetonitrile, and then passing the supernatant through the specialized cartridge or well-plate to capture phospholipids before injection.[12]

Q3: What is the difference between compensating for and minimizing matrix effects?

A: This is a crucial strategic distinction in method development.[14][16]

  • Minimizing Matrix Effects: This strategy aims to physically remove the interfering components from the sample. It is the preferred approach when high sensitivity is required. Techniques include optimizing sample cleanup (e.g., using SPE) and chromatography to separate the analyte from interferences.[16]

  • Compensating for Matrix Effects: This strategy accepts the presence of matrix effects but uses a tool to correct for the resulting signal variability. The gold standard for compensation is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS).[4] Matrix-matched calibration curves, where standards are prepared in the same biological matrix as the samples, also serve to compensate for the effect.

Table 1: Comparison of Strategies to Address Matrix Effects

StrategyApproachProsCons
Minimize Improve Sample Cleanup (SPE, LLE)Increases assay robustness, improves sensitivity, protects instrument.More time-consuming, higher cost per sample.
Optimize ChromatographyMoves analyte away from suppression zones.May increase run time; may not be possible for all interferences.
Compensate Use SIL-Internal StandardHighly effective correction, considered the 'gold standard'.Can be expensive or difficult to synthesize.
Use Matrix-Matched CalibratorsCorrects for consistent matrix effects across a batch.Requires large volumes of blank matrix; does not correct for lot-to-lot variability.[14]
Sample DilutionSimple, can reduce matrix component concentration.Only feasible if assay sensitivity is very high.[4][14]
Q4: How do I create a workflow to diagnose and solve my matrix effect issues?

A: A systematic workflow is key. The diagram below outlines a logical decision-making process for troubleshooting matrix effects in your bioanalysis of this compound.

MatrixEffect_Troubleshooting Start Start: Inconsistent Data or Poor Sensitivity Observed CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? Start->CheckIS ImplementIS Implement SIL-IS. This is the highest priority. CheckIS->ImplementIS No AssessME Qualitatively Assess Matrix Effect (Post-Column Infusion) CheckIS->AssessME Yes ImplementIS->AssessME SuppressionZone Is analyte peak in a suppression zone? AssessME->SuppressionZone OptimizeLC Optimize Chromatography: - Change gradient - Use different column chemistry - Shift analyte retention time SuppressionZone->OptimizeLC Yes QuantifyME Quantitatively Assess Matrix Effect (Multi-lot Post-Extraction Spike) SuppressionZone->QuantifyME No OptimizeLC->QuantifyME ME_Acceptable Is Matrix Effect Factor (MEF) within acceptable limits (e.g., 0.85-1.15) and consistent (CV < 15%)? QuantifyME->ME_Acceptable ImproveCleanup Improve Sample Cleanup: - Switch from PPT to SPE/LLE - Add Phospholipid Removal step ME_Acceptable->ImproveCleanup No Revalidate Re-evaluate Method Performance: Accuracy, Precision, Linearity ME_Acceptable->Revalidate Yes ImproveCleanup->QuantifyME End Method is Robust Revalidate->End

Caption: Decision workflow for troubleshooting matrix effects.

Part 3: Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This experiment helps visualize when and where ion suppression or enhancement occurs during your chromatographic run.[3][9][10]

Materials:

  • Syringe pump

  • Tee-junction

  • Analyte stock solution (e.g., 1 µg/mL of this compound in 50:50 acetonitrile:water)

  • Validated LC-MS/MS system

  • Extracted blank biological matrix (e.g., plasma processed by your current method)

Procedure:

  • System Setup:

    • Disconnect the LC flow from the MS source.

    • Connect the LC outlet to one port of a tee-junction.

    • Connect the syringe pump outlet to the second port of the tee.

    • Connect the third port of the tee to the MS source inlet.

  • Establish Baseline:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing the analyte solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the analyte's MRM transition. You should see a stable, elevated baseline signal.

  • Injection and Analysis:

    • Once the baseline is stable, inject a full volume of your extracted blank matrix sample onto the LC column and start the chromatographic gradient.

    • Continue to monitor the analyte's MRM signal throughout the entire run.

  • Interpretation:

    • No Matrix Effect: The baseline signal remains flat and stable.

    • Ion Suppression: A significant drop or "dip" in the baseline signal indicates that components eluting from the column at that time are suppressing the ionization of your infused analyte.

    • Ion Enhancement: A peak or rise in the baseline signal indicates ion enhancement.

PostColumnInfusion LC LC Pump & Autosampler Column LC Column LC->Column Mobile Phase Tee Tee Junction Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Infusion MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Solid-Phase Extraction (SPE) for Rebapimide Analogs from Plasma

This protocol provides a starting point for developing a robust SPE method for an acidic analyte like a Rebapimide analog, aiming to remove phospholipids and other interferences. A mixed-mode polymer-based sorbent is often a good choice.

Materials:

  • Mixed-mode SPE cartridges (e.g., Reversed-Phase with Strong Anion Exchange, or a hydrophilic-lipophilic balanced polymer like Oasis HLB).

  • SPE vacuum manifold.

  • Plasma sample (pre-spiked with analyte and internal standard).

  • Reagents: Methanol, Acetonitrile, Water (HPLC grade), Formic Acid, Ammonium Hydroxide.

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the acidic analyte is in the correct charge state for retention and helps precipitate proteins.

  • Conditioning:

    • Place SPE cartridges on the manifold.

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.

  • Loading:

    • Load the entire pre-treated sample (800 µL) onto the cartridge.

    • Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1 (Polar Interferences): Add 1 mL of 5% Methanol in water. Apply vacuum to pull the solution through. This removes salts and very polar matrix components.

    • Wash 2 (Non-Polar Interferences): Add 1 mL of 20% Acetonitrile in water. Apply vacuum. This removes less polar interferences like some lipids.

    • Dry the sorbent bed completely by applying high vacuum for 5 minutes. This is critical for efficient elution.

  • Elution:

    • Place collection tubes inside the manifold.

    • Add 1 mL of elution solvent (e.g., 5% Ammonium Hydroxide in Acetonitrile). The basic modifier neutralizes the acidic analyte, releasing it from the sorbent.

    • Apply gentle vacuum to elute the analyte into the collection tubes.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). OMICS International. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2019). Waters. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). University of Greater Manchester. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Metabolites. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Resolve Mass Spectrometry. [Link]

  • Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. (2000). Journal of the American Society for Mass Spectrometry. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews. [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (2002). Analytical Chemistry. [Link]

  • FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass. [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2018). Clinical and Experimental Pharmacology and Physiology. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2021). Utrecht University Research Portal. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. [Link]

  • Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International. [Link]

  • Brief Overview of Analytical Techniques for Rebamipide Estimation. (2024). International Journal of Research and Publication Reviews. [Link]

  • Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics. (2023). Latin American Journal of Pharmacy. [Link]

  • Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers. (n.d.). GL Sciences. [Link]

  • Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study. (2011). Request PDF on ResearchGate. [Link]

Sources

"4-Deschloro-2-chlorobenzoyl Rebapimide" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Deschloro-2-chlorobenzoyl Rebapimide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. As an impurity of the gastroprotective agent Rebapimide, understanding its stability is crucial for accurate analytical method development and impurity profiling.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound in solution.

1. What is this compound and why is its stability in solution a concern?

This compound is a known impurity of Rebapimide, an anti-ulcer agent.[1][2][3][4] Like its parent compound, it is a poorly water-soluble molecule.[5][6][7] The stability of this impurity in solution is a primary concern for several reasons:

  • Accurate Quantification: Degradation of the impurity in solution can lead to underestimation of its actual levels in a sample, impacting the accuracy of impurity profiling.

  • Method Development: A stable solution is essential for developing and validating robust analytical methods, such as HPLC, for the detection and quantification of this impurity.[8][9]

  • Forced Degradation Studies: Understanding the intrinsic stability of the impurity is a key aspect of forced degradation studies, which help in identifying potential degradants and establishing degradation pathways.[10][11][12]

2. What are the primary causes of instability for compounds like this compound in solution?

Given its structural similarity to Rebapimide and its classification as a poorly soluble drug, the primary causes of instability in solution are likely to be:

  • Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.[13]

  • Oxidation: The quinolinone ring system and other parts of the molecule may be prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[14]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[14]

  • Precipitation: Due to its poor aqueous solubility, the compound can easily precipitate out of solution, especially with changes in pH, temperature, or solvent composition.[5][6]

3. What are the initial steps to improve the solubility and stability of this compound in solution?

To enhance the solubility and stability of this compound, consider the following approaches:

  • Co-solvents: The use of water-miscible organic solvents such as methanol, ethanol, propylene glycol, or DMSO can significantly increase the solubility of nonpolar compounds.[15]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can improve solubility and stability. The optimal pH will need to be determined experimentally.

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility in aqueous solutions.[15][16]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in water.[16][17]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with this compound in solution.

Issue 1: Precipitation or Cloudiness in Solution

Symptoms:

  • Visible particulate matter or crystals in the solution.

  • A hazy or cloudy appearance of the solution.

  • A decrease in the measured concentration of the analyte over time.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Solubility The compound's inherent low aqueous solubility is a primary factor.[5][6]1. Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent (e.g., methanol, acetonitrile, DMSO) in your aqueous solution. 2. pH Optimization: Experimentally determine the pH at which the compound exhibits maximum solubility. 3. Use of Solubilizing Excipients: Consider adding surfactants or cyclodextrins to your solution.[15][16][17]
Temperature Effects Solubility of many compounds is temperature-dependent.1. Gentle Warming: Try gently warming the solution to aid dissolution. However, be cautious as elevated temperatures can also accelerate degradation. 2. Controlled Room Temperature: Ensure experiments are conducted at a consistent and controlled temperature.
Incorrect Solvent System The chosen solvent may not be appropriate for this specific compound.1. Solvent Screening: Perform a small-scale solubility study in various pharmaceutically acceptable solvents and co-solvent systems.
Issue 2: Analyte Degradation and Emergence of Unknown Peaks in Chromatograms

Symptoms:

  • A decrease in the peak area of this compound over time in HPLC analysis.

  • The appearance of new, unidentified peaks in the chromatogram.

  • Changes in the color or pH of the solution.

Root Causes and Solutions:

G start Degradation Observed check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_oxidation Suspect Oxidation? check_hydrolysis->check_oxidation No hydrolysis_steps Adjust pH to neutral range (6-8). Buffer the solution. Work at lower temperatures. check_hydrolysis->hydrolysis_steps Yes check_photo Suspect Photodegradation? check_oxidation->check_photo No oxidation_steps De-gas solvents. Use amber vials or work under inert gas (N2, Ar). Add antioxidants (e.g., BHT, ascorbic acid) if compatible. check_oxidation->oxidation_steps Yes photo_steps Use amber vials or cover glassware with foil. Minimize exposure to ambient and UV light. check_photo->photo_steps Yes reanalyze Re-analyze sample hydrolysis_steps->reanalyze oxidation_steps->reanalyze photo_steps->reanalyze end Stability Improved reanalyze->end

Sources

Technical Support Center: Optimizing MS Parameters for 4-Deschloro-2-chlorobenzoyl Rebapimide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive and robust detection of 4-Deschloro-2-chlorobenzoyl Rebapimide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting liquid chromatography-mass spectrometry (LC-MS) methods for this specific Rebapimide-related compound. As an isomer and known impurity of Rebapimide, its accurate quantification is critical for quality control and pharmacokinetic studies.[1][2][3]

This document moves beyond a simple checklist. It provides the underlying scientific rationale for each step, empowering you to make informed decisions during method development and to troubleshoot effectively when challenges arise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you.

Q1: What is this compound and why is its detection important?

A1: this compound is a structural isomer and a known impurity of Rebapimide, an anti-ulcer and gastroprotective agent.[1][3] In this isomer, the chlorine atom is on the 2-position of the benzoyl ring, whereas in Rebapimide, it is on the 4-position. Regulatory guidelines require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a selective and sensitive analytical method is crucial.

Q2: What is the expected molecular weight and formula?

A2: The molecular formula is C₁₉H₁₅ClN₂O₄, with a monoisotopic molecular weight of approximately 370.07 g/mol .[4] This is identical to Rebapimide, meaning they are isobaric and cannot be distinguished by mass alone. Chromatographic separation is essential.

Q3: Which ionization technique is best suited for this compound?

Q4: Can I use an existing Rebapimide LC-MS/MS method as a starting point?

A4: Absolutely. This is the recommended approach. Since this compound is an isomer of Rebapimide, its physicochemical properties and, consequently, its mass spectrometric behavior will be very similar.[9] Existing methods for Rebapimide provide an excellent foundation for mobile phase composition, column chemistry, and initial MS source parameters.[5][10] However, you must re-optimize the collision energy and confirm the product ions, as subtle structural differences can influence fragmentation pathways.

Part 2: Systematic Guide to MS Parameter Optimization

This section provides a detailed, step-by-step protocol for developing a robust Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.

Step 1: Initial Compound Infusion & Precursor Ion Identification

The Goal: To find the optimal source conditions for generating a stable and intense signal for the protonated molecule ([M+H]⁺).

Methodology:

  • Prepare the Analyte Solution: Prepare a ~1 µg/mL solution of this compound in a solvent that mimics the anticipated LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a flow rate typical for your LC setup (e.g., 0.3-0.6 mL/min).[5][9]

  • Full Scan (Q1 Scan): Set the instrument to perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 100-500). You should observe a strong signal at m/z 371.1 , corresponding to the [M+H]⁺ adduct.

  • Source Parameter Optimization: While infusing, systematically adjust the following ESI source parameters to maximize the intensity and stability of the m/z 371.1 signal. This process is often referred to as "tuning."

    • Causality: The goal of ESI is to efficiently transfer ions from the liquid phase to the gas phase.[11] Each parameter controls a specific part of this process. For instance, the nebulizer gas aids in forming a fine spray of charged droplets, while the drying gas and temperature facilitate solvent evaporation to release the gaseous ions.[12][13]

Table 1: Typical Starting ESI Source Parameters (Positive Ion Mode)

ParameterStarting ValueOptimization Rationale
Capillary/Spray Voltage3.5 - 4.5 kVSets the electrical potential to charge the liquid. Too high can cause discharge; too low yields poor ionization.[12]
Nebulizer Gas (N₂)30 - 50 psiControls droplet size. Higher pressure creates finer droplets, improving desolvation but can cause signal suppression if excessive.[12]
Drying Gas Flow (N₂)8 - 12 L/minAids in solvent evaporation from the charged droplets.
Drying Gas Temperature300 - 400 °CHeats the drying gas to enhance desolvation. Too high can cause thermal degradation of the analyte.[12]
Sheath Gas Flow/TempInstrument DependentHelps shape and contain the ESI plume, improving ion sampling into the MS inlet.
Step 2: Product Ion Selection and Collision Energy (CE) Optimization

The Goal: To identify stable, specific, and intense product ions (fragments) and the optimal energy required to produce them.

Methodology:

  • Product Ion Scan: With the instrument still infusing the analyte, switch to a "Product Ion Scan" or "MS/MS" mode. Set Q1 to isolate the precursor ion (m/z 371.1) and scan Q3 to detect all fragments produced by collision-induced dissociation (CID).

  • Collision Energy Ramp: Apply a range of collision energies (e.g., ramping from 10 to 50 eV) to observe how the fragmentation pattern changes.

  • Select Candidate Fragments: Identify 2-3 of the most intense and stable product ions. For Rebapimide, a common product ion is m/z 216.1.[10] This fragment likely corresponds to a stable part of the molecule, and a similar fragment is expected for the isomer. Analyze the structure to hypothesize other potential fragments.

  • CE Optimization for Each Fragment: Create an MRM method for each precursor/product ion pair (e.g., 371.1 -> 216.1, 371.1 -> fragment X, etc.). For each MRM transition, perform an automated or manual optimization where the collision energy is varied in small steps (e.g., 2 eV increments) to find the value that yields the maximum product ion intensity.

Diagram 1: Workflow for MRM Transition Optimization

G cluster_0 Step 1: Precursor Ion Tuning cluster_1 Step 2: Product Ion & CE Optimization cluster_2 Step 3: Final Method infuse 1. Infuse Analyte Solution (~1 µg/mL) q1_scan 2. Perform Q1 Full Scan (Find [M+H]⁺ at m/z 371.1) infuse->q1_scan source_opt 3. Optimize Source Parameters (Voltage, Gas, Temp) q1_scan->source_opt prod_scan 4. Perform Product Ion Scan (Isolate m/z 371.1) source_opt->prod_scan select_frags 5. Identify Intense Fragments (e.g., m/z 216.1, etc.) prod_scan->select_frags ce_opt 6. Optimize Collision Energy (CE) for each fragment select_frags->ce_opt final_mrm 7. Select Quantifier & Qualifier Ions (Based on Intensity & Specificity) ce_opt->final_mrm lc_test 8. Test on LC System final_mrm->lc_test

Caption: Systematic workflow for developing a sensitive MRM method.

Step 3: Final MRM Method and On-Column Verification

The Goal: To assemble the final MRM method and confirm its performance under chromatographic conditions.

Methodology:

  • Select Quantifier and Qualifier Ions: From the optimized transitions, choose the most intense and reproducible transition as the "quantifier" (for concentration measurement). Select a second, also intense and specific, transition as the "qualifier."

    • Trustworthiness: The qualifier ion serves as a self-validating check. The ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples. A significant deviation in this ratio could indicate an interference, compromising data integrity.

  • Assemble the Timed MRM Table: Input the optimized parameters (precursor m/z, product m/z, collision energy, etc.) into your instrument's acquisition method.

  • Inject and Test: Inject a standard solution onto your LC system. Verify that the analyte elutes as a sharp, symmetrical peak and that both the quantifier and qualifier signals are present at the correct retention time. LC-MS/MS methods for Rebapimide often use C18 columns with mobile phases like methanol or acetonitrile and water containing 0.1% formic acid.[5][9]

Table 2: Hypothetical Optimized MRM Transitions

AnalytePrecursor Ion [M+H]⁺Product IonRoleOptimized CE (eV)
This compound371.1216.1Quantifier25
This compound371.1188.1Qualifier32

(Note: These CE values are illustrative and must be determined empirically on your specific instrument.)

Part 3: Troubleshooting Common Issues

Even with a well-developed method, problems can arise. Here’s how to address them.

Q: I'm seeing a weak or no signal for my analyte. What should I check first?

A: Start systematically from the sample to the detector.

  • Sample Integrity: Is the sample concentration correct? Has it degraded?

  • LC System: Is there flow? Is the correct mobile phase being used? Check for leaks.

  • ESI Source: Is the spray stable? Look at the spray through the source window if possible. A sputtering or intermittent spray is a common cause of signal loss.[14] This can be due to a clogged ESI needle, incorrect sprayer position, or insufficient gas flow.

  • MS Tuning: Confirm that the instrument is tuned and calibrated. Re-infuse your tuning solution to ensure the MS is functioning correctly. A dirty ion source can also lead to a general loss of sensitivity.[15]

Diagram 2: Troubleshooting Logic for Low Signal Intensity

G cluster_LC LC & Sample Checks cluster_MS MS Source & Instrument Checks start Problem: Weak or No Signal check_sample 1. Verify Sample (Concentration, Stability) start->check_sample check_lc 2. Check LC Flow & Mobile Phase check_sample->check_lc Sample OK check_spray 3. Inspect ESI Spray (Is it stable?) check_lc->check_spray LC OK check_tune 4. Verify MS Tune & Calibration check_spray->check_tune Spray OK solution_spray Fix/Clean ESI Needle, Adjust Position/Gas check_spray->solution_spray Spray Unstable check_source 5. Clean Ion Source check_tune->check_source Tune OK solution_tune Retune/Recalibrate Instrument check_tune->solution_tune Tune Fails

Sources

Technical Support Center: Troubleshooting Poor Recovery of 4-Deschloro-2-chlorobenzoyl Rebapimide During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of 4-Deschloro-2-chlorobenzoyl Rebapimide, a critical impurity of the gastric mucosal protective agent, Rebapimide.[1][2] Understanding the physicochemical properties of this molecule is paramount to developing a robust and reproducible extraction protocol. This document will address common failure points in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) and provide actionable, scientifically-grounded solutions.

Section 1: Foundational Knowledge - Understanding Your Analyte

Effective extraction begins with a deep understanding of the target molecule's behavior in different chemical environments. The structure of this compound, being an analogue of Rebapimide, provides critical clues for optimizing its separation.

Q1: What are the key chemical properties of this compound that influence its extraction?

The single most important feature of this molecule is its quinolinepropanoic acid moiety.[3] This imparts acidic characteristics, making its solubility and partitioning behavior highly dependent on pH. While specific experimental data for this impurity is limited, we can infer its properties from the well-characterized parent compound, Rebapimide.

Causality: The carboxylic acid group is ionizable. At a pH above its acid dissociation constant (pKa), the group loses a proton to become a negatively charged carboxylate ion. This charged form is highly polar and prefers to dissolve in aqueous phases. Conversely, at a pH well below its pKa, the group remains in its neutral (protonated) form, making the overall molecule significantly more nonpolar (lipophilic) and preferentially soluble in organic solvents. Rebapimide has a pKa of approximately 3.38, and it is reasonable to assume a similar value for this impurity.[4][5]

Key Takeaway: Control of pH is not merely a suggestion; it is the primary mechanism by which you will control the phase preference of your analyte.

PropertyInferred Value / CharacteristicImplication for Extraction
Chemical Structure Quinolinepropanoic acid derivative[3]Contains an ionizable carboxylic acid group.
pKa (inferred) ~3.4 (similar to Rebapimide)[4][5]Dictates the pH required to control ionization state.
Solubility (Protonated) Low in aqueous solutions, high in organic solvents.To extract into an organic phase, the aqueous pH must be < 2.
Solubility (Ionized) High in aqueous solutions, low in organic solvents.[4]To extract into an aqueous phase, the pH must be > 5.
Stability Susceptible to acid and base hydrolysis.[6][7]Prolonged exposure to extreme pH or high temperatures should be avoided.

Section 2: Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique, but its success with ionizable compounds hinges on precise chemical control. Poor recovery is almost always traced back to a suboptimal partitioning environment.

Q2: My analyte recovery is low, and I suspect it's remaining in the aqueous phase. Why is this happening and how do I fix it?

This is the most common failure mode and is directly related to the pH of your aqueous sample. If the pH is near or above the analyte's pKa (~3.4), a significant portion of the molecules will be in their ionized, water-soluble form, preventing them from partitioning into the organic solvent.[8]

The "Two pH Unit" Rule: To ensure >99% of an acidic analyte is in its neutral form, the pH of the aqueous solution should be adjusted to at least two units below its pKa.[8] For this analyte, targeting a pH of 1.0-1.5 is a robust starting point.

Protocol: pH-Optimized Liquid-Liquid Extraction

  • Sample Preparation: Begin with your aqueous sample containing the analyte.

  • pH Adjustment (Critical Step): Slowly add a suitable acid (e.g., 1M HCl or H2SO4) while monitoring with a calibrated pH meter. Adjust the pH to 1.0 - 1.5 .

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE)). A 1:1 volume ratio is a common starting point.

  • Extraction: Stopper the separatory funnel and invert gently 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to minimize emulsion formation.[9]

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the organic layer (bottom layer for DCM, top for Ethyl Acetate/MTBE).

  • Re-extraction: For quantitative recovery, perform the extraction on the remaining aqueous layer two more times with fresh organic solvent, combining all organic extracts.

cluster_high_ph Aqueous Phase (pH > 5.0) cluster_low_ph Aqueous Phase (pH < 2.0) Analyte_Ionized Analyte-COO⁻ (Charged, Water-Soluble) Analyte_Neutral Analyte-COOH (Neutral, Organic-Soluble) Analyte_Ionized->Analyte_Neutral Add Acid (H⁺) Organic_Phase Organic Solvent (e.g., Ethyl Acetate) Analyte_Ionized->Organic_Phase Poor Partitioning Analyte_Neutral->Organic_Phase Partitions Into

Caption: pH-dependent partitioning of the analyte during LLE.

Q3: I'm observing a thick emulsion at the interface that won't separate. What causes this and what are the best strategies to break it?

Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or high molecular weight compounds in the sample matrix (e.g., proteins, lipids).[9] Vigorous shaking is a primary cause, as it provides the energy to form these stable droplets.[10]

Troubleshooting Emulsions (From Gentlest to Most Aggressive)

MethodPrincipleProcedure
Patience TimeAllow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle tapping can help coalesce droplets.[11]
"Salting Out" Increased Ionic StrengthAdd a saturated solution of sodium chloride (brine) or solid NaCl. This increases the polarity of the aqueous phase, forcing organic components and surfactants out of solution.[9][12]
Centrifugation Density DifferenceTransfer the mixture to centrifuge tubes. Spinning for 5-10 minutes at moderate speed will often force a separation.[10]
Filtration Physical SeparationPass the entire mixture through a plug of glass wool or a phase separation filter paper.[9]
Solvent Addition Polarity ModificationAdd a small amount of a different organic solvent to disrupt the emulsion's stability.[9]
Q4: Which organic solvent is best for extracting this compound?

The ideal solvent should readily dissolve the neutral form of the analyte, be immiscible with water, have a different density from water for easy separation, and have a low boiling point for easy removal post-extraction.

SolventPolarity IndexDensity (g/mL)ProsCons
Ethyl Acetate 4.40.902Good solvency for moderately polar compounds, less toxic.Can hydrolyze under strong acid/base conditions. Forms the top layer.
Dichloromethane (DCM) 3.11.33Excellent solvency, volatile.Higher toxicity, potential for chlorinated waste issues. Forms the bottom layer.
MTBE 2.50.740Less prone to forming peroxides than diethyl ether.Can form emulsions. Forms the top layer.

Recommendation: Start with Ethyl Acetate due to its favorable balance of solvency and safety.

Section 3: Troubleshooting Solid-Phase Extraction (SPE)

SPE offers higher selectivity and cleaner extracts than LLE but requires careful method development. Low recovery in SPE is often due to an incorrect choice of conditions for one of the four key steps.

Q5: I'm using a reversed-phase (e.g., C18) SPE cartridge, but my analyte recovery is poor. What are the common failure points?

For a reversed-phase sorbent, the goal is to make the analyte "sticky" during loading by ensuring it is nonpolar, and then "un-sticky" during elution by changing the solvent conditions.

1. Failure During Sample Loading: Analyte Breakthrough

  • Cause: The sample pH is too high. If the analyte is charged (ionized), it will be too polar to bind to the nonpolar C18 sorbent and will pass straight through to waste.[13][14]

  • Solution: Pre-adjust the sample to pH 1.0 - 1.5 before loading it onto the equilibrated cartridge. This ensures the analyte is in its neutral, retentive form.[15] Also, ensure the sample loading flow rate is slow enough (~1 mL/min) to allow for proper partitioning onto the sorbent.[13][16]

2. Failure During Washing: Premature Elution

  • Cause: The wash solvent is too strong (contains too much organic solvent). A strong wash step will strip the weakly-bound analyte off the cartridge along with the interferences.[16]

  • Solution: Use a weak wash solvent. Start with 100% water (acidified to the same pH as the sample) or a very low percentage of organic solvent (e.g., 5-10% methanol in acidified water).

3. Failure During Elution: Incomplete Recovery

  • Cause: The elution solvent is too weak or has the wrong pH. A solvent without enough organic character will not be able to desorb the analyte from the C18 sorbent.[13][15]

  • Solution:

    • Increase Solvent Strength: Use a strong organic solvent like methanol or acetonitrile.

    • Utilize pH: A highly effective strategy is to use a mobile phase with a high organic content (e.g., 90% Methanol) containing a small amount of a weak base (e.g., 0.1% ammonium hydroxide). This does two things: the high organic content disrupts the nonpolar interaction, and the basic pH ionizes the analyte to its highly polar, non-retentive form, forcing it off the sorbent.

cluster_steps SPE Workflow Steps Start Low SPE Recovery Check_Load Is Analyte in Waste? Start->Check_Load Check Waste from 'Load' Step Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water) Load 3. Load Sample (pH adjusted to < 2.0) Wash 4. Wash (e.g., 5% MeOH in Acidified Water) Elute 5. Elute (e.g., 90% MeOH +/- Base) Fix_Load Problem: Breakthrough Solution: Lower sample pH to < 2.0 Decrease load flow rate. Check_Load->Fix_Load Yes Check_Wash Is Analyte in Waste? Check_Load->Check_Wash No Fix_Wash Problem: Premature Elution Solution: Decrease % organic in wash solvent. Check_Wash->Fix_Wash Yes Fix_Elute Problem: Analyte Retained Solution: Increase % organic in elution solvent. Add base (e.g., NH4OH) to elution solvent. Check_Wash->Fix_Elute No

Sources

"4-Deschloro-2-chlorobenzoyl Rebapimide" co-elution with other Rebapimide impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rebapimide Impurity Analysis

Guide: Troubleshooting the Co-elution of 4-Deschloro-2-chlorobenzoyl Rebapimide

Welcome to the technical support center for Rebapimide and its related substances analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Rebapimide impurities. Specifically, we will address the common and challenging issue of co-elution involving the process impurity, this compound.

As Senior Application Scientists, we understand that robust and reliable analytical methods are critical for ensuring the quality and safety of pharmaceutical products. Co-elution can mask the true impurity profile, leading to inaccurate quantification and potential out-of-specification results. This guide provides a systematic, science-driven approach to diagnosing and resolving this specific co-elution problem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a known process-related impurity of Rebapimide.[1][2] It is a structural isomer of the active pharmaceutical ingredient (API), where the chloro-substituent on the benzoyl ring is at the 2-position instead of the 4-position.[1][3] Due to their structural similarity, these compounds can have very similar physicochemical properties, making them challenging to separate chromatographically. Regulatory guidelines, such as those from the ICH, require that all impurities above a certain threshold be identified and quantified, making the resolution of such closely related compounds critical.[4]

Q2: What is co-elution and how do I know if I have this problem?

Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in a single, unresolved peak.[5] This is a significant issue in impurity analysis as it prevents accurate quantification of individual components.[5]

Initial signs of co-elution include:

  • Peak Shape Distortion: Look for non-symmetrical peaks, such as those with a noticeable "shoulder" or significant tailing.[5] A shoulder is a more sudden discontinuity in the peak shape compared to gradual tailing.[5]

  • Inconsistent Peak Area: If the peak area for a supposed single impurity varies erratically between runs, it might be due to unresolved components.

  • Peak Purity Analysis Failure: The most definitive way to detect co-elution is by using a Photodiode Array (PDA) or Diode Array Detector (DAD).[5] These detectors scan across the entire UV spectrum of a peak as it elutes. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[5]

Q3: Which other Rebapimide impurities might co-elute with the target impurity?

Besides the API itself, other process-related impurities or degradation products could potentially co-elute. Forced degradation studies of Rebapimide have shown that it degrades under acidic and alkaline conditions, producing various byproducts.[6][7][8] Common impurities arise from starting materials, unreacted intermediates, or side reactions during synthesis.[4] Without a specific reference standard for every potential impurity, a systematic approach to method development is the only way to ensure separation.

Troubleshooting Guide: A Step-by-Step Protocol to Resolve Co-elution

This section provides a logical workflow for adjusting your High-Performance Liquid Chromatography (HPLC) method to resolve this compound from other species.

Step 1: Confirming Co-elution with Peak Purity Analysis

Before making any changes to your method, it is essential to confirm that you are indeed dealing with a co-elution issue.

Experimental Protocol: Peak Purity Assessment

  • System Setup: Ensure your HPLC system is equipped with a PDA/DAD detector.

  • Sample Preparation: Prepare a sample solution where the co-elution is observed. If available, also prepare solutions of the individual reference standards for Rebapimide and this compound.

  • Data Acquisition: Inject the sample and acquire data, ensuring that full spectral data is being collected throughout the run.

  • Software Analysis: Use your chromatography data system (CDS) software to perform a peak purity analysis on the peak of interest. The software compares the UV-Vis spectra taken at different points across the peak.

  • Interpretation:

    • A "purity angle" or similar metric that is less than the "purity threshold" suggests the peak is spectrally pure.

    • If the purity angle is greater than the threshold, the peak is flagged as impure, confirming co-elution.[5]

Step 2: Understanding the Chemistry - The Key to Selectivity

Effective separation relies on exploiting the differences in the physicochemical properties of the compounds.

Compound NameStructureKey Physicochemical Properties
Rebamipide Chemical Formula: C₁₉H₁₅ClN₂O₄[9][10] pKa: ~3.38 (acidic)[11] Solubility: Poorly water-soluble, soluble in DMSO and DMF.[12][13]
This compound Chemical Formula: C₁₉H₁₅ClN₂O₄[3] pKa: Expected to be similar to Rebapimide due to the presence of the same carboxylic acid group. Polarity: Likely very similar to Rebapimide, but the change in the chlorine's position can subtly alter the molecule's dipole moment and interaction with the stationary phase.

The key takeaway is that both molecules are acidic due to the carboxylic acid group. This property is the most powerful lever we can pull to manipulate chromatographic selectivity.

Step 3: Systematic Chromatographic Method Optimization

The goal is to alter the "selectivity" (α) of your method, which is the factor that describes the separation between two adjacent peaks. This is primarily achieved by modifying the mobile phase or changing the stationary phase.

G cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Optimization cluster_other Other Parameter Adjustments start Co-elution Suspected (Peak Shoulder/Distortion) confirm Confirm with Peak Purity Analysis (PDA/DAD Detector) start->confirm understand Analyze Physicochemical Properties (pKa, Polarity) confirm->understand Purity Failed troubleshoot Begin Systematic Troubleshooting understand->troubleshoot ph Adjust Mobile Phase pH (e.g., pH 3.0 to 6.8) troubleshoot->ph organic Change Organic Modifier (Acetonitrile vs. Methanol) ph->organic No Resolution resolve Resolution Achieved ph->resolve Success gradient Modify Gradient Slope (Make it shallower) organic->gradient No Resolution organic->resolve Success column Try Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) gradient->column No Resolution gradient->resolve Success temp Adjust Column Temperature (e.g., 30°C to 45°C) column->temp No Resolution column->resolve Success temp->resolve Success

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

Causality: Since Rebapimide and its impurity are acidic, changing the mobile phase pH will alter their degree of ionization. When the pH is well below the pKa (~3.38), the carboxylic acid group is protonated (-COOH), making the molecule less polar and more retained on a reversed-phase (C18) column. When the pH is above the pKa, the group is deprotonated (-COO⁻), making the molecule more polar and elute earlier. A slight difference in the pKa between the isomers, or a different response to pH changes, can be exploited to achieve separation. Studies on Rebapimide analysis have successfully used mobile phases with pH values ranging from acidic (2.8) to near-neutral (6.8).[6][7][14]

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare identical mobile phases but adjust the aqueous buffer pH to three different levels:

    • pH 3.0: (e.g., Phosphate or Formate buffer) - Molecules will be mostly protonated.

    • pH 4.5: (e.g., Acetate buffer) - Molecules will be partially ionized.

    • pH 6.8: (e.g., Phosphate buffer) - Molecules will be mostly ionized.[6][7]

  • Equilibrate: For each pH condition, thoroughly equilibrate the column (at least 15-20 column volumes).

  • Inject and Analyze: Inject your sample under each condition and observe the retention times and, most importantly, the resolution between the peaks of interest.

  • Fine-Tune: If you see a trend (e.g., separation improves as pH increases), you can perform further experiments with smaller pH increments around the most promising condition.

Causality: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they interact differently with analytes and the C18 stationary phase. This can alter selectivity.

  • Methanol is a protic solvent and is a better hydrogen-bond donor.

  • Acetonitrile is aprotic and can engage in pi-pi interactions. Switching from one to the other can change the elution order or improve the separation between structurally similar compounds. Some published methods for Rebapimide use methanol, while others use acetonitrile, indicating that both are viable options to explore.[6][14]

Experimental Protocol: Solvent Scouting

  • Initial Condition: Use the best pH identified in the previous step.

  • Solvent Swap: If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak. Rule of thumb: You may need a slightly higher percentage of methanol to achieve the same elution strength as acetonitrile.

  • Ternary Mixtures: Consider trying mixtures of both solvents (e.g., 50:50 ACN:MeOH) as the organic portion, as this can sometimes provide unique selectivity.

Causality: If mobile phase adjustments are insufficient, the co-elution may be due to a lack of differential interaction with the C18 stationary phase. A different column chemistry provides an alternative separation mechanism.

Recommended Column Chemistries to Try:

  • Phenyl-Hexyl: This phase provides pi-pi interactions with the aromatic rings in Rebapimide and its impurity. The different chlorine position could alter these electronic interactions enough to cause separation.

  • Embedded Polar Group (EPG): These columns (e.g., "Aqua" type) have a polar group embedded in the alkyl chain, which can offer different selectivity for moderately polar compounds and are more stable in highly aqueous mobile phases.

  • Cyano (CN): A less hydrophobic phase that offers dipole-dipole interactions.

Experimental Protocol: Column Scouting

  • Select Columns: Obtain columns with different stationary phases (e.g., C18, Phenyl-Hexyl).

  • Method Transfer: Start with the most promising mobile phase condition you've developed so far.

  • Equilibrate and Inject: Equilibrate each new column thoroughly and inject the sample.

  • Evaluate: Compare the chromatograms for changes in selectivity and resolution.

G params Parameter Adjustment Change pH Change Organic Solvent Change Column Phase Change Temperature Change Gradient interaction Primary Effect Alters Analyte Ionization Alters Elution Strength & H-bonding Alters Separation Mechanism Alters Viscosity & Kinetics Alters Elution Strength Over Time params:ph->interaction:f0 params:org->interaction:f1 params:col->interaction:f2 params:temp->interaction:f3 params:grad->interaction:f4 outcome Impact on Chromatogram High Impact on Selectivity High Impact on Selectivity Highest Impact on Selectivity Moderate Impact on Selectivity Improves Resolution of Late Eluters interaction:f0->outcome:f0 interaction:f1->outcome:f1 interaction:f2->outcome:f2 interaction:f3->outcome:f3 interaction:f4->outcome:f4

Caption: The relationship between key HPLC parameters and their impact on selectivity.

Summary of Troubleshooting Strategies

ParameterActionScientific Rationale & Expected Outcome
Mobile Phase pH Scout pH values below, near, and above the analyte pKa (~3.38).Alters the ionization state of the acidic analytes, which can have a significant impact on their relative retention times and selectivity. This is often the most effective tool.[6][7]
Organic Modifier Switch between Acetonitrile and Methanol, or use a combination.Different solvents provide different selectivity mechanisms (e.g., H-bonding, pi-pi interactions), potentially changing the elution order or resolving the peaks.
Stationary Phase Change from a standard C18 to a Phenyl-Hexyl or Embedded Polar Group column.Introduces new separation mechanisms beyond simple hydrophobicity, exploiting different molecular properties like aromaticity or polar interactions.[15]
Temperature Increase or decrease the column temperature (e.g., in 5°C increments).Affects mobile phase viscosity and mass transfer kinetics. Can sometimes fine-tune a near-complete separation into a baseline-resolved one.[16]
Gradient Slope For gradient methods, decrease the slope (%B/min) across the elution window of the impurities.Provides more time for the separation to occur, increasing the resolution between closely eluting peaks.[17]

By following this structured and scientifically grounded approach, you can efficiently troubleshoot the co-elution of this compound and develop a robust, reliable analytical method suitable for the quality control of Rebapimide.

References

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. National Institutes of Health (NIH).

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  • PRODUCT INFORMATION - Rebamipide. Cayman Chemical.

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  • Structures of rebamipide and 11 related compounds. ResearchGate.

  • Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers. GL Sciences.

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impact of mobile phase pH on "4-Deschloro-2-chlorobenzoyl Rebapimide" chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography of 4-Deschloro-2-chlorobenzoyl Rebapimide

A Senior Application Scientist's Guide to Mastering the Impact of Mobile Phase pH

Welcome to the technical support guide for the chromatographic analysis of this compound. This molecule is a known process-related impurity and isomer of Rebapimide, a pharmaceutical agent[1][2][3]. Due to its ionizable nature, achieving a robust and reproducible separation is critically dependent on the precise control of the mobile phase pH.

This guide is structured to provide you with foundational knowledge, practical troubleshooting steps, and detailed protocols to empower your method development and routine analysis. We will explore the "why" behind the chromatographic behavior, ensuring your methods are not only effective but also scientifically sound and self-validating.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core scientific principles governing the chromatography of this specific analyte.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: The molecular structure of this compound is nearly identical to its parent compound, Rebapimide. The most critical feature for reversed-phase chromatography is the presence of a carboxylic acid group [4]. This makes the molecule an acid with a predicted pKa value around 3.4 - 3.6 [3][4][5]. This acidic nature means its charge state, and therefore its polarity and solubility, are highly dependent on the pH of the surrounding environment, such as the HPLC mobile phase[4][6].

Q2: How does mobile phase pH fundamentally alter the retention of this compound in reversed-phase HPLC?

A2: The mobile phase pH dictates the ionization state of the analyte's carboxylic acid group, which in turn controls its interaction with the non-polar stationary phase (e.g., C18). This principle is known as ion suppression .

  • At Low pH (pH < 2.5): When the mobile phase pH is at least one to two units below the analyte's pKa, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar (more hydrophobic), leading to a stronger interaction with the stationary phase and resulting in a longer retention time [7][8].

  • At High pH (pH > 4.5): When the mobile phase pH is well above the pKa, the carboxylic acid group exists in its ionized, deprotonated form (-COO⁻). This anionic form is more polar (less hydrophobic), has weaker interaction with the stationary phase, and therefore elutes much earlier, resulting in a shorter retention time [8][9].

The relationship can be visualized as a chemical equilibrium:

cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 6.8) Neutral R-COOH (Neutral, More Retained) Ionized R-COO⁻ + H⁺ (Anionic, Less Retained) Neutral->Ionized Increasing pH Ionized->Neutral Decreasing pH

Analyte ionization equilibrium as a function of pH.

Q3: Why is operating at a mobile phase pH near the analyte's pKa (pH ≈ 3.4) highly problematic?

A3: Operating at a pH within approximately ±1 unit of the analyte's pKa is the most common cause of poor chromatographic performance for ionizable compounds. At this pH, the analyte exists as a mixture of both its ionized and neutral forms[9]. This dual state leads to several issues:

  • Peak Distortion: The presence of two forms with different retention behaviors can cause severe peak tailing, broadening, or even split peaks[8][9].

  • Lack of Robustness: Even minor, unintentional variations in mobile phase preparation (e.g., a 0.1 pH unit change) can cause significant and unacceptable shifts in retention time, compromising the reproducibility of the method[9].

Section 2: Troubleshooting Guide for Common Chromatographic Issues

Use this guide to diagnose and resolve issues encountered during your analysis. The first step in any troubleshooting process should be to identify the symptom accurately.

G start Identify Chromatographic Problem p1 Peak Tailing / Fronting / Splitting start->p1 p2 Drifting Retention Times start->p2 p3 Poor Resolution start->p3 c1 Cause: pH is too close to analyte pKa (~3.4) p1->c1 c4 Cause: Column degradation or secondary interactions p1->c4 c2 Cause: Mobile phase is poorly buffered p2->c2 c3 Cause: pH provides insufficient selectivity p3->c3 s1 Solution: Adjust pH to be >1.5 units away from pKa (e.g., pH < 2.5 or pH > 5.0) c1->s1 s2 Solution: Use buffer within its effective range (pKa ± 1). Prepare fresh mobile phase. c2->s2 s3 Solution: Perform pH scouting study (e.g., pH 2.8, 4.5, 6.8) to find optimal selectivity. c3->s3 s4 Solution: Use high-purity end-capped column. Replace if necessary. c4->s4

Troubleshooting workflow for pH-related issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Probable Cause (High Likelihood): The mobile phase pH is set too close to the analyte's pKa (~3.4). This is the most frequent reason for distorted peaks with ionizable compounds[9][10].

  • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.

    • For Ion Suppression: Lower the pH to a range of 2.5-3.0 using a phosphate or formate buffer. This will ensure the analyte is in its neutral form, which generally provides good peak shape and predictable retention[7].

    • For Ionized State: Increase the pH to a range of 5.0-7.0 using a phosphate or acetate buffer. At this pH, the analyte will be fully ionized and should also exhibit a sharp, symmetrical peak[11][12].

  • Probable Cause (Lower Likelihood): Secondary interactions between the analyte and active silanol groups on the surface of the silica-based column packing. This can occur even if the pH is appropriate, especially with older or lower-quality columns.

  • Solution: Ensure you are using a modern, high-purity, end-capped column. If the column is old or has been exposed to harsh conditions (especially high pH), it may be irreversibly damaged and require replacement[13].

Issue 2: Unstable or Drifting Retention Times

  • Probable Cause: The mobile phase is unbuffered or poorly buffered at the target pH. If the buffer's pKa is far from the mobile phase pH, its capacity to resist small changes is diminished, leading to retention time drift as CO₂ from the air dissolves or as the mobile phase is consumed[9].

  • Solution:

    • Select the Right Buffer: Always choose a buffer whose pKa is within ±1 unit of your target mobile phase pH. For example, a phosphate buffer system is excellent for targeting pH values around 2.5-3.0 and 6.0-7.5. An acetate buffer is ideal for pH 4.0-5.5.

    • Ensure Proper Preparation: Prepare buffer solutions fresh and confirm the final pH of the mixed mobile phase (after adding the organic solvent) with a calibrated pH meter.

Issue 3: Poor Resolution from Rebapimide or Other Impurities

  • Probable Cause: The chosen mobile phase pH does not provide adequate selectivity for the separation. Because this compound and Rebapimide are structural isomers, their pKa values are nearly identical, but slight differences can be exploited. Changing the pH is one of the most powerful tools to alter selectivity for ionizable compounds[8][14].

  • Solution: Conduct a systematic pH scouting study. Analyze your sample under three distinct pH conditions to determine which provides the best resolution.

    • Condition 1 (Acidic): pH 2.8 with a phosphate buffer.

    • Condition 2 (Intermediate): pH 4.7 with an acetate buffer.

    • Condition 3 (Near Neutral): pH 6.8 with a phosphate buffer.

    • Note: A study on Rebapimide and its forced degradation products found that a mobile phase at pH 6.8 provided better resolution compared to pH 3, demonstrating that the ionized state can sometimes be advantageous for separating closely related species[11].

Section 3: Experimental Protocols

This section provides a detailed workflow for a systematic mobile phase pH optimization study.

Protocol 1: Step-by-Step Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for the separation of this compound from Rebapimide, focusing on resolution (Rs) and peak symmetry (USP Tailing Factor, T).

  • Analyte Information:

    • Primary Analyte: this compound

    • Reference Analyte: Rebapimide

    • Key Physicochemical Property: pKa ≈ 3.4

  • Materials & Equipment:

    • HPLC or UHPLC system with UV detector

    • High-purity C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Reference standards for Rebapimide and its impurity

    • HPLC-grade acetonitrile, methanol, and water

    • Buffer reagents: Potassium phosphate monobasic, Sodium acetate, Orthophosphoric acid

    • Calibrated pH meter

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[11][12]

    • Injection Volume: 10 µL

    • Sample Diluent: Prepare samples in a mixture similar to the initial mobile phase to avoid peak distortion[10].

  • Experimental Procedure (pH Scouting):

    • Step 5.1: Prepare Mobile Phase A (pH 2.8)

      • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

      • Adjust the pH of the aqueous buffer to 2.8 using 85% orthophosphoric acid.

      • The final mobile phase will be a mixture of this buffer and an organic solvent (e.g., Acetonitrile or Methanol). A common starting ratio is 60:40 (Organic:Buffer)[11][15]. Mix and degas.

    • Step 5.2: Prepare Mobile Phase B (pH 4.7)

      • Prepare a 20 mM sodium acetate buffer by dissolving 1.64 g of anhydrous sodium acetate in 1 L of HPLC-grade water.

      • Adjust the pH to 4.7 using glacial acetic acid.

      • Prepare the final mobile phase using the same organic solvent and ratio as in Step 5.1. Mix and degas.

    • Step 5.3: Prepare Mobile Phase C (pH 6.8)

      • Prepare a 20 mM potassium phosphate buffer as in Step 5.1.

      • Adjust the pH to 6.8 using a dilute potassium hydroxide or sodium hydroxide solution.

      • Prepare the final mobile phase using the same organic solvent and ratio. Mix and degas.

    • Step 5.4: System Equilibration and Analysis

      • For each mobile phase condition, equilibrate the column for at least 20 column volumes.

      • Inject a mixed standard solution containing both Rebapimide and the 4-Deschloro-2-chlorobenzoyl impurity.

      • Record the chromatograms.

  • Data Evaluation:

    • For each pH condition, measure and record the retention time (tR), resolution (Rs) between the two peaks, and the USP tailing factor (T) for each peak.

    • The optimal pH is the one that provides Rs > 2.0 with T between 0.9 and 1.2 for both peaks.

Section 4: Data Interpretation & Expected Outcomes

The results from your pH optimization study can be summarized and interpreted using the following framework.

Mobile Phase pHExpected Analyte State (R-COOH)Expected Retention Time (tR)Expected Peak Shape & Robustness
~2.8 (<< pKa)Neutral (Protonated)Longest Excellent peak shape (T ≈ 1.0). Robust against minor pH shifts.
~3.4 (≈ pKa)Mixed Population (50% Ionized)Unstable and unpredictablePoor (Tailing or split peaks, T > 1.5). Non-robust method.
~4.7 (> pKa)Ionized (Deprotonated)ShorterGood peak shape (T ≈ 1.0). Robust method.
~6.8 (>> pKa)Fully Ionized (Deprotonated)Shortest Excellent peak shape (T ≈ 1.0). Robust and potentially offers unique selectivity[11].

By systematically evaluating the impact of mobile phase pH, you can develop a robust, reliable, and scientifically sound chromatographic method for the analysis of this compound, ensuring accurate quality control in your drug development process.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
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Validation & Comparative

A Comparative Guide to 4-Deschloro-2-chlorobenzoyl Rebapimide and Other Rebapimide Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. For Rebapimide, a gastroprotective agent, a thorough understanding of its impurity profile is crucial. This guide provides an in-depth technical comparison of a key impurity, 4-Deschloro-2-chlorobenzoyl Rebapimide, with other known Rebapimide-related compounds. We will delve into their chemical structures, analytical separation, and potential implications, supported by experimental data and established scientific principles.

Introduction to Rebapimide and the Imperative of Impurity Profiling

Rebamipide, chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a multifaceted drug employed for mucosal protection and the healing of gastroduodenal ulcers and gastritis.[1][2] Its mechanism of action involves the enhancement of mucosal defense, scavenging of free radicals, and the activation of genes encoding cyclooxygenase-2.[3][4]

The synthesis and degradation of Rebapimide can give rise to various impurities.[1] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[5] This necessity stems from the potential for impurities to possess undesirable pharmacological or toxicological properties that could compromise the safety and therapeutic effect of the final drug product.

This guide will focus on a comparative analysis of this compound against other process-related and degradation impurities of Rebapimide.

Unveiling the Chemical Structures: A Comparative Overview

The seemingly minor positional changes of a chlorine atom on the benzoyl ring or other structural modifications can significantly impact the physicochemical and biological properties of a molecule. Below is a comparison of the chemical structures of Rebapimide and its key impurities.

Table 1: Chemical Structures and Identifiers of Rebapimide and Its Impurities

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
Rebapimide 90098-04-7C₁₉H₁₅ClN₂O₄370.79

This compound (Rebamipide o-chloro isomer; Rebamipide 2-Chloro Impurity)90098-06-9C₁₉H₁₅ClN₂O₄370.79

Rebamipide 3-Chloro Impurity 90098-05-8C₁₉H₁₅ClN₂O₄370.79

Desbenzoyl Rebamipide 4876-14-6C₁₂H₁₂N₂O₃232.24

Rebamipide Impurity 7 N/AC₁₉H₁₄BrClN₂O₄479.69

G cluster_rebapimide Rebapimide and its Positional Isomers cluster_other_impurities Other Key Impurities rebapimide Rebapimide (4-chloro) ortho_isomer This compound (2-chloro isomer) rebapimide->ortho_isomer Isomeric Relationship meta_isomer Rebamipide 3-Chloro Impurity (3-chloro isomer) rebapimide->meta_isomer Isomeric Relationship desbenzoyl Desbenzoyl Rebapimide (Process Impurity/Degradant) rebapimide->desbenzoyl Potential Degradation/Synthetic Precursor impurity7 Rebamipide Impurity 7 (Process Impurity)

Figure 1: Relationship between Rebapimide and its key impurities.

The primary distinction between Rebapimide and its ortho- and meta-chloro isomers lies in the position of the chlorine atom on the benzoyl moiety. While seemingly subtle, this difference can influence the electronic distribution and conformation of the molecule, potentially affecting its chromatographic behavior and biological activity. Desbenzoyl Rebapimide represents a significant structural deviation, lacking the entire chlorobenzoyl group, which would drastically alter its properties.

Analytical Performance: A Comparative Perspective

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Rebapimide and its impurities. The choice of chromatographic conditions is critical to achieve adequate resolution between these closely related compounds.

Chromatographic Separation

A stability-indicating RP-HPLC method was developed to determine Rebapimide in bulk and tablet dosage forms.[6] The method employed a HiQ sil C-18HS column with a mobile phase of 0.02 M potassium phosphate (pH 6.8) and methanol (40:60 v/v), with detection at 230 nm.[6]

The Japanese Pharmacopoeia outlines an HPLC method for the purity testing of Rebapimide, which specifies the relative retention times (RRT) for two impurities: the Rebamipide o-chloro isomer (this compound) and the Rebamipide debenzoyl form (Desbenzoyl Rebapimide) .[7]

Table 2: Comparative Chromatographic Data from Japanese Pharmacopoeia

CompoundSpecified RRTObserved RRT
Rebapimide1.001.00
Rebamipide o-chloro isomer 0.50.53
Rebamipide debenzoyl form 0.70.68

Data sourced from the Japanese Pharmacopoeia HPLC analysis.[7]

This data clearly demonstrates that under the specified pharmacopoeial method, the ortho-chloro isomer elutes significantly earlier than Rebapimide, indicating a difference in polarity. The debenzoyl form also has a shorter retention time. This baseline separation is fundamental for accurate quantification.

A separate study on the forced degradation of Rebapimide identified two degradation products under alkaline stress, with retention times of 2.8 min and 4.0 min, while Rebapimide eluted at 5.7 min, further highlighting the successful separation of impurities from the parent drug.[6]

Experimental Protocol: HPLC Method for Rebapimide and Impurities

The following is a representative HPLC method for the analysis of Rebapimide and its related substances, based on published literature.[3][6]

Objective: To separate and quantify Rebapimide and its impurities in a drug substance or product.

Materials:

  • HPLC system with UV detector

  • Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)[3]

  • Rebapimide reference standard and impurity standards

  • Phosphate Buffer (0.02M)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Phosphate Buffer (0.02M) : Acetonitrile (48:52 v/v), with pH adjusted to 2.80 with orthophosphoric acid.[3]

  • Flow Rate: 1.0 ml/min[3]

  • Column Temperature: Ambient

  • Detection Wavelength: 248 nm[3]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Rebapimide and its impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration (e.g., 50 µg/ml).

  • Sample Preparation: Accurately weigh and dissolve the Rebapimide drug substance or a powdered portion of the drug product in the mobile phase to obtain a known concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Analysis: Identify the peaks of Rebapimide and its impurities based on their retention times compared to the standards. Quantify the impurities using the peak area responses.

G start Prepare Mobile Phase and Equilibrate HPLC System prep_std Prepare Standard Solutions (Rebapimide and Impurities) start->prep_std prep_sample Prepare Sample Solution start->prep_sample inject Inject Solutions into HPLC prep_std->inject prep_sample->inject acquire Acquire Chromatographic Data inject->acquire analyze Identify and Quantify Peaks acquire->analyze report Report Results analyze->report

Figure 2: Workflow for HPLC analysis of Rebapimide impurities.

Synthesis and Formation of Impurities

The manufacturing process of Rebapimide is a key source of process-related impurities. A common synthetic route involves the acylation of 3-(2-oxo-1,2-dihydroquinolin-4yl)alanine with 4-chlorobenzoyl chloride.[8]

  • Positional Isomers (e.g., this compound): These impurities can arise from the use of starting materials containing isomeric forms of chlorobenzoyl chloride. If the 2-chloro or 3-chloro isomer is present in the 4-chlorobenzoyl chloride starting material, it will lead to the formation of the corresponding Rebapimide isomer.

  • Desbenzoyl Rebapimide: This impurity can be a starting material for the final acylation step or a degradation product formed through the hydrolysis of the amide bond in Rebapimide. Forced degradation studies have shown that Rebapimide degrades under acidic and alkaline conditions, which could lead to the formation of Desbenzoyl Rebapimide.[6]

  • Other Process-Related Impurities: Impurities like "Rebamipide Impurity 7" (3-(6-bromo-2-oxo-1, 2-dihydroquinolin-4-yl)-2-(4-chlorobenzamido)propanoic acid) can be formed if brominated starting materials are used in the synthesis of the quinolinone ring.[9]

G

Figure 3: Simplified overview of Rebapimide synthesis and impurity formation.

Pharmacological and Toxicological Considerations

While Rebapimide itself has a well-established safety profile, the biological activity of its impurities is often unknown.[10] In the absence of direct experimental data, in-silico (computational) toxicology tools can provide valuable initial assessments of potential risks.[11]

Potential Impact of Structural Changes
  • Positional Isomers: The change in the chlorine position in this compound and the 3-chloro isomer could alter their binding affinity to biological targets compared to Rebapimide. This could potentially lead to differences in efficacy or off-target effects.

  • Desbenzoyl Rebapimide: The absence of the chlorobenzoyl group in Desbenzoyl Rebapimide would likely render it pharmacologically distinct from the parent drug. Its biological activity would need to be independently evaluated.

In-Silico Toxicity Prediction

Various in-silico platforms can predict a range of toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure of a compound. These tools are increasingly used in early-stage drug development to prioritize which impurities require more rigorous toxicological testing.[11]

For a comprehensive risk assessment, it is recommended to subject the structures of this compound and other Rebapimide impurities to a battery of in-silico toxicity prediction models.

Conclusion and Future Perspectives

This guide has provided a comparative overview of this compound and other significant impurities of Rebapimide. The key takeaways for researchers and drug development professionals are:

  • Structural Awareness: A clear understanding of the chemical structures of potential impurities is the first step in effective control.

  • Analytical Diligence: Robust and validated analytical methods, such as the HPLC method outlined, are essential for the accurate detection and quantification of these impurities. The difference in retention times between Rebapimide and its isomers underscores the importance of proper method development.

  • Process Control: Knowledge of the synthetic pathways and degradation routes is crucial for minimizing the formation of impurities.

  • Safety Assessment: While direct toxicological data on these specific impurities is limited in the public domain, a combination of in-silico predictions and, where necessary, experimental toxicological studies is vital for a comprehensive safety assessment.

Further research should focus on isolating these impurities to perform detailed pharmacological and toxicological characterization. Additionally, the development and validation of analytical methods for the baseline separation of all potential Rebapimide impurities in a single run would be highly beneficial for routine quality control.

References

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]

  • Veeprho. (n.d.). Rebamipide Impurity 7. Retrieved from [Link]

  • MDPI. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • NIH. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Scilit. (n.d.). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Science.gov. (n.d.). Forced degradation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • ResearchGate. (2022). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form. Retrieved from [Link]

  • PubMed. (2021). Development and validation of four spectrophotometric methods for assay of rebamipide and its impurity: application to tablet dosage form. Retrieved from [Link]

  • ResearchGate. (2016). Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). 01-00781-EN HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Retrieved from [Link]

  • ijpar. (n.d.). Method development and validation for the estimation of rebamipide in api form and marketed formulation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2006). Development and validation of HPLC-UV method for the estimation of rebamipide in human plasma. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Retrieved from [Link]

  • ijrpr. (2024). Brief Overview of Analytical Techniques for Rebamipide Estimation. Retrieved from [Link]

  • ResearchGate. (2009). Stability-Indicating Determination of Rebamipide in the Presence of its Acid Degradation Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN108069901B - Novel rebamipide synthesis process.
  • New Drug Approvals. (2018). Rebamipide. Retrieved from [Link]

  • PubChem. (n.d.). Rebamipide. Retrieved from [Link]

  • PubMed. (2005). The solid state of rebamipide: preparation, characterization, and dissolution. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration. Retrieved from [Link]

  • MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

  • wjpr.net. (n.d.). Development and Validation of a New Uv Method for the Analysis of Rebamipide. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2006). Development and V Development and Validation of HPLC-UV Method for alidation of HPLC-UV Method for the Estimation of Rebamipide. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Quantitative Detection of Rebamipide by Zero order UV-Spectrophotometry using Dimethyl Formamide Solvent System. Retrieved from [Link]

  • PubMed. (2023). Integrative Study on Triclabendazole Stability: Forced Degradation and In Silico Toxicity Prediction of Degradation Products. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Rebapimide Analogs: A Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of "4-Deschloro-2-chlorobenzoyl Rebapimide," a hypothetical analog, and Rebapimide Related Compound A, a known impurity of the anti-ulcer agent Rebapimide. Designed for researchers and drug development professionals, this document outlines the critical experimental workflows and data interpretation necessary for characterizing and comparing such closely related chemical entities. We will explore the structural nuances, analytical separation techniques, and the potential implications of these molecular variations on pharmacological activity.

Introduction to Rebapimide and Its Analogs

Rebapimide is a quinolinone derivative that functions as a gastroprotective agent by increasing mucus production, stimulating prostaglandin synthesis, and scavenging free radicals in the gastric mucosa. The purity of any active pharmaceutical ingredient (API) is critical for its safety and efficacy. During synthesis or degradation, related compounds and impurities can arise. Understanding the profile of these impurities is a regulatory requirement and a scientific necessity.

This guide focuses on two specific analogs:

  • Rebapimide Related Compound A (RCA): An identified impurity in Rebapimide preparations, chemically known as 3-(2-oxo-1,2-dihydroquinolin-4-yl)-2-[(4-chlorobenzoyl)amino]propanoic acid. Its structure is closely related to Rebapimide, differing in the linkage of the side chain to the quinolinone core.

  • This compound: A hypothetical analog not commonly described in literature. Its name implies a structural modification of Rebapimide where the chlorine atom is moved from the 4-position to the 2-position of the benzoyl group. Such subtle isomeric changes can significantly alter a molecule's physicochemical properties and biological activity.

This comparative analysis will provide a framework for the analytical characterization required to differentiate and quantify these compounds, ensuring the quality and consistency of Rebapimide as a pharmaceutical product.

Structural and Physicochemical Comparison

The first step in any comparative analysis is a thorough examination of the molecular structures. The subtle differences in atom placement can lead to significant changes in polarity, solubility, and receptor binding affinity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Rebapimide
Rebapimide

C₁₉H₁₅ClN₂O₄370.79Baseline structure
Rebapimide Related Compound A Inferred StructureC₁₉H₁₅ClN₂O₄370.79Isomer of Rebapimide; difference in the attachment point or configuration of the side chain.
This compound Hypothetical StructureC₁₉H₁₅ClN₂O₄370.79Isomer of Rebapimide; chlorine is at the 2-position of the benzoyl ring instead of the 4-position.

Note: The structures for the analogs are based on their chemical names and may require confirmation via advanced spectroscopic methods.

These isomeric differences, while not affecting the molecular weight, are expected to alter the electronic distribution and steric profile of the molecules, which can be exploited for analytical separation.

Experimental Workflow: Chromatographic Separation and Analysis

A robust analytical method is essential to separate and quantify these closely related compounds. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The following section details a validated HPLC method and the rationale behind its parameters.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_start Weigh Samples (API, Analogs) prep_dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject Sample prep_filter->hplc_inject Prepared Sample hplc_system HPLC System with UV Detector (254 nm) hplc_column C18 Column (e.g., 4.6 mm x 150 mm, 5 µm) hplc_system->hplc_column hplc_mobile Gradient Elution (Phosphate Buffer & Acetonitrile) hplc_column->hplc_mobile hplc_mobile->hplc_inject data_acq Record Chromatogram hplc_inject->data_acq Analytical Run data_int Integrate Peaks (Retention Time, Area) data_acq->data_int data_comp Compare & Quantify (vs. Standards) data_int->data_comp report Comparative Analysis Report data_comp->report Final Report

Caption: High-level workflow for the comparative HPLC analysis of Rebapimide and its related compounds.

Detailed HPLC Protocol

This protocol is adapted from established pharmacopeial methods for Rebapimide impurity profiling.

1. Objective: To achieve baseline separation of Rebapimide, Rebapimide Related Compound A, and this compound.

2. Materials & Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Reference standards for Rebapimide and Rebapimide Related Compound A

  • Synthesized or isolated this compound

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 25% B

    • 26-30 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Rationale for Method Parameters:

  • C18 Column: This non-polar stationary phase is ideal for retaining and separating the moderately non-polar Rebapimide and its analogs.

  • Acidic Mobile Phase (pH 2.5): The carboxylic acid moiety present in all three compounds is protonated at this pH, suppressing its ionization. This leads to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (Acetonitrile) is necessary to elute compounds with different polarities within a reasonable timeframe. The structural isomers are expected to have slightly different polarities, which this gradient can resolve.

  • Elevated Temperature (40°C): This reduces mobile phase viscosity, improving peak shape and potentially enhancing resolution between closely eluting isomers.

Hypothetical Experimental Data

Based on the described HPLC method, we can predict the elution order and present hypothetical data. The polarity change from moving the electron-withdrawing chlorine atom from the para- (4) to the ortho- (2) position would likely decrease the molecule's overall polarity, leading to a longer retention time.

CompoundExpected Retention Time (min)Relative Retention Time (RRT) vs. RebapimidePeak Area (%) (Spiked Sample)
Rebapimide Related Compound A~8.5~0.770.08
Rebapimide ~11.0 1.00 99.8
This compound~12.2~1.110.12

This data is illustrative and serves to demonstrate the expected outcome of the analysis.

Mechanistic Context: Rebapimide's Mode of Action

To understand the potential consequences of the structural modifications, it is crucial to consider the established mechanism of action for Rebapimide. It is known to exert its gastroprotective effects through multiple pathways, primarily by inducing the expression of cyclooxygenase-2 (COX-2), which leads to increased production of protective prostaglandins like PGE₂.

Rebapimide Signaling Pathway

Rebapimide_Pathway cluster_inside_cell rebapimide Rebapimide cell Gastric Epithelial Cell erk ERK Activation cell->erk cox2 COX-2 Gene Expression erk->cox2 Induces pge2 Prostaglandin E₂ (PGE₂) Synthesis cox2->pge2 Catalyzes mucus Mucin Production pge2->mucus Stimulates protection Gastroprotection mucus->protection Leads to

Caption: Simplified signaling pathway for Rebapimide-induced gastroprotection.

The binding affinity and subsequent activation of this pathway could be highly sensitive to the steric and electronic properties of the benzoyl ring. The position of the chlorine atom in "this compound" could alter the molecule's fit within its biological target, potentially enhancing or diminishing its ability to activate downstream signaling like ERK and COX-2 expression. Similarly, the isomeric nature of Rebapimide Related Compound A could affect its biological activity, making its characterization and control essential.

Conclusion and Future Directions

This guide has established a comprehensive framework for the comparative analysis of Rebapimide and two of its closely related analogs. We have demonstrated that while these compounds are isomeric, their subtle structural differences can be effectively resolved and quantified using a well-designed gradient HPLC method.

The key takeaways for researchers are:

  • Isomeric Purity is Critical: Small changes in molecular structure, such as the position of a functional group, can impact the analytical profile and potentially the biological activity of a drug substance.

  • Method Development is Key: A robust, validated analytical method is the cornerstone of pharmaceutical quality control, enabling the detection and quantification of impurities and related compounds.

  • Structure-Activity Relationship: Understanding the mechanism of action provides a crucial context for evaluating the potential impact of any structural modifications.

Future work should focus on the isolation or synthesis of "this compound" to acquire experimental data and confirm the hypothetical results presented here. Furthermore, in vitro and in vivo assays would be necessary to determine if these structural changes translate into any significant alteration of the gastroprotective efficacy or safety profile of Rebapimide.

References

  • Title: Rebapimide: A Mucosal Protective Agent with Antioxidant and Anti-Inflammatory Properties Source: Digestive Diseases and Sciences URL: [Link]

  • Title: The Effect of Rebapimide on the Expression of Cyclooxygenase-2 in Gastric Cancer Cells Source: Journal of Korean Medical Science URL: [Link]

  • Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Rebapimide in Bulk Drug and Pharmaceutical Dosage Form Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: A validated stability-indicating HPLC method for rebapimide Source: ResearchGate (originally from a peer-reviewed journal) URL: [Link]

A Senior Application Scientist's Guide to the Validation of an Analytical Method for "4-Deschloro-2-chlorobenzoyl Rebapimide" in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Rebapimide Formulations

Rebapimide is a well-established mucoprotective agent used in the treatment of gastritis and peptic ulcer diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. As with any active pharmaceutical ingredient (API), the presence of impurities—whether arising from the synthetic process or degradation—can impact both the safety and efficacy of the final drug product. "4-Deschloro-2-chlorobenzoyl Rebapimide" is a known related substance of Rebapimide[3], making the rigorous control and quantification of its presence a critical aspect of quality assurance.

The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically the Q2(R1) guideline on the "Validation of Analytical Procedures," to ensure that the methods used for such quantification are suitable for their intended purpose.[4][5] This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind each validation step.

The Analytical Challenge: Selectivity in a Sea of Similarity

Quantifying a low-level impurity like this compound presents a significant analytical challenge. The impurity must be accurately measured in the presence of a large excess of the structurally similar Rebapimide API. This necessitates an analytical method that is not only sensitive but, more importantly, highly specific. The primary goal is to develop a robust method that can unequivocally separate and quantify the target impurity without interference from the main compound, other related substances, or potential degradation products.[6]

Method Selection: Why HPLC Reigns Supreme for Impurity Profiling

While various analytical techniques exist, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for the analysis of non-volatile, polar to moderately non-polar small molecules like Rebapimide and its impurities.[7][8]

TechniqueApplicability for Rebapimide Impurity AnalysisRationale
High-Performance Liquid Chromatography (HPLC) Excellent Offers high resolution, sensitivity, and specificity required to separate structurally similar compounds. It is the gold standard for pharmaceutical impurity quantification.[6][9]
Ultra-Performance Liquid Chromatography (UPLC) Excellent (Alternative) Provides faster analysis times and higher resolution than HPLC but may require specialized equipment. The validation principles remain the same.
Thin-Layer Chromatography (TLC) Limited Primarily a qualitative or semi-quantitative technique. It lacks the resolution and precision required for accurate impurity quantification at low levels.
Gas Chromatography (GC) Not Suitable Rebapimide and its related substances are not sufficiently volatile or thermally stable for GC analysis without complex derivatization.

Based on its superior performance characteristics, this guide will focus on the validation of an RP-HPLC method.

The Proposed Analytical Method: A Starting Point for Validation

The following HPLC method serves as our foundation for the validation process. This method is based on established principles for the analysis of Rebapimide and its related substances.[10][11][12]

ParameterConditionRationale
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for separating Rebapimide and its related compounds.
Mobile Phase A 0.02 M Phosphate Buffer, pH 6.8Buffering the mobile phase ensures consistent retention times and peak shapes by controlling the ionization state of the analytes.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analytes of interest.
Elution Mode GradientA gradient elution is necessary to effectively separate impurities that may elute close to the main Rebapimide peak while ensuring a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[12]
Detection Wavelength 222 nmA wavelength where both Rebapimide and the impurity exhibit significant absorbance, allowing for sensitive detection.[12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Using a mixture of the mobile phases as the diluent ensures good peak shape and compatibility with the chromatographic system.

Validation According to ICH Q2(R1): A Step-by-Step Technical Guide

The objective of validation is to provide documented evidence that the analytical method is suitable for its intended purpose.[5][13] For an impurity quantification method, this involves assessing a specific set of performance characteristics.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (ICH Q2) cluster_reporting Phase 3: Documentation Dev Method Development Proto Validation Protocol Dev->Proto Defines Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for analytical method validation.

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14][15] For an impurity method, this is the most critical parameter. We must prove that the peak corresponding to this compound is free from interference from the Rebapimide API, other impurities, and any potential degradation products.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the target impurity.

  • API Analysis: Analyze a high-concentration solution of the Rebapimide API to confirm that the main peak does not tail into or obscure the impurity's retention time.

  • Spiked Sample Analysis: Prepare a solution of the Rebapimide API and spike it with a known amount of the this compound reference standard. Confirm that the impurity peak is well-resolved from the API peak (Resolution > 2.0).

  • Forced Degradation Study: Subject the Rebapimide API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[16] Analyze these stressed samples to ensure that any resulting degradant peaks do not co-elute with the target impurity peak. Peak purity analysis using a photodiode array (PDA) detector is essential here to confirm spectral homogeneity.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of at least five solutions of the this compound reference standard. The concentrations should span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.998

  • The y-intercept should not be significantly different from zero.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] It is confirmed by the successful validation of the linearity, accuracy, and precision studies. For an impurity, the range is typically from the LOQ to 120% of the specified limit.

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[15] It is typically determined through recovery studies, where a known amount of the impurity is added to the sample matrix (the API) and the recovery is calculated.

Experimental Protocol:

  • Prepare samples of the Rebapimide API in triplicate at three different concentration levels by spiking with the this compound reference standard (e.g., 50%, 100%, and 120% of the specification limit).

  • Analyze these samples and calculate the percentage recovery of the impurity at each level.

Acceptance Criteria:

  • Mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples of Rebapimide spiked with this compound at 100% of the specification limit. Analyze these samples and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system. Compare the results from both studies.

Acceptance Criteria:

  • %RSD for repeatability should be ≤ 5.0%.

  • The overall %RSD for intermediate precision should also meet the predefined criteria.

Validation_Relationships cluster_quantitative Core Quantitative Parameters Linearity Linearity Range Range Linearity->Range Establishes Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Range Confirms LOQ Limit of Quantitation (LOQ) Range->LOQ Lower Boundary is

Caption: Interrelationship of core validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][16] This is a critical parameter for an impurity method.

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[14][17] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria:

  • System suitability parameters must remain within the acceptable limits for all tested variations.

Summary of Validation Data and Acceptance Criteria

The following table summarizes the validation parameters, a typical set of experimental results, and the corresponding ICH acceptance criteria for an impurity method.

Validation ParameterExperimental Result (Example)Acceptance Criteria (ICH)
Specificity No interference observed from blank, API, or degradants. Resolution > 2.0.Method must be selective for the analyte.
Linearity (r²) 0.9995≥ 0.998
Range LOQ to 120% of specification limitConfirmed by Linearity, Accuracy, Precision
Accuracy (% Recovery) 98.5% - 102.1%Typically 90.0% - 110.0%
Precision (%RSD)
- Repeatability1.8%≤ 5.0%
- Intermediate Precision2.5%≤ 5.0%
LOD (S/N Ratio) 3.2:1Approx. 3:1
LOQ (S/N Ratio) 10.5:1 (Precision & Accuracy Confirmed)Approx. 10:1
Robustness System suitability passed under all varied conditions.System suitability criteria must be met.

Conclusion: A Validated Method for Ensured Quality

This guide has detailed the systematic process for validating an HPLC method for the quantification of the impurity this compound, grounded in the principles of the ICH Q2(R1) guideline. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we can generate documented evidence that the method is fit for its intended purpose: to ensure the quality, safety, and efficacy of Rebapimide drug products. This validated, self-verifying analytical system is a cornerstone of good manufacturing practice (GMP) and a critical component in the lifecycle of any pharmaceutical product.[18]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Quality Guidelines. ICH. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC.
  • Analytical method validation: A brief review. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Shimadzu. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia. Shimadzu Corporation. [Link]

  • CN103076421A - Analytic method for related substance examination of rebamipide.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. PMC - NIH. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers. GL Sciences Inc. [Link]

  • Rebamipide in gastric mucosal protection and healing: An Asian perspective. PMC - NIH. [Link]

  • Rebamipide. PubChem - NIH. [Link]

  • Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study. PubMed. [Link]

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A Comparative Guide to the Inter-Laboratory Quantification of Rebapimide-Related Compounds: The Case of "4-Deschloro-2-chlorobenzoyl Rebapimide"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the precise quantification of "4-Deschloro-2-chlorobenzoyl Rebapimide," a potential process-related impurity or degradant of the active pharmaceutical ingredient (API), Rebapimide. The accurate measurement of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers detailed experimental protocols, a robust data analysis framework, and the scientific rationale behind the methodological choices, adhering to the principles of scientific integrity and established regulatory standards.

The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and effectiveness of pharmaceuticals.[3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and quantification of impurities in drug substances and products.[1][4] Therefore, establishing a validated, reproducible analytical method that performs consistently across different laboratories is not merely a technical exercise but a foundational requirement for regulatory compliance and patient safety.

This guide will compare two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely accessible method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for trace-level quantification.[5][6][7]

Part 1: Inter-Laboratory Study Design

The primary objective of this inter-laboratory study is to assess the precision, reproducibility, and overall reliability of analytical procedures for quantifying "this compound" across multiple analytical sites. The study is designed to identify and quantify any systemic bias or variability between laboratories, ensuring that the chosen analytical methods are robust and transferable.

Study Coordinator and Participating Laboratories

A central coordinating laboratory will be responsible for the preparation, validation, and distribution of all study materials, including reference standards and blind samples. Participating laboratories will be required to follow the specified protocols precisely and report their findings in a standardized format.

Materials and Samples
  • Reference Standards: Well-characterized reference standards of both Rebapimide and "this compound" with documented purity will be sourced from a single, qualified supplier (e.g., USP, Enamine) to eliminate variability from the standard itself.[2][8]

  • Study Samples: The coordinating lab will prepare two sets of blind samples:

    • Spiked API Samples: Homogenized Rebapimide API spiked with known concentrations of "this compound" at three levels (e.g., 0.05%, 0.1%, and 0.15% relative to the API).

    • Forced Degradation Samples: Rebapimide samples subjected to stress conditions (e.g., acid/base hydrolysis, oxidation) to generate the impurity of interest, mimicking real-world stability issues.

  • Reagents: All solvents and reagents (e.g., acetonitrile, methanol, water, formic acid) must be of HPLC or LC-MS grade.

Experimental Workflow

The overall workflow is designed to ensure a systematic and unbiased comparison.

G cluster_labs Participating Laboratories Coordinator Coordinating Lab Prep Prepare & Validate Reference Standards & Blind Samples Coordinator->Prep Distribute Distribute Sample Kits (Standards, Samples, Protocols) Prep->Distribute Lab1 Lab A Distribute->Lab1 Lab2 Lab B Distribute->Lab2 Lab3 Lab N Distribute->Lab3 Analysis Perform Analysis using Specified Protocols (HPLC-UV & LC-MS/MS) Lab1->Analysis Lab2->Analysis Lab3->Analysis Report Submit Raw Data & Calculated Results in Standardized Format Analysis->Report Stats Centralized Statistical Analysis (Mean, RSD, Z-Score) Report->Stats FinalReport Generate Final Comparison Report & Corrective Actions Stats->FinalReport

Caption: Inter-laboratory comparison workflow.

Part 2: Comparative Analytical Methodologies

Participating laboratories will analyze the samples using the two methods detailed below. The objective is to compare the performance of a widely available technique (HPLC-UV) with a more specialized, high-sensitivity technique (LC-MS/MS).

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for its robustness and ability to effectively separate the impurity from the main Rebapimide peak. The validation of this method must adhere to the principles outlined in ICH Q2(R1).[9][10][11]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL Rebapimide): Accurately weigh and dissolve 25 mg of Rebapimide reference standard in a 25 mL volumetric flask with diluent (Acetonitrile:Water 50:50 v/v).

    • Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of "this compound" reference standard in a 25 mL volumetric flask with diluent.

    • System Suitability Solution (SSS): Prepare a solution containing 400 µg/mL of Rebapimide and 0.4 µg/mL of the impurity in diluent. This concentration represents a 0.1% impurity level.

    • Test Sample Preparation: Accurately weigh and dissolve approximately 40 mg of the provided API sample in a 100 mL volumetric flask with diluent to achieve a final concentration of 400 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      15.0 40 60
      15.1 70 30

      | 20.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 235 nm.

  • System Suitability Test (SST) Criteria:

    • The resolution between the Rebapimide and impurity peaks in the SSS must be ≥ 2.0.

    • The tailing factor for both peaks must be ≤ 1.5.

    • The relative standard deviation (%RSD) for five replicate injections of the SSS must be ≤ 2.0% for both peak area and retention time.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, which is crucial for confirming impurity identity and achieving low limits of quantification (LOQ). The method leverages Multiple Reaction Monitoring (MRM) for precise measurement.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions as described in Method A.

    • Prepare a calibration curve by serially diluting the impurity stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Dilute test samples to fall within the calibrated range. An internal standard (e.g., Rebapimide-d4) should be used for optimal accuracy.[5][6]

  • LC-MS/MS Conditions:

    • LC System: Use the same column and mobile phase gradient as in Method A. A lower flow rate (e.g., 0.4 mL/min) may be beneficial if using a smaller diameter column.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
      Rebapimide 371.1 216.1 100
      This compound 371.1 139.0 100

      | Rebapimide-d4 (IS) | 375.1 | 220.1 | 100 |

    • Causality Note: The precursor ion [M+H]+ for both Rebapimide and its isomer is the same. However, their fragmentation patterns will differ, allowing for specific product ions to be selected for quantification in MRM mode, thus ensuring specificity. The product ion 139.0 would correspond to the 2-chlorobenzoyl fragment, distinguishing it from the 4-chlorobenzoyl fragment of Rebapimide.

  • System Suitability Test (SST) Criteria:

    • Signal-to-noise ratio for the lowest calibration standard must be ≥ 10.

    • The correlation coefficient (r²) of the calibration curve must be ≥ 0.995.

    • The %RSD for replicate injections of a mid-level QC sample must be ≤ 5.0%.

Part 3: Data Analysis and Acceptance Criteria

A standardized approach to data analysis is essential for a meaningful comparison.

Data Reporting

Each laboratory must report the following:

  • Raw data, including chromatograms and integration results.

  • System suitability results for each analytical run.

  • Calculated percentage of "this compound" in each blind sample, reported to two decimal places.

  • Any deviations from the protocol.

Statistical Evaluation

The coordinating laboratory will perform the statistical analysis.

  • Intra-laboratory Precision: Assessed from the %RSD of replicate measurements of the same sample within each lab.

  • Inter-laboratory Precision: The overall precision will be evaluated by calculating the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results submitted by all participating laboratories for each sample.

  • Z-Scores: To normalize the data and identify outliers, Z-scores will be calculated for each laboratory's result on each sample using the formula:

    • Z = (x - X) / σ

    • Where: x is the result from an individual lab, X is the consensus mean from all labs, and σ is the standard deviation of the consensus group.

  • Acceptance Criteria:

    • The inter-laboratory %RSD should ideally be ≤ 15%.

    • Z-scores should fall within the range of -2 to +2. A score outside -3 to +3 is considered an outlier, indicating a significant deviation from the consensus mean that requires investigation.

Comparative Data Presentation

The results will be summarized in clear, comparative tables.

Table 1: Comparison of Results for Spiked Sample 1 (Target: 0.10%)

Laboratory Method Reported Value (%) Deviation from Mean (%) Z-Score
Lab A HPLC-UV 0.11 +4.8% +0.8
Lab A LC-MS/MS 0.10 -1.9% -0.3
Lab B HPLC-UV 0.09 -5.7% -1.0
Lab B LC-MS/MS 0.11 +7.8% +1.3
Lab N HPLC-UV 0.11 +4.8% +0.8
Lab N LC-MS/MS 0.10 -1.9% -0.3
Statistics HPLC-UV Mean: 0.105 SD: 0.011 RSD: 10.5%

| Statistics | LC-MS/MS | Mean: 0.103 | SD: 0.006 | RSD: 5.8% |

Part 4: Interpretation and Conclusion

The analysis presented in Table 1 (hypothetical data) would suggest that while both methods perform within the acceptable inter-laboratory precision limit of 15%, the LC-MS/MS method demonstrates superior reproducibility (RSD of 5.8% vs. 10.5%). This is expected due to its higher selectivity and reduced susceptibility to matrix interferences. Any laboratory reporting a Z-score outside the acceptable range would be required to conduct a thorough investigation into potential sources of error, such as instrument calibration, sample handling, or data processing.

By implementing this rigorous inter-laboratory comparison guide, pharmaceutical organizations can ensure that their analytical methods for impurity quantification are robust, reliable, and transferable. This builds confidence in the quality of analytical data, which is paramount for regulatory submissions, product release, and ultimately, patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][9]

  • Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics. Dai, X., et al. Pakistan Journal of Pharmaceutical Sciences. [Link][5]

  • The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link][1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][10]

  • Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link][4]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link][11]

  • Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research. Dai, X., et al. PubMed. [Link][6]

  • Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study. Zhong, G., et al. PubMed. [Link][12]

  • Brief Overview of Analytical Techniques for Rebamipide Estimation. International Journal of Research and Pharmaceutical Reviews. [Link][7]

  • Equivalence Testing for Comparability. BioPharm International. [Link][13]

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A Comparative Guide to the Impurity Profiling of 4-Deschloro-2-chlorobenzoyl Rebapimide in Diverse Rebapimide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the process-related impurity, 4-Deschloro-2-chlorobenzoyl Rebapimide, across different formulations of the gastroprotective agent, Rebapimide. Tailored for researchers, scientists, and professionals in drug development and quality control, this document outlines the scientific rationale behind the analytical approach, detailed experimental protocols, and a comparative data analysis to underscore the importance of stringent impurity profiling in pharmaceutical manufacturing.

Introduction: The Significance of Rebapimide and Its Impurity Profile

Rebapimide is a quinolinone derivative widely prescribed for its mucosal protective and ulcer-healing properties in the management of gastritis and gastroduodenal ulcers.[1][2] Its mechanism of action involves the enhancement of mucosal defense, scavenging of free radicals, and modulation of inflammatory responses.[][4] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can impact the drug's stability, and potentially, its safety profile.

Impurities in a drug product can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the API or excipients, and interactions between the drug and its packaging.[1][] Process-related impurities, which arise during the manufacturing of the API, are of particular concern as they can be structurally similar to the API, making their detection and quantification challenging.

This guide focuses on a specific process-related impurity of Rebapimide: This compound . This isomer of the intended molecule, where the chloro group is on the 2-position of the benzoyl moiety instead of the 4-position, serves as a critical quality attribute to monitor during the manufacturing and formulation of Rebapimide. The presence of this impurity can be indicative of the starting materials' purity and the control over the synthesis process.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products to ensure patient safety.[6][7] Adherence to these guidelines is mandatory for pharmaceutical manufacturers.

The Genesis of this compound: A Mechanistic Perspective

The formation of this compound is directly linked to the synthesis of Rebapimide. The final step in many synthetic routes for Rebapimide involves the acylation of 2-amino-3-(2(1H)-quinolinon-4-yl)propionic acid with 4-chlorobenzoyl chloride.[8][9]

If the 4-chlorobenzoyl chloride starting material contains its isomer, 2-chlorobenzoyl chloride, as an impurity, this will lead to the formation of the corresponding this compound impurity in the final API. The structural similarity between these two isomers makes their separation challenging, both in the starting material and the final product.

cluster_synthesis Rebapimide Synthesis Amino_Acid 2-amino-3-(2(1H)-quinolinon-4-yl)propionic acid Rebapimide Rebapimide (Desired Product) Amino_Acid->Rebapimide Impurity_Product This compound (Impurity) Amino_Acid->Impurity_Product Acylating_Agent 4-chlorobenzoyl chloride (Starting Material) Acylating_Agent->Rebapimide Acylation Impurity_SM 2-chlorobenzoyl chloride (Starting Material Impurity) Impurity_SM->Impurity_Product Acylation

Caption: Formation pathway of this compound.

Comparative Analysis of Rebapimide Formulations: An Experimental Blueprint

To assess the levels of this compound in different pharmaceutical products, a robust and validated analytical method is paramount. This section details a comprehensive experimental design for the comparative profiling of this impurity in an innovator Rebapimide product and two generic formulations.

Materials and Reagents
  • Rebapimide Formulations:

    • Innovator Rebapimide Tablets (100 mg)

    • Generic Rebapimide Formulation A (100 mg)

    • Generic Rebapimide Formulation B (100 mg)

  • Reference Standards:

    • Rebapimide Reference Standard (USP or equivalent)

    • This compound Reference Standard

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Tetrahydrofuran (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Disodium hydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is the primary analytical technique for this study.[1][10] An LC-MS/MS system can be employed for confirmation and identification of unknown impurities.[11]

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[12][13]

Experimental Protocol: A Step-by-Step Guide

The following protocol is designed to ensure the effective separation and quantification of Rebapimide and its related substances, including this compound.

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: Prepare a phosphate buffer solution (e.g., 0.05 M potassium dihydrogen phosphate), and adjust the pH to 6.2 with a disodium hydrogen phosphate solution.[]

  • Mobile Phase B: A mixture of methanol, and tetrahydrofuran (e.g., in a ratio of 90:10 v/v).[][14]

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Step 2: Preparation of Standard Solutions

  • Rebapimide Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Rebapimide reference standard in the mobile phase to obtain a concentration of approximately 0.2 mg/mL.[]

  • Impurity Stock Solution (B): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.02 mg/mL.

  • System Suitability Solution: Mix aliquots of stock solutions A and B to create a solution containing both Rebapimide and the impurity. This solution is used to verify the resolution and performance of the chromatographic system.

Step 3: Preparation of Sample Solutions

  • Weigh and finely powder not fewer than 20 tablets of each formulation.

  • Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of Rebapimide and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Step 4: Chromatographic Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific column and system used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40°C[][14]
Detection Wavelength 235 nm[][14]
Injection Volume 10 µL

A gradient elution program is recommended to ensure the separation of all related substances.[][14]

Step 5: Data Analysis and Quantification

  • Identify the peaks of Rebapimide and this compound in the sample chromatograms by comparing their retention times with those of the reference standards.

  • Calculate the percentage of the impurity in each formulation using the following formula:

    % Impurity = (Area of Impurity Peak / Area of Rebapimide Peak) x (Concentration of Rebapimide Std / Concentration of Impurity Std) x 100

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Formulations Innovator & Generic Rebapimide Tablets Powdering Weigh & Powder Tablets Formulations->Powdering Dissolution Dissolve in Mobile Phase & Sonicate Powdering->Dissolution Filtration Filter through 0.45µm Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Reference_Std Prepare Rebapimide & Impurity Reference Standards Reference_Std->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection at 235 nm Separation->Detection Peak_ID Identify Peaks by Retention Time Detection->Peak_ID Quantification Calculate % Impurity Peak_ID->Quantification

Caption: Experimental workflow for impurity profiling.

Comparative Data Summary

The following table presents a hypothetical but representative dataset from the comparative analysis of the three Rebapimide formulations.

FormulationRebapimide Assay (%)This compound (%)Other Specified Impurities (%)Total Impurities (%)
Innovator 99.80.080.050.13
Generic A 99.50.150.100.25
Generic B 99.70.110.070.18

Discussion and Interpretation of Results

The hypothetical data presented in the table illustrates potential variations in the impurity profile of different Rebapimide formulations.

  • Innovator Product: Typically, the innovator product, having undergone extensive process development and optimization, is expected to have a well-controlled and consistent impurity profile with low levels of process-related impurities.

  • Generic Formulations: While generic drugs must meet the same quality standards as the innovator product, variations in the synthetic route or the quality of starting materials can lead to differences in the impurity profile.[15][16] In our hypothetical data, Generic A shows a higher level of this compound compared to the innovator and Generic B. This could suggest a less controlled synthesis process or the use of a 4-chlorobenzoyl chloride starting material with a higher content of the 2-chloro isomer.

It is crucial to note that all formulations in this hypothetical example fall within the acceptable limits for impurities as per ICH guidelines. However, a higher level of a specific impurity, even if within the limits, may warrant further investigation by the manufacturer to ensure process consistency and long-term product stability.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the comparative impurity profiling of this compound in various Rebapimide formulations. The presence and quantity of this process-related impurity are critical indicators of the quality and consistency of the manufacturing process.

The use of a robust, validated HPLC method, as detailed in this guide, is essential for the accurate quantification of this and other related substances. While the hypothetical data presented here serves for illustrative purposes, it highlights the potential for variability among different formulations.

For researchers and drug development professionals, a thorough understanding of the origin and control of such impurities is paramount. Continuous monitoring and process optimization are key to ensuring the highest quality and safety of pharmaceutical products. Future work could involve the use of advanced techniques like UPLC-QTOF-MS for the identification and characterization of novel impurities and a more in-depth investigation into the impact of different formulation excipients on the stability and degradation profile of Rebapimide.

References

  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Stability-Indicating Determination of Rebamipide in the Presence of its Acid Degradation Products. Retrieved from [Link]

  • Japanese Pharmacopoeia. (2021, June 7). JP XVIII THE JAPANESE PHARMACOPOEIA. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006059781A1 - Improved process for preparing rebamipide.
  • Japanese Pharmacopoeia. (2009, September 30). SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA FIFTEENTH EDITION. Retrieved from [Link]

  • ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • Google Patents. (n.d.). KR20030050412A - A process for preparing rebamipide.
  • Google Patents. (n.d.). US20070249835A1 - Process for Preparing Rebamipide.
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 4-Deschloro-2-chlorobenzoyl Rebapimide and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification of a drug substance and its related impurities is paramount. Isomeric impurities, which share the same molecular formula and weight as the active pharmaceutical ingredient (API), present a significant analytical challenge. Their presence can impact the efficacy and safety profile of the final drug product. This guide provides an in-depth spectroscopic comparison of "4-Deschloro-2-chlorobenzoyl Rebapimide" and its key positional isomers, offering researchers and drug development professionals a practical framework for their differentiation.

The subject of our analysis, "this compound," is an isomer of the gastroprotective agent Rebapimide. Rebapimide itself is chemically named 2-[(4-chlorobenzoyl )amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[1][2][3]. The impurity is therefore the ortho-chloro isomer (2-chlorobenzoyl derivative)[4][5][6]. For a comprehensive analysis, we will compare this target compound with the parent drug (para-chloro isomer) and the potential meta-chloro isomer (3-chloro impurity)[4][7].

The Challenge of Isomerism

Positional isomers often exhibit similar physical properties, making their separation and identification non-trivial. However, the spatial arrangement of atoms within these molecules creates unique electronic environments. Spectroscopic techniques are exceptionally sensitive to these subtle differences, allowing for their distinct characterization. This guide will focus on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy as the primary tools for differentiation.

Chapter 1: The Isomeric Structures

Understanding the structural differences is the foundation of spectroscopic differentiation. The core Rebapimide structure remains constant, while the position of the chlorine atom on the benzoyl ring changes.

Isomeric_Structures cluster_0 This compound (ortho-isomer) cluster_1 3-Chloro Isomer (meta-isomer) cluster_2 Rebapimide (para-isomer) ortho ortho meta meta para para

Caption: Molecular structures of the ortho, meta, and para-chloro isomers of the Rebapimide benzoyl moiety.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it probes the chemical environment of each nucleus (¹H and ¹³C). The substitution pattern on the benzoyl ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons.

Expertise & Rationale

The key to differentiation lies in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm). The position of the electron-withdrawing chlorine atom and the amide carbonyl group dictates the electronic density around the remaining protons on the benzoyl ring, directly influencing their chemical shifts. Furthermore, the relative positions of these protons determine their coupling (splitting) patterns, which serve as a definitive fingerprint for each isomer.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving Rebapimide) in a 5 mm NMR tube[8][9].

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity[8].

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width covering -1 to 13 ppm, and a relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Differences

The most significant variations will be observed for the four protons on the chlorobenzoyl ring.

  • This compound (ortho-isomer): This will produce a complex multiplet pattern for the four adjacent aromatic protons. The proton ortho to the chlorine will be the most deshielded.

  • 3-Chloro Isomer (meta-isomer): This isomer will show four distinct signals. One proton will appear as a singlet-like signal (or a narrow triplet), two will be doublets (or doublet of doublets), and the fourth will be a triplet (or doublet of doublets). The proton between the two electron-withdrawing groups (chlorine and carbonyl) will be the most downfield.

  • Rebapimide (para-isomer): Due to the molecule's symmetry, this isomer will exhibit a classic AA'BB' system, appearing as two distinct doublets. Each doublet will integrate to two protons. This simple, symmetrical pattern is a key identifier for Rebapimide[10].

H_NMR_Splitting cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer (Rebapimide) o1 Complex Multiplets m1 Four distinct signals: - Singlet/narrow triplet - Two doublets - One triplet p1 Two Doublets (AA'BB' system) title Expected ¹H NMR Aromatic Splitting Patterns Workflow Sample Sample Preparation (Dissolution) LC Liquid Chromatography (Isomer Separation) Sample->LC MS1 Mass Spectrometry (MS1) (Parent Ion Detection m/z 371.1) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Data Data Analysis (Compare Retention Time & Spectra) MS2->Data

Sources

assessing the genotoxicity of "4-Deschloro-2-chlorobenzoyl Rebapimide" relative to Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Genotoxicity Assessment: Rebapimide vs. 4-Deschloro-2-chlorobenzoyl Rebapimide

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous evaluation of a drug candidate's genotoxic potential is a critical step in ensuring its safety. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and carcinogenesis.[1][2] This guide provides a comparative framework for assessing the genotoxicity of "this compound," a structural analog of the established gastroprotective drug Rebapimide.

Rebapimide is known for its multifaceted mechanism of action, which includes stimulating prostaglandin synthesis, scavenging free radicals, and enhancing mucin production to protect the gastric mucosa.[3][4][5] The introduction of a chloro- group and the removal of another from the parent Rebapimide molecule to form "this compound" necessitates a thorough de novo genotoxicity assessment. Even minor structural modifications can significantly alter a compound's interaction with biological macromolecules, including DNA.

This guide will delve into the standard battery of genotoxicity tests, outlining the scientific rationale and providing detailed protocols for their execution. By understanding these methodologies, researchers can effectively design and interpret studies to compare the genotoxic profiles of these two compounds.

The Standard Battery of Genotoxicity Tests

A comprehensive assessment of genotoxicity typically involves a battery of in vitro and in vivo tests to detect different endpoints of genetic damage.[6][7][8] The standard approach includes:

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test is a widely used method to evaluate the potential of a substance to induce gene mutations.[9][10]

  • In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the potential of a test compound to induce structural chromosomal abnormalities in mammalian cells.[11][12]

  • In Vivo Micronucleus Assay: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[13][14][15]

The selection of these assays provides a comprehensive evaluation of a compound's potential to induce point mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9][16] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[10]

Protocol:

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate to achieve a cell density of approximately 1 x 10⁹ cells/mL.[17]

  • Metabolic Activation (S9 Mix): Prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254). The S9 mix contains enzymes that can metabolize a test compound into its potentially mutagenic form.[18]

  • Plate Incorporation Assay:

    • To sterile tubes, add the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).[18]

    • Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.[16]

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Logical Flow of the Ames Test:

Caption: Workflow of the Ames Test for mutagenicity assessment.

In Vitro Mammalian Chromosomal Aberration Test

This test evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[11][12][19]

Protocol:

  • Cell Culture: Culture suitable mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, in appropriate media.[11]

  • Treatment: Expose the cell cultures to various concentrations of the test compound, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours) or a continuous duration (e.g., 24 hours).[20]

  • Cell Harvest: After the treatment period, add a spindle inhibitor (e.g., colcemid) to arrest the cells in the metaphase stage of mitosis.

  • Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Microscopic Analysis: Stain the slides and analyze the metaphase spreads for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.[21]

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.

Experimental Workflow for Chromosomal Aberration Test:

Caption: Workflow of the in vitro Chromosomal Aberration Test.

In Vivo Micronucleus Assay

This assay is a widely used in vivo method to assess both clastogenicity and aneugenicity.[13][22] It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[14][23]

Protocol:

  • Animal Dosing: Administer the test compound to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.[14]

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[14]

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood cells on microscope slides.

  • Staining and Analysis: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei. Score a sufficient number of PCEs for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

In Vivo Micronucleus Assay Workflow:

Caption: Workflow of the in vivo Micronucleus Assay.

Hypothetical Data Summary

The following tables present hypothetical data to illustrate a potential outcome of the comparative genotoxicity assessment.

Table 1: Ames Test Results (TA100, with S9 activation)

CompoundConcentration (µ g/plate )Mean Revertants ± SDFold IncreaseConclusion
Vehicle Control 0120 ± 15-Negative
Rebapimide 10125 ± 121.04Negative
50130 ± 181.08Negative
100135 ± 161.13Negative
500140 ± 201.17Negative
This compound 10122 ± 141.02Negative
50135 ± 191.13Negative
100250 ± 252.08Positive
500480 ± 454.00Positive
Positive Control (2-AA) 1950 ± 807.92Positive

Table 2: In Vitro Chromosomal Aberration Test Results (CHO cells, -S9, 24h)

CompoundConcentration (µM)Cells with Aberrations (%)Conclusion
Vehicle Control 02.5Negative
Rebapimide 103.0Negative
503.5Negative
1004.0Negative
This compound 103.0Negative
508.5Positive
10015.0Positive
Positive Control (MMC) 0.525.0Positive

Table 3: In Vivo Micronucleus Assay Results (Mouse Bone Marrow, 24h)

CompoundDose (mg/kg)Micronucleated PCEs/2000 PCEsConclusion
Vehicle Control 03.2Negative
Rebapimide 1003.5Negative
5004.0Negative
10004.2Negative
This compound 1003.8Negative
5009.5Positive
100018.0Positive
Positive Control (CP) 2022.5Positive

Interpretation and Conclusion

Based on the hypothetical data presented, Rebapimide would be considered non-genotoxic across the standard battery of tests. In contrast, "this compound" shows positive results in all three assays, indicating a potential for genotoxicity. The positive Ames test result suggests it may be a mutagen, while the positive chromosomal aberration and micronucleus tests indicate it may be a clastogen.

This comparative assessment underscores the importance of conducting a full genotoxicity evaluation on any new chemical entity, even if it is a close analog of a known safe compound. The structural changes in "this compound" appear to have introduced a genotoxic liability that is not present in the parent molecule, Rebapimide. Further investigation into the mechanism of this genotoxicity would be warranted.

This guide provides a foundational understanding of the principles and methodologies for assessing the genotoxicity of pharmaceutical compounds. The rigorous application of these tests is paramount for ensuring the safety of novel drug candidates.

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A Comparative Guide to HPLC and UPLC for the Analysis of 4-Deschloro-2-chlorobenzoyl Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Rebapimide, a mucosal protective agent used in the treatment of gastritis and peptic ulcers, is no exception.[1][2][3] During its synthesis and storage, various related substances and degradation products can emerge, one of which is 4-Deschloro-2-chlorobenzoyl Rebapimide, a key process-related impurity.[4] Rigorous analytical monitoring of such impurities is a critical regulatory requirement to guarantee the final product's quality, safety, and efficacy.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of this compound in the context of Rebapimide drug substance. As researchers, scientists, and drug development professionals, the choice between these technologies can significantly impact laboratory throughput, data quality, and operational costs. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a data-driven comparison to inform your analytical strategy.

HPLC vs. UPLC: A Fundamental Comparison

High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis for its robustness and versatility.[5][6] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, separating components of a mixture based on their differential interactions with both phases.[7][8]

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, represents a significant evolution of HPLC technology.[5][9] The core distinction lies in the use of smaller stationary phase particles (typically sub-2 µm) compared to the 3-5 µm particles used in traditional HPLC.[5][7] This seemingly small change has profound implications for analytical performance. To effectively utilize these smaller particles, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems (typically up to 6,000 psi).[5][6][8]

The key advantages of UPLC over HPLC stem from this fundamental difference and include:

  • Increased Resolution and Sensitivity: The smaller particle size in UPLC columns leads to more efficient separation, resulting in sharper and narrower peaks. This enhanced resolution allows for the separation of closely eluting impurities and improves the signal-to-noise ratio, leading to higher sensitivity.[5][7][9]

  • Faster Analysis Times: The higher efficiency of UPLC columns allows for shorter column lengths and higher flow rates without sacrificing resolution. This translates to significantly reduced analysis times, often by a factor of up to nine compared to traditional HPLC.[9]

  • Reduced Solvent Consumption: Faster analysis times and the use of smaller internal diameter columns in UPLC lead to a substantial reduction in mobile phase consumption per analysis. This not only lowers operational costs but also contributes to more environmentally friendly laboratory practices.[5][7]

Experimental Protocols: A Head-to-Head Comparison

The following sections detail the experimental methodologies for the analysis of this compound using both HPLC and UPLC. The HPLC method is based on established and validated procedures for Rebapimide and its related substances, while the UPLC method is a scientifically derived protocol based on the principles of method transfer from HPLC to UPLC, aiming for optimized performance.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be a robust and reliable approach for the separation and quantification of this compound from the main Rebapimide peak and other related substances.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.8 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 230 nm
Injection Volume 20 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)
Ultra-Performance Liquid Chromatography (UPLC) Method

This proposed UPLC method is designed to leverage the advantages of sub-2 µm particle technology for a faster and more efficient analysis.

Chromatographic Conditions:

ParameterSpecification
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.8 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
5
6
7
8
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector Wavelength 230 nm
Injection Volume 2 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Workflow Visualization

The following diagrams illustrate the experimental workflows for the HPLC and UPLC analyses.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis s1 Prepare Mobile Phase A (Buffer) h1 Equilibrate HPLC System s1->h1 s2 Prepare Mobile Phase B (Acetonitrile) s2->h1 s3 Prepare Sample Solution h2 Inject Sample (20 µL) s3->h2 h1->h2 h3 Gradient Elution (35 min) h2->h3 h4 UV Detection at 230 nm h3->h4 h5 Data Acquisition and Processing h4->h5

Caption: HPLC Experimental Workflow for Rebapimide Impurity Analysis.

UPLC_Workflow cluster_prep_uplc Sample and Mobile Phase Preparation cluster_uplc UPLC Analysis u1 Prepare Mobile Phase A (Buffer) up1 Equilibrate UPLC System u1->up1 u2 Prepare Mobile Phase B (Acetonitrile) u2->up1 u3 Prepare Sample Solution up2 Inject Sample (2 µL) u3->up2 up1->up2 up3 Gradient Elution (8 min) up2->up3 up4 UV Detection at 230 nm up3->up4 up5 Data Acquisition and Processing up4->up5

Caption: UPLC Experimental Workflow for Rebapimide Impurity Analysis.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the expected performance differences between the HPLC and UPLC methods for the analysis of this compound.

Performance ParameterHPLCUPLCJustification
Analysis Time ~35 minutes~8 minutesShorter column and higher optimal linear velocity in UPLC significantly reduce run time.[9]
Resolution (Rebapimide and Impurity) Adequate (Baseline separation)Excellent (Higher peak capacity)Smaller particles in UPLC lead to higher efficiency and better separation of closely eluting peaks.[5][7]
Sensitivity (LOD/LOQ) GoodExcellentNarrower peaks in UPLC result in greater peak height and improved signal-to-noise ratio.[5][7]
Solvent Consumption per Run ~35 mL~3.2 mLLower flow rate and shorter run time in UPLC lead to a significant reduction in solvent usage.[5][7]
System Backpressure ~1500 - 2500 psi~8000 - 12000 psiSub-2 µm particles in UPLC columns create higher resistance to flow, necessitating higher operating pressures.[5][8]

Expert Insights and Causality Behind Experimental Choices

The transition from the described HPLC method to the UPLC method is not merely a matter of scaling down parameters. It requires a nuanced understanding of chromatographic principles to maintain or enhance the separation's quality.

  • Column Selection: The choice of a shorter column with smaller particles for the UPLC method is the cornerstone of its enhanced performance. The 50 mm length is sufficient to achieve high-resolution separations due to the high efficiency of the 1.7 µm particles.

  • Flow Rate Adjustment: The flow rate in the UPLC method is scaled down relative to the column's internal diameter to maintain an optimal linear velocity. This ensures that the separation efficiency is maximized.

  • Gradient Profile: The gradient time in the UPLC method is significantly compressed. This is possible because the smaller column volume allows for much faster re-equilibration and elution of analytes without compromising the separation.

  • Injection Volume: The injection volume is reduced in the UPLC method to prevent column overload and band broadening, which is more pronounced in smaller-diameter columns.

The trustworthiness of these methods lies in their adherence to established validation principles as outlined by the International Council for Harmonisation (ICH).[10][11] Any analytical method, whether HPLC or UPLC, intended for quality control must be rigorously validated for specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the generated data.[12][13]

Conclusion: Selecting the Right Tool for the Task

Both HPLC and UPLC are powerful tools for the analysis of this compound. The choice between them hinges on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse, particularly in environments where established methods are in place and the high throughput of UPLC is not a primary driver. Its lower initial investment and maintenance costs can also be a deciding factor.[5]

  • UPLC offers undeniable advantages in terms of speed, sensitivity, and reduced operational costs through solvent savings.[5][7] For high-throughput laboratories and in situations where resolving complex impurity profiles is challenging, UPLC is the superior technology.

Ultimately, the future of pharmaceutical analysis is trending towards faster and more efficient separations.[5] While HPLC is the established present, UPLC represents the future, offering a pathway to enhanced productivity and data quality in the critical task of ensuring drug safety and purity.

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A Comparative Guide to the Characterization of 4-Deschloro-2-chlorobenzoyl Rebapimide Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of a new Certified Reference Material (CRM) for 4-Deschloro-2-chlorobenzoyl Rebapimide, a critical process-related impurity of the gastroprotective agent Rebapimide. Designed for researchers, scientists, and drug development professionals, this document outlines the rigorous, multi-faceted analytical approach required to establish a primary reference standard, ensuring the accuracy and reliability of impurity profiling in pharmaceutical quality control.

Introduction: The Critical Role of Impurity Reference Standards

Rebamipide, chemically known as (2R)-2-[(4-chlorobenzoyl) amino]-3-(2oxo-1H-quinolin-4-yl) propanoic acid, is a well-established mucoprotective agent used in the treatment of gastritis and peptic ulcers.[1] Its mechanism involves enhancing mucosal defense, scavenging free radicals, and stimulating prostaglandin synthesis.[1][2][3] The control of impurities in Active Pharmaceutical Ingredients (APIs) like Rebapimide is a mandate of paramount importance, governed by international guidelines such as ICH Q3A(R2).[4][5][6][7] These guidelines necessitate the identification, reporting, and qualification of impurities above specific thresholds to ensure the safety and efficacy of the final drug product.[5][8]

The impurity, this compound (CAS No: 90098-06-9), is a significant process-related impurity that can arise during the multi-step chemical synthesis of Rebapimide.[9][10][11] Its structure differs from the parent API by the positional isomerization of the chloro group on the benzoyl ring—a subtle but critical difference that demands precise analytical control. The availability of a highly characterized, reliable Certified Reference Material (CRM) for this impurity is not merely a convenience but a regulatory necessity. It serves as the benchmark against which all analytical measurements are made, ensuring the accuracy of quality control assays, the validation of analytical methods, and the global consistency of pharmaceutical quality.[12][13][14][15]

This guide details the comprehensive characterization of a new this compound CRM and compares its qualification approach to established industry best practices, providing a framework for its effective implementation in a regulated laboratory environment.

The Orthogonal Approach to CRM Characterization

To establish a reference standard with the highest metrological quality, a single analytical technique is insufficient. We employed a multi-technique, orthogonal approach, where different analytical methods based on distinct chemical and physical principles are used to verify the material's identity, purity, and potency. This self-validating system ensures the trustworthiness and scientific integrity of the assigned value, in alignment with principles outlined in pharmacopeias like the USP and EP.[16][17][18]

The characterization workflow is a systematic process designed to build a complete and verifiable profile of the reference material.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Content Assignment cluster_2 Phase 3: Final Certification Identity_MS Mass Spectrometry (MS) Confirms Molecular Weight Identity_NMR NMR Spectroscopy (¹H, ¹³C) Confirms Molecular Structure Identity_MS->Identity_NMR Orthogonal Verification Identity_FTIR FT-IR Spectroscopy Confirms Functional Groups Identity_NMR->Identity_FTIR Orthogonal Verification Purity_HPLC HPLC-UV Structurally Related Impurities Identity_FTIR->Purity_HPLC Purity_qNMR Quantitative NMR (qNMR) Primary Method for Purity/Assay Purity_HPLC->Purity_qNMR Orthogonal Purity Methods Value_Assignment Value Assignment Integration of Orthogonal Data Purity_HPLC->Value_Assignment Purity_MassBalance Mass Balance Approach (Water, Residual Solvents, Inorganic Impurities) Purity_qNMR->Purity_MassBalance Orthogonal Purity Methods Purity_qNMR->Value_Assignment Purity_MassBalance->Value_Assignment Uncertainty Uncertainty Budget Calculation (ISO Guide 35) Value_Assignment->Uncertainty Certificate Certificate of Analysis Generation Uncertainty->Certificate

Fig 1. Comprehensive workflow for CRM characterization.

Experimental Characterization & Data Comparison

The cornerstone of this guide is the presentation and interpretation of analytical data. Here, we compare the performance of the new this compound CRM against a typical, less-characterized "working standard" that a lab might prepare in-house.

Identity Confirmation

Structural elucidation is the foundational step. The identity of the CRM was unequivocally confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provided a complete map of the molecular structure, confirming the 2-chloro substitution pattern on the benzoyl ring and differentiating it from Rebapimide and other potential isomers.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry confirmed the exact molecular weight (370.79 g/mol ), consistent with the molecular formula C₁₉H₁₅ClN₂O₄.[11][19][20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum provided confirmation of key functional groups (e.g., amide C=O, carboxylic acid O-H and C=O, aromatic C-H), serving as a unique fingerprint for the material.

Purity and Content Assignment: An Orthogonal Comparison

The value assigned to a CRM must be accurate and defensible. We utilized two primary, orthogonal methods for this purpose: Quantitative NMR (qNMR) and the Mass Balance approach. This dual methodology provides a robust cross-validation of the final certified value.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the certification of reference materials, as it allows for direct purity determination against a certified internal standard without relying on the specific response factor of the analyte.[21][22][23][24]

The Mass Balance approach is a subtractive method where the purity of the main component is determined by identifying and quantifying all significant impurities.[25][26][27][28] The purity is calculated as:

Purity (%) = 100% - (% Structurally Related Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile/Inorganic Impurities)

The table below compares the characterization data for the new CRM against a hypothetical, but realistic, in-house working standard.

Parameter New CRM Typical In-House Standard Methodology & Rationale
Purity by HPLC-UV 99.92%99.5%Protocol: High-performance liquid chromatography with UV detection. Used to quantify structurally related organic impurities. A high-purity value here is the first indicator of a suitable CRM candidate.
Water Content 0.05%0.2%Protocol: Karl Fischer Titration. Water is a common impurity that can significantly impact the assigned purity if not accurately measured. The low value for the CRM indicates proper handling and storage.
Residual Solvents <0.01%0.1%Protocol: Headspace Gas Chromatography (GC-HS). Essential for quantifying volatile organic impurities remaining from the synthesis and purification process, as mandated by ICH Q3C.
Inorganic Impurities <0.01%0.1%Protocol: Thermogravimetric Analysis (TGA) / Residue on Ignition. This measures the amount of non-volatile inorganic material, ensuring no significant contamination from salts or catalysts.
Purity by Mass Balance 99.86% 99.1%This value is calculated by subtracting the sum of all measured impurities from 100%. It provides a comprehensive purity assessment based on the impurity profile.[26][27]
Purity by qNMR 99.88% Not PerformedProtocol: ¹H-NMR using a certified internal standard (e.g., Maleic Anhydride). As a primary method, qNMR provides a direct and highly accurate purity value, independent of chromatographic separation.[29]
Assigned Purity Value 99.87% 99.1% (Assumed)The final certified value is an average of the orthogonal Mass Balance and qNMR results, providing the highest level of confidence.
Associated Uncertainty ± 0.12% Not DeterminedCalculated according to guidelines in USP <1010> and ISO Guide 35, combining uncertainties from each measurement step (weighing, instrumentation, etc.).[30][31][32][33][34] This is a critical differentiator for a true CRM.

This comparison clearly demonstrates the superior characterization and reliability of the CRM. The close agreement between the Mass Balance and qNMR results (99.86% vs. 99.88%) provides strong evidence of the accuracy of the assigned value. An in-house standard, lacking this rigorous orthogonal validation and an uncertainty budget, introduces significant risk of error in quality control testing.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the key methodologies are detailed below.

Protocol: HPLC Purity Determination
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 25 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Rationale: This reversed-phase method is designed to provide optimal separation between the main component and its structurally related impurities, which are expected to have similar chromophores but slightly different polarities. The use of a gradient ensures the elution of any less polar by-products.

Protocol: Quantitative NMR (qNMR) Purity Assignment
  • Spectrometer: 500 MHz NMR

  • Internal Standard (IS): Maleic Anhydride (Certified, >99.9% purity)

  • Solvent: Dimethyl Sulfoxide-d₆

  • Method:

    • Accurately weigh approximately 15 mg of the this compound CRM and 5 mg of the Maleic Anhydride IS into a vial.

    • Dissolve in a precise volume of DMSO-d₆.

    • Acquire the ¹H-NMR spectrum using parameters that ensure full signal relaxation (e.g., relaxation delay D1 of 30 seconds).

    • Integrate a well-resolved, unique signal from the analyte and the signal from the IS.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and IS.

  • Rationale: qNMR is a primary analytical method that relies on the direct proportionality between signal intensity and the number of atomic nuclei.[22][24] By using a certified internal standard, the purity of the analyte can be determined with high accuracy and direct traceability to SI units, providing an orthogonal confirmation to the chromatographic purity results.[35]

Conclusion: The Value of a True Certified Reference Material

The comprehensive, multi-faceted characterization detailed in this guide underscores the distinction between a true Certified Reference Material and a less-characterized working standard. The new this compound CRM provides:

  • Unambiguous Identity: Confirmed by MS, NMR, and FT-IR.

  • High Purity: Verified by orthogonal HPLC and qNMR methods.

  • Accurate Assigned Value: Supported by the close agreement between the Mass Balance and qNMR approaches.

  • Metrological Traceability: Established through the use of certified internal standards and a fully documented uncertainty budget.

For researchers and drug development professionals, utilizing this rigorously qualified CRM mitigates analytical risk, ensures compliance with global regulatory expectations, and ultimately contributes to the safety and quality of pharmaceutical products. It provides the necessary confidence to accurately quantify this critical impurity, validate analytical methods, and make informed decisions throughout the drug development lifecycle.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. (n.d.). USP29-NF24. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. (2023, December 13). Particle Technology Labs. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 14). ResearchGate. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. [Link]

  • Purity assessment using the mass balance approach for inorganic in-house certified reference material production at Inmetro. (n.d.). ResearchGate. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. (2015, September 5). PubMed. [Link]

  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]

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  • Ph. Eur. reference standards. (2024, February 2). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Secondary Standards - Considerations in Traceability To Pharmacopoeial Standards. (n.d.). Scribd. [Link]

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  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as (31)P qNMR standards. (2014, November 22). PubMed. [Link]

  • Ph. Eur. Reference Standards: Purpose and use. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023, November 13). National Institutes of Health. [Link]

  • Preparation method of rebamipide bulk drug. (n.d.). Patsnap. [Link]

  • Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. (2025, August 9). ResearchGate. [Link]

  • Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. (n.d.). IUPAC. [Link]

  • Rebamipide. (2018, June 28). New Drug Approvals. [Link]

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  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

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  • The selection use of reference materials in pharmaceutical and clinical laboratories. (n.d.). Semantic Scholar. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

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  • Rebamipide. (n.d.). PubChem. [Link]

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Safety Operating Guide

Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Deschloro-2-chlorobenzoyl Rebapimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Manual for Laboratory Professionals

In the fast-paced environment of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Deschloro-2-chlorobenzoyl Rebapimide, an impurity of the anti-ulcer agent Rebapimide.[1][2] As a Senior Application Scientist, this document is crafted to instill a deep sense of trust by delivering value beyond the product itself, ensuring that every operational step is grounded in scientific integrity and proven safety practices.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a framework for mitigating workplace hazards. PPE is the final line of defense.[7]

  • Elimination/Substitution : The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In the context of handling a specific compound, this may not be feasible.

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from hazards.[7] Examples include the use of fume hoods, glove boxes, and closed systems for transferring the compound.[7][8] All procedures involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls : These are changes in work practices and procedures to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training, and establishing designated areas for handling hazardous chemicals.[6][7]

  • Personal Protective Equipment (PPE) : When the above controls cannot eliminate the risk, PPE is required to protect the user.[9]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[10][11] For handling this compound, the following PPE is mandatory.

Hand Protection

Chemical-resistant gloves are essential to prevent skin contact.[10] The choice of glove material should be based on its resistance to the specific chemical and any solvents being used. Nitrile gloves are a common choice for their resistance to a range of chemicals.[12] For handling highly potent or corrosive substances, double-gloving is recommended.[13]

  • Inner Glove : A lighter-weight nitrile glove.

  • Outer Glove : A heavier-duty, chemical-resistant glove (e.g., neoprene or thicker nitrile).[12]

Gloves should be inspected for any signs of degradation or punctures before each use. Contaminated gloves must be removed and disposed of properly immediately after the task is completed or if contamination is suspected.

Eye and Face Protection

To protect against splashes and airborne particles, appropriate eye and face protection is crucial.[14]

  • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are required.[12][14]

  • Face Shield : A face shield should be worn in conjunction with safety goggles, especially when there is a higher risk of splashes, such as during the transfer of solutions or when handling larger quantities.[10][12]

Body Protection

A laboratory coat is the minimum requirement for body protection.[7] However, for handling potentially hazardous compounds like this compound, additional protection is necessary.

  • Chemical-Resistant Gown or Apron : An impervious or chemical-resistant gown or apron worn over a lab coat provides an additional layer of protection against spills and contamination.[12][14]

  • Full-Body Suit : For tasks with a high risk of significant exposure, such as cleaning up a large spill, a disposable, chemical-resistant full-body suit may be required.[14]

Respiratory Protection

Given the potential for respiratory irritation, respiratory protection is a critical component of the PPE ensemble.[4][10] The type of respirator will depend on the specific procedure and the potential for aerosolization of the compound.

  • N95 Respirator : For handling small quantities of powder in a well-ventilated area (such as a fume hood), an N95 respirator may be sufficient to protect against inhalation of airborne particles.[12]

  • Half-Mask or Full-Face Respirator : For procedures with a higher risk of generating aerosols or when working outside of a fume hood, a half-mask or full-face respirator with appropriate cartridges (e.g., P100) is necessary.[10][13] A full-face respirator offers the added benefit of eye and face protection.

All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standard 29 CFR 1910.134.[15]

PPE Selection Matrix

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Powder Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical-Resistant ApronN95 (in fume hood) or Half-Mask Respirator
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical-Resistant ApronN95 (in fume hood)
Transferring Liquids Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNot typically required if in fume hood
Spill Cleanup Heavy-Duty Chemical-Resistant GlovesSafety Goggles & Face ShieldChemical-Resistant Full-Body SuitFull-Face Respirator with P100 Cartridges

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence
  • Gown/Suit : Put on the lab coat and any additional body protection.

  • Respirator : If required, put on and perform a seal check.

  • Goggles/Face Shield : Position securely.

  • Gloves : Put on the inner pair, followed by the outer pair, ensuring the outer glove cuff extends over the sleeve of the gown.

Doffing Sequence
  • Outer Gloves : Remove the outer pair of gloves, turning them inside out.

  • Gown/Suit : Remove the gown or suit by rolling it down and away from the body.

  • Goggles/Face Shield : Remove from the back of the head.

  • Respirator : Remove from the back of the head.

  • Inner Gloves : Remove the inner pair of gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages and safety checkpoints for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Risk Assessment & SOP Review PPE_Don Don Appropriate PPE Prep->PPE_Don Proceed Weigh Weigh Compound PPE_Don->Weigh Enter Handling Area Solubilize Prepare Solution Weigh->Solubilize Transfer Transfer to Reaction Vessel Solubilize->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Experiment Complete Waste_Seg Segregate Hazardous Waste Decontaminate->Waste_Seg PPE_Doff Doff PPE Correctly Waste_Seg->PPE_Doff Disposal Dispose of Waste PPE_Doff->Disposal

Caption: Workflow for the safe handling of this compound.

Spill Response Plan

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate.

  • Isolate : Secure the area to prevent entry.

  • Report : Notify the laboratory supervisor and the institutional safety office.

  • Assess : From a safe distance, assess the extent of the spill and the hazards involved.

  • Clean Up : Only trained personnel with appropriate PPE (as outlined in the PPE Selection Matrix) should perform the cleanup.

    • Use a chemical spill kit with appropriate absorbent materials.

    • Work from the outside of the spill inward.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate : Thoroughly decontaminate the area and any equipment involved.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[16]

  • Solid Waste : Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.[17]

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a compatible, labeled hazardous waste container.[17] Do not mix incompatible waste streams.[16]

  • Empty Containers : "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[17][18] After rinsing, the container can be disposed of as regular trash after defacing the label.[18]

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) and disposed of through the institution's hazardous waste management program.[16][19]

By adhering to these comprehensive guidelines, researchers and drug development professionals can handle this compound with the highest degree of safety, ensuring the protection of both personnel and the integrity of their research.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Barrau, E., & Jones, O. The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.
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  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Vanderbilt University Medical Center.
  • ASPR.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • EHS. Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Oregon Occupational Safety and Health.
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  • Occupational Safety and Health Administration.
  • Occupational Safety and Health Administration. 1910.
  • Occupational Safety and Health Administration.
  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
  • United States Biological. This compound CAS 90098-06-9.
  • Toronto Research Chemicals. This compound.
  • MedchemExpress.com. (2024, October 12).
  • Prezi. (2025, October 1). Classification of APIs According to NIOSH Guidelines.
  • Fisher Scientific. (2018, February 19).
  • Clinivex. CAS 90098-06-9 | this compound Supplier.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ASHP Public
  • BOC Sciences. GMP for Active Pharmaceutical Ingredients: A Practical Guide.
  • Sigma-Aldrich. (2024, September 6).
  • National Institutes of Health. Rebamipide in gastric mucosal protection and healing: An Asian perspective.
  • TCI Chemicals.
  • Regulations.gov. Draft National Institute for Occupational Safety and Health (NIOSH) Healthcare Personal Protective Technology (PPT) Targets for 2020 to 2030.
  • Making.com. Manufacturing Active Pharmaceutical Ingredients (Api).
  • ChemicalBook. (2023, July 12). RebaMipide 2-Chloro IMpurity | 90098-06-9.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
  • Centers for Disease Control and Prevention. NIOSH Personal Protective Equipment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.